molecular formula C6H10O2 B2849434 Propargyl alcohol propoxylate CAS No. 3973-17-9

Propargyl alcohol propoxylate

Cat. No.: B2849434
CAS No.: 3973-17-9
M. Wt: 114.144
InChI Key: JVSJDKRMKRFRBT-UHFFFAOYSA-N
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Description

Propargyl alcohol propoxylate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSJDKRMKRFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-17-9
Record name PROPARGYL ALCOHOL PROPOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of propargyl alcohol propoxylate. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and application of this versatile molecule. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents kinetic data to facilitate further research and development.

Introduction

This compound is a derivative of propargyl alcohol, an organic compound valued for its reactive alkyne and hydroxyl functional groups. The process of propoxylation, which involves the addition of propylene (B89431) oxide to propargyl alcohol, modifies its chemical and physical properties, such as enhancing its solubility in organic solvents and increasing its utility in polymerization reactions.[1] The resulting molecule retains the highly reactive terminal alkyne group, making it a valuable intermediate in a variety of applications, including the synthesis of specialized polymers, as a component in "click chemistry" for drug discovery, and in the formulation of coatings and surfactants.[1][2]

This guide will delve into the intricacies of its synthesis, focusing on the commonly employed base-catalyzed mechanism. Furthermore, it will explore the kinetics of this reaction, providing a basis for process optimization and control.

Synthesis Mechanism

The synthesis of this compound is predominantly achieved through the base-catalyzed ring-opening of propylene oxide with propargyl alcohol.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

2.1. Initiation

The reaction is initiated by a strong base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3] The base deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[3]

  • Reaction: HC≡CCH₂OH + B⁻ → HC≡CCH₂O⁻ + BH

    • Where B⁻ represents the basic catalyst.

This initial deprotonation step is crucial as it significantly enhances the nucleophilicity of the alcohol, enabling it to attack the sterically hindered epoxide ring of propylene oxide.

2.2. Propagation

The newly formed propargyl alkoxide attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide ring, leading to the formation of a secondary alcohol.[3]

  • Reaction: HC≡CCH₂O⁻ + CH₃CH(O)CH₂ → HC≡CCH₂OCH₂CH(CH₃)O⁻

The resulting alkoxide can then react with another molecule of propylene oxide, leading to the formation of a poly(propylene oxide) chain attached to the propargyl group. The degree of propoxylation is controlled by the molar ratio of propylene oxide to propargyl alcohol.[2]

2.3. Termination

The propagation reaction continues until the propylene oxide is consumed. The reaction is terminated by the addition of a proton source, such as water or a dilute acid, which neutralizes the propagating alkoxide species to yield the final this compound product.

  • Reaction: HC≡CCH₂O[CH₂CH(CH₃)O]ₙ⁻ + H⁺ → HC≡CCH₂O[CH₂CH(CH₃)O]ₙH

2.4. Side Reactions

Several side reactions can occur during the synthesis of this compound, particularly under non-ideal conditions:

  • Polymerization of Propylene Oxide: In the presence of trace amounts of water, propylene oxide can polymerize to form poly(propylene glycol) (PPG).

  • Isomerization of Propylene Oxide: The highly basic conditions can lead to the isomerization of propylene oxide to allyl alcohol.[4]

  • Meyer-Schuster and Rupe Rearrangements: If the reaction mixture becomes acidic during workup, the propargyl alcohol moiety can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.[5]

The following Graphviz diagram illustrates the primary reaction pathway and potential side reactions.

Synthesis_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions PA Propargyl Alcohol (HC≡CCH₂OH) Alkoxide Propargyl Alkoxide (HC≡CCH₂O⁻) PA->Alkoxide Deprotonation Base Base (B⁻) Base->Alkoxide Intermediate Propoxylated Alkoxide (HC≡CCH₂OCH₂CH(CH₃)O⁻) Alkoxide->Intermediate Nucleophilic Attack (SN2) PO Propylene Oxide PO->Intermediate PAP This compound (HC≡CCH₂OCH₂CH(CH₃)OH) Intermediate->PAP Protonation Proton Proton (H⁺) Proton->PAP PO_side Propylene Oxide PPG Poly(propylene glycol) PO_side->PPG Polymerization Allyl_Alcohol Allyl Alcohol PO_side->Allyl_Alcohol Isomerization Water Water (H₂O) Water->PPG Base_side Base (B⁻) Base_side->Allyl_Alcohol PAP_acid This compound Rearrangement_Product α,β-Unsaturated Carbonyl PAP_acid->Rearrangement_Product Meyer-Schuster/Rupe Rearrangement Acid Acid (H⁺) Acid->Rearrangement_Product

Diagram of the synthesis mechanism for this compound.

Kinetics of Propargyl Alcohol Propoxylation

The propoxylation of alcohols is generally considered to follow pseudo-first-order kinetics with respect to the alcohol and first-order kinetics with respect to the catalyst and propylene oxide concentrations. The overall rate law can be expressed as:

  • Rate = k[ROH][PO][Cat]

    • Where:

      • k is the overall rate constant.

      • [ROH] is the concentration of the alcohol (propargyl alcohol and its propoxylated derivatives).

      • [PO] is the concentration of propylene oxide.

      • [Cat] is the concentration of the catalyst.

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the nature of the alcohol. The propoxylation of a primary alcohol, such as propargyl alcohol, results in the formation of a secondary alcohol, which is sterically more hindered and thus less reactive towards further propoxylation.[6] This difference in reactivity between the primary and secondary hydroxyl groups can lead to a broader distribution of propoxylate chain lengths.

3.1. Quantitative Kinetic Data

While specific kinetic data for the propoxylation of propargyl alcohol is not extensively available in the literature, data from analogous primary alcohols can provide a reasonable estimate for modeling and process development. The following tables summarize typical kinetic parameters for the base-catalyzed propoxylation of primary alcohols.

ParameterValue (for 1-octanol)Conditions
Rate Constant (k) 0.1 - 1.0 L²/(mol²·s)120-130 °C, KOH catalyst
Activation Energy (Ea) 70 - 80 kJ/molBase-catalyzed propoxylation of primary alcohols
FactorEffect on Reaction Rate
Temperature Increasing the temperature generally increases the reaction rate, but can also promote side reactions. A typical range is 95-130°C.[7]
Catalyst Concentration The reaction rate is directly proportional to the catalyst concentration. Higher concentrations lead to faster reactions but may require more extensive purification.
Reactant Ratio The molar ratio of propylene oxide to propargyl alcohol determines the average degree of propoxylation and the molecular weight of the final product.[2]

Experimental Protocols

The following section outlines a detailed experimental protocol for the laboratory-scale synthesis of this compound.

4.1. Materials and Equipment

  • Reactants: Propargyl alcohol (≥99%), Propylene oxide (≥99.5%), Potassium hydroxide (KOH, pellets, ≥85%).

  • Solvents and Reagents: Toluene (anhydrous), Methanol, Deionized water, Hydrochloric acid (1 M), Sodium sulfate (B86663) (anhydrous), Celite or other filter aid.

  • Equipment: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, oil bath, rotary evaporator, distillation apparatus, gas chromatograph-mass spectrometer (GC-MS), nuclear magnetic resonance (NMR) spectrometer.

4.2. Synthesis Procedure

The following Graphviz diagram illustrates the experimental workflow.

Experimental_Workflow A 1. Reactor Setup - Assemble three-necked flask with condenser, dropping funnel, and stirrer. - Purge with nitrogen. B 2. Catalyst Preparation and Addition - Dissolve KOH in a small amount of propargyl alcohol. - Add to the reaction flask. A->B Next Step C 3. Reaction - Heat the mixture to the desired temperature (e.g., 110°C). - Add propylene oxide dropwise via the dropping funnel. B->C Next Step D 4. Reaction Monitoring - Periodically take aliquots and analyze by GC-MS to monitor the consumption of propargyl alcohol. C->D During Reaction E 5. Quenching and Neutralization - Cool the reaction mixture to room temperature. - Neutralize the catalyst with 1 M HCl. C->E After Completion F 6. Work-up and Purification - Filter the mixture to remove salts. - Remove the solvent under reduced pressure. - Purify the product by vacuum distillation. E->F Next Step G 7. Characterization - Analyze the purified product by NMR and GC-MS to confirm its structure and purity. F->G Final Step

Diagram of the experimental workflow for this compound synthesis.
  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flushed with dry nitrogen.

  • Catalyst Preparation and Addition: In a separate beaker, 1.0 g of potassium hydroxide pellets is carefully dissolved in 20 mL of propargyl alcohol with stirring. This solution is then transferred to the reaction flask containing an additional 80 mL of propargyl alcohol.

  • Reaction: The reaction mixture is heated to 110 °C using an oil bath. Propylene oxide (60 g) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature below 120 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, quenching them with a small amount of 1 M HCl, and analyzing them by GC-MS to observe the disappearance of the propargyl alcohol starting material.

  • Quenching and Neutralization: After the addition of propylene oxide is complete, the reaction mixture is stirred at 110 °C for an additional hour to ensure complete reaction. The mixture is then cooled to room temperature, and the catalyst is neutralized by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Work-up and Purification: The resulting mixture is filtered through a pad of Celite to remove the precipitated potassium chloride. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.

  • Characterization: The purified this compound is characterized by ¹H and ¹³C NMR spectroscopy and GC-MS to confirm its structure and purity.

4.3. Expected Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.2 (d, 2H, -C≡CCH₂-), ~3.5-3.8 (m, 3H, -OCH₂CH(OH)-), ~2.4 (t, 1H, -C≡CH), ~1.2 (d, 3H, -CH(CH₃)OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~80 (-C≡CH), ~75 (-C≡CH), ~70 (-OCH₂-), ~65 (-CH(OH)-), ~58 (-C≡CCH₂-), ~20 (-CH₃).

  • GC-MS: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the product, along with characteristic fragmentation patterns.

Conclusion

This technical guide has provided a detailed examination of the synthesis mechanism and kinetics of this compound. The base-catalyzed SN2 reaction of propargyl alcohol with propylene oxide is an efficient method for the preparation of this versatile intermediate. A thorough understanding of the reaction mechanism, including potential side reactions, and the factors influencing the reaction kinetics is essential for the successful synthesis and purification of this compound. The provided experimental protocol and kinetic data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to further explore the applications of this compound.

References

Characterization of Propargyl Alcohol Propoxylate Using NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of propargyl alcohol propoxylate (PAP) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the synthesis of PAP, details experimental protocols for its analysis, and presents an interpretation of the expected ¹H and ¹³C NMR spectral data. The information herein is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this versatile molecule.

Introduction to this compound

This compound is a valuable chemical intermediate synthesized from the reaction of propargyl alcohol and propylene (B89431) oxide.[1] Its unique structure, featuring a terminal alkyne group from the propargyl alcohol and a polyether chain from the propylene oxide, makes it a useful building block in various applications. These include the synthesis of polymers and as a component in the formulation of corrosion inhibitors.[2] Accurate characterization of PAP is crucial to ensure its purity and structural integrity, which directly impact its performance in downstream applications. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of PAP, enabling unambiguous identification and quantification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol in the presence of a catalyst.

A general synthetic scheme is as follows:

Synthesis_Workflow cluster_reactants Reactants Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction Vessel Propargyl_Alcohol->Reaction_Vessel Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction_Vessel Catalyst Catalyst (e.g., KOH) Catalyst->Reaction_Vessel Product Propargyl Alcohol Propoxylate (PAP) Reaction_Vessel->Product Reaction (e.g., 95-100°C) Purification Purification (e.g., Distillation) Product->Purification Work-up & Purification Final_Product Characterized PAP Purification->Final_Product Pure PAP

Caption: Synthesis workflow for this compound.

NMR Characterization of this compound

NMR spectroscopy is the premier technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information for confirming the identity and purity of the compound.

Chemical Structure and NMR Signal Assignment

The structure of the simplest this compound adduct (n=1) is 1-(prop-2-yn-1-yloxy)propan-2-ol. The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

PAP_Structure_NMR cluster_structure This compound (n=1) cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals struct HC≡C-CH₂-O-CH₂-CH(OH)-CH₃ H1 H-1 (alkynyl-H) C1 C-1 (alkynyl-CH) H3 H-3 (propargyl-CH₂) C3 C-3 (propargyl-CH₂) H4 H-4 (-O-CH₂-) C4 C-4 (-O-CH₂-) H5 H-5 (-CH(OH)-) C5 C-5 (-CH(OH)-) H6 H-6 (-CH₃) C6 C-6 (-CH₃) OH -OH C2 C-2 (alkynyl-C)

Caption: Structure of PAP (n=1) and corresponding NMR assignments.

Quantitative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1HC≡~2.4Triplet (t)~2.41H
3≡C-CH ₂-O-~4.2Doublet (d)~2.42H
4-O-CH ₂-CH-~3.5 - 3.7Multiplet (m)-2H
5-CH (OH)-~3.9 - 4.1Multiplet (m)-1H
6-CH~1.2Doublet (d)~6.33H
--OH Variable (Broad Singlet)Broad s-1H
Quantitative ¹³C NMR Data

The table below outlines the anticipated ¹³C NMR chemical shifts for this compound.

Assignment Carbon Expected Chemical Shift (δ, ppm)
1H C≡~75
2HC≡C -~80
3≡C-C H₂-O-~58
4-O-C H₂-CH-~73
5-C H(OH)-~66
6-C H₃~17

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

Sample Preparation
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

  • Temperature: 298 K.

Data Processing
  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure accurate integration.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Conclusion

This technical guide has detailed the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided experimental protocols and expected spectral data serve as a practical resource for the unambiguous identification and quality assessment of this important chemical intermediate. The structural insights gained from NMR analysis are essential for ensuring the material's suitability for its intended applications in polymer synthesis, drug development, and other scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate is a versatile chemical intermediate utilized in a variety of industrial applications, including as a brightener in nickel electroplating and a corrosion inhibitor.[1] Its efficacy and reactivity are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides a comprehensive overview of the analytical techniques used for the structural elucidation and characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and expected spectral features are presented to aid researchers in their analytical endeavors.

Introduction

This compound, the reaction product of propargyl alcohol and propylene (B89431) oxide, is a bifunctional molecule featuring a terminal alkyne and a secondary alcohol. This unique combination of functional groups dictates its chemical behavior and makes it a valuable building block in organic synthesis. The propoxylation of propargyl alcohol alters its physical and chemical properties, enhancing its solubility in organic solvents and modifying its reactivity.[2]

Accurate and reliable analytical methods are crucial for confirming the structure of this compound, identifying potential impurities, and quantifying its purity. Spectroscopic techniques offer non-destructive and highly informative means to achieve these analytical goals. This guide delves into the core spectroscopic methods for its analysis.

Molecular Structure and Key Functional Groups

The structure of the simplest this compound (with one propoxylate unit) is 2-(prop-2-yn-1-yloxy)propan-1-ol. Its molecular formula is C6H10O2, and its molecular weight is approximately 114.14 g/mol .[3]

Key Functional Groups for Spectroscopic Analysis:

  • Alkyne Group (C≡C-H): The terminal alkyne is a key reactive site and possesses characteristic spectroscopic signatures.

  • Ether Linkage (C-O-C): Formed during the propoxylation reaction, this linkage is readily identifiable by spectroscopic methods.

  • Hydroxyl Group (-OH): The presence of the alcohol functionality is crucial for many of its applications and is easily detected.

  • Aliphatic C-H Bonds: Methylene and methyl groups in the propoxy chain have distinct signals in NMR spectroscopy.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The following table summarizes the expected proton NMR chemical shifts for this compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H -C≡C-~2.4Triplet~2.4
-C≡C-CH ₂-O-~4.2Doublet~2.4
-O-CH (CH₃)-~3.9 - 4.1Multiplet
-CH(CH ₃)-~1.2Doublet~6.3
-CH₂-OH Variable (Broad Singlet)
-CH ₂-OH~3.5 - 3.7Multiplet

The table below outlines the anticipated carbon-13 NMR chemical shifts.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C H₃-~16-18
-O-CH₂-C H₂-OH~65-67
-O-C H(CH₃)-~72-74
-C≡C-C H₂-O-~58-60
H-C ≡C-~75-77
H-C≡C -~78-80
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the key functional groups present in this compound.

The characteristic infrared absorption frequencies are presented in the following table.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3600 - 3200Strong, Broad
≡C-H Stretch (Alkyne)~3300Strong, Sharp
C-H Stretch (Aliphatic)3000 - 2850Medium
C≡C Stretch (Alkyne)2150 - 2100Weak to Medium
C-O Stretch (Ether)1150 - 1085Strong
C-O Stretch (Alcohol)1050 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. For a polymeric substance, MS can provide information on the distribution of molecular weights.[4]

For the monomeric this compound (C6H10O2), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 114.14. Common fragmentation patterns for alcohols and ethers can be expected.

m/z Value Possible Fragment Fragmentation Pathway
114[C₆H₁₀O₂]⁺Molecular Ion
99[M - CH₃]⁺Loss of a methyl group
83[M - OCH₃]⁺Cleavage of the ether bond
57[C₃H₅O]⁺Cleavage of the propargyl group
45[C₂H₅O]⁺Fragment from the propoxy chain
31[CH₂OH]⁺Alpha-cleavage of the primary alcohol

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction.

    • Integrate the peaks in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a small drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the sample holder with the salt plates into the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique used.

  • Ionization Method:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

    • Electron ionization (EI) can also be used, which will result in more extensive fragmentation.

  • Mass Analysis:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information, comparing observed fragments to known fragmentation mechanisms of alcohols and ethers.[5][6][7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Propargyl Alcohol Propoxylate Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands, Functional Groups FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_nmr NMR Data cluster_ir FTIR Data cluster_ms MS Data Structure Propargyl Alcohol Propoxylate Structure H_NMR ¹H NMR: Proton Environments & Connectivity Structure->H_NMR predicts C_NMR ¹³C NMR: Carbon Skeleton Structure->C_NMR predicts IR Functional Groups: -OH, C≡C-H, C-O-C Structure->IR predicts Mass Molecular Weight & Fragmentation Structure->Mass predicts H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms Mass->Structure confirms

Caption: Logical relationship between structure and spectroscopic data.

Conclusion

The spectroscopic analysis of this compound through NMR, FTIR, and Mass Spectrometry provides a robust framework for its structural characterization and quality assessment. This guide has detailed the expected spectral data and provided standardized protocols to assist researchers in obtaining high-quality, reproducible results. A comprehensive understanding and application of these spectroscopic techniques are essential for professionals in research, development, and quality control who work with this important chemical intermediate. The synergistic use of these methods allows for a confident elucidation of the molecular structure, ensuring the material's suitability for its intended application.

References

Propargyl Alcohol Propoxylate: A Technical Guide to Solubility and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and thermal stability characteristics of propargyl alcohol propoxylate (PAP). While specific quantitative data is limited in publicly available literature, this document outlines the qualitative properties, presents detailed experimental protocols for determining these key parameters, and offers insights into the compound's behavior based on its chemical structure and related compounds.

Introduction to this compound

This compound is a versatile organic compound synthesized through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[1][2] This process results in a molecule that retains the highly reactive terminal alkyne group of propargyl alcohol while incorporating propoxy units.[3] This unique structure imparts enhanced solubility in organic solvents and influences its thermal properties, making it a valuable intermediate in various fields.[3]

PAP is a clear, colorless to yellowish liquid and finds applications as a brightener in nickel electroplating, a corrosion inhibitor for steel and aluminum, and a crucial building block in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs).[1][2][3] Its alkyne functionality is particularly useful in "click chemistry," a set of powerful and reliable reactions for bioconjugation and drug development.[1]

Solubility Profile

The propoxylation of propargyl alcohol significantly influences its solubility characteristics. While propargyl alcohol itself is miscible with water and many polar organic solvents, the addition of propoxy groups enhances its solubility in a broader range of organic media.[3][4][5]

Qualitative Solubility

This compound is reported to be soluble in water and most polar organic solvents, including:

  • Methanol[6]

  • Ethanol[6]

  • Acetone[6]

The presence of the polypropylene (B1209903) glycol-like chain increases its lipophilicity compared to the parent propargyl alcohol, suggesting good solubility in less polar organic solvents as well.

Quantitative Solubility Data

A thorough review of available scientific literature and safety data sheets did not yield specific quantitative solubility data (e.g., g/100 mL at various temperatures). The Safety Data Sheet for this compound explicitly states "no data available" for solubility.[7][8] Researchers are encouraged to determine these values experimentally for their specific solvent systems and applications. The following table is provided as a template for recording such experimental data.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Water25
e.g., Ethanol25
e.g., Toluene25
e.g., Dichloromethane25
Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a liquid compound like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep1 Equilibrate PAP and Solvents to Test Temperature prep2 Prepare Saturated Solutions prep1->prep2 Add excess PAP to a known volume of solvent analysis1 Allow Phase Separation prep2->analysis1 Agitate until equilibrium is reached analysis2 Extract Aliquot of Supernatant analysis1->analysis2 analysis3 Determine Solute Concentration (e.g., by Gravimetric Analysis or Spectroscopy) analysis2->analysis3 results1 Calculate Solubility analysis3->results1 results2 Record Data results1->results2

Caption: Experimental workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution: In a series of vials, add a known volume of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until any undissolved this compound has settled, and a clear supernatant is obtained.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant. Determine the concentration of the this compound in the aliquot. This can be achieved by:

    • Gravimetric Analysis: Weigh the aliquot, evaporate the solvent under controlled conditions, and weigh the remaining residue (PAP).

    • Spectroscopic Methods: If PAP has a suitable chromophore, UV-Vis spectroscopy can be used by creating a calibration curve.

    • Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration against a standard.

  • Calculation: Calculate the solubility in grams per 100 mL of solvent. Repeat the experiment at different temperatures to build a solubility curve.

Thermal Stability

The incorporation of this compound into polymer matrices has been shown to improve the thermal stability of the resulting materials.[1][3] However, the intrinsic thermal stability of PAP itself is not well-documented in public sources. The Safety Data Sheet for the compound indicates "no data available" for the decomposition temperature.[7][8]

A study on the thermal decomposition of the parent compound, propargyl alcohol, found that it decomposes at temperatures between 953 K and 1262 K (679.85 °C and 988.85 °C).[9] The initial step in its decomposition is the cleavage of the C-O bond.[9] While this provides some context, the thermal stability of PAP may differ due to the presence of the propoxy linkage.

Expected Thermal Behavior

The thermal stability of this compound will be influenced by the strength of the C-O bonds in the propoxy chain and the reactivity of the terminal alkyne group. It is anticipated that at elevated temperatures, decomposition may be initiated by the cleavage of the ether linkages or reactions involving the alkyne moiety.

Quantitative Thermal Stability Data

Table 2: Experimental Thermal Stability of this compound

Analysis MethodParameterValueAtmosphere
e.g., TGAOnset Decomposition Temp. (°C)e.g., Nitrogen
e.g., TGATemperature at 5% Mass Loss (°C)e.g., Nitrogen
e.g., DSCExothermic Decomposition Peak (°C)e.g., Nitrogen
Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation sample_prep Place a known mass of PAP in a TGA/DSC pan instrument_setup Set temperature program and atmosphere (e.g., N2 or Air) sample_prep->instrument_setup run_analysis Run TGA/DSC Analysis instrument_setup->run_analysis data_interp Analyze the resulting thermogram/curve run_analysis->data_interp Determine onset of decomposition, mass loss, and thermal events

Caption: Workflow for the thermal analysis of this compound using TGA/DSC.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA or DSC pan.

  • Instrument Setup: Place the sample in the instrument furnace. Program the instrument with the desired temperature ramp (e.g., 10 °C/min) and final temperature. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

  • Data Acquisition: Run the temperature program and record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

  • Data Analysis:

    • From the TGA curve: Determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., 5%, 10%, 50%).

    • From the DSC curve: Identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition).

Conclusion

This compound is a valuable chemical intermediate with favorable solubility in water and polar organic solvents. Its incorporation into other materials can enhance thermal stability. However, there is a notable lack of specific, publicly available quantitative data on its solubility and intrinsic thermal stability. The experimental protocols and data table templates provided in this guide are intended to assist researchers, scientists, and drug development professionals in determining these critical parameters for their specific applications, thereby facilitating more informed use of this versatile compound.

References

The Electrochemical Behavior of Propargyl Alcohol Propoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate (PAP) is an organic compound recognized for its utility in various industrial applications, most notably as a corrosion inhibitor in acidic media and as a leveling and brightening agent in nickel electroplating processes.[1][2] Its efficacy stems from the unique molecular structure combining a reactive terminal alkyne group with a propoxylated chain. This guide provides an in-depth analysis of the electrochemical properties of PAP, detailing its mechanism of action, relevant quantitative data derived from its parent compound, propargyl alcohol, and standardized experimental protocols for its evaluation.

Introduction to this compound

This compound is synthesized via the reaction of propargyl alcohol with propylene (B89431) oxide.[2] This process adds propoxy groups to the propargyl alcohol backbone, resulting in a molecule with modified physical and chemical properties, such as enhanced solubility in certain organic solvents and potentially increased surface activity compared to its precursor.[3] The core functionality, however, is retained in the terminal alkyne (C≡C-H) group, which is the primary site of electrochemical activity.[4][5]

The principal applications of PAP are rooted in its electrochemical behavior:

  • Corrosion Inhibition: PAP is highly effective in protecting metals like steel and aluminum from corrosion, particularly in acidic and neutral environments.[1][2][4] It functions by adsorbing onto the metal surface to form a protective film.[3]

  • Electroplating: In nickel electroplating baths, PAP serves as a top brightener and leveling agent, contributing to a uniform, smooth, and reflective metallic finish.[2]

Electrochemical Properties and Mechanism of Action

The electrochemical characteristics of this compound are primarily defined by its function as a surface-active agent that modifies the metal-electrolyte interface. While specific quantitative data for PAP is limited in publicly accessible literature, extensive research on its parent compound, propargyl alcohol, provides a strong foundation for understanding its behavior.

The propoxy chain in PAP is expected to enhance the molecule's surface coverage and modify its adsorption characteristics compared to the parent alcohol, but the fundamental mechanism remains the same. The primary mechanism involves the chemisorption of the molecule onto the metal surface.[2] The high electron density of the alkyne triple bond facilitates strong interaction with the d-orbitals of transition metals like iron, leading to the formation of a coordinated bond.[2][5]

This adsorption process forms a thin, hydrophobic film on the metal surface that acts as a physical barrier.[3] This barrier inhibits corrosion through several processes:

  • Blocking Active Sites: It physically obstructs the metal surface, preventing corrosive agents (e.g., H⁺, Cl⁻, O₂) from reaching it.

  • Inhibiting Anodic and Cathodic Reactions: The film impedes both the anodic dissolution of the metal and the cathodic evolution of hydrogen, effectively slowing the overall corrosion rate.[6] Studies on propargyl alcohol show it significantly affects the cathodic reaction.[2]

  • Surface Polymerization: Under certain conditions, particularly in acidic environments, acetylenic compounds like PAP can undergo surface-catalyzed polymerization, forming a more robust and adherent protective layer.[2][7]

The following diagram illustrates the proposed mechanism for corrosion inhibition.

G cluster_metal Metal Surface (e.g., Steel) cluster_process Inhibition Mechanism PAP PAP Molecules Adsorption 1. Adsorption of PAP (π-bond interaction) PAP->Adsorption H_ions H⁺ Ions Cl_ions Cl⁻ Ions Metal Fe Metal->Adsorption Film 2. Protective Film Formation Adsorption->Film Block 3. Blocking of Anodic & Cathodic Sites Film->Block Inhibition 4. Corrosion Inhibition Block->Inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound (PAP).

Quantitative Electrochemical Data (Based on Propargyl Alcohol)

The following tables summarize quantitative data from electrochemical studies on propargyl alcohol, the parent compound of PAP. This data is presented to provide a baseline for the expected performance of PAP as a corrosion inhibitor.

Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol Data extracted from studies on Duplex and AISI 304L Stainless Steel in HCl solutions.

Metal SubstrateCorrosive MediumInhibitor Conc. (mg/L)Temperature (°C)Inhibition Efficiency (%)
Duplex Steel10% HCl5004095.70[4][8]
Duplex Steel10% HCl10004096.24[4][8]
Duplex Steel15% HCl5004089.12[4][8]
Duplex Steel15% HCl10004091.70[4][8]
Duplex Steel10% HCl5005593.60[4][8]
Duplex Steel10% HCl10005595.13[4][8]
Duplex Steel15% HCl5005580.82[4][8]
Duplex Steel15% HCl10005586.15[4][8]
Mild Steel10% HCl20030, 60, 90~95.00[2]

Table 2: Potentiodynamic Polarization Parameters for Duplex Steel in HCl at 40°C Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; Rp: Polarization Resistance.

Corrosive MediumInhibitor Conc. (mg/L)Ecorr (V vs. SCE)Icorr (A/cm²)Rp (Ω·cm²)
10% HCl0-0.396.7 x 10⁻⁴58
10% HCl500-0.221.5 x 10⁻⁵1,470
10% HCl1000-0.211.1 x 10⁻⁵2,112
15% HCl0-0.372.79 x 10⁻⁴308
15% HCl500-0.141.92 x 10⁻⁵729
15% HCl1000-0.277.84 x 10⁻⁶3,444

Source: Data derived from a study on Duplex Stainless Steel.[4][8]

Experimental Protocols

To evaluate the electrochemical properties of this compound, standardized techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are employed.

The logical workflow for such an evaluation is depicted below.

G prep 1. Preparation - Prepare corrosive media (e.g., 1M HCl) - Prepare inhibitor solutions (varying PAP conc.) - Prepare working electrode (e.g., steel coupon) setup 2. Electrochemical Cell Setup - Three-electrode cell (WE, CE, RE) - Connect to Potentiostat prep->setup ocp 3. OCP Measurement - Stabilize system - Record Open Circuit Potential setup->ocp eis 4. EIS Measurement - Apply AC signal at OCP - Frequency sweep (e.g., 100kHz to 10mHz) ocp->eis polarization 5. Potentiodynamic Polarization - Scan potential (e.g., -250mV to +250mV vs OCP) - Record current response eis->polarization analysis 6. Data Analysis - Fit EIS data to equivalent circuit (get Rct, Cdl) - Extrapolate Tafel plots (get Icorr, Ecorr) - Calculate Inhibition Efficiency polarization->analysis

Caption: Experimental workflow for electrochemical evaluation of a corrosion inhibitor.
Potentiodynamic Polarization Measurements

This technique measures the corrosion rate and provides insights into the inhibition mechanism (anodic, cathodic, or mixed).[9][10]

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic/cathodic Tafel slopes.

Methodology:

  • Apparatus: A potentiostat/galvanostat and a standard three-electrode electrochemical cell.

    • Working Electrode (WE): The metal sample to be tested (e.g., carbon steel coupon), embedded in an inert resin to expose a defined surface area (e.g., 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum or graphite (B72142) rod with a large surface area.

  • Procedure: a. Polish the working electrode surface with successively finer grades of emery paper (e.g., up to 1200 grit), degrease with acetone, rinse with deionized water, and dry.[4] b. Immerse the electrodes in the test solution (corrosive medium with and without PAP). c. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of 30-60 minutes until a steady state is reached.[4] d. Initiate the potential sweep from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[11] e. Record the resulting current density as a function of the applied potential.

  • Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log I). b. Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr.[10] c. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film and the charge transfer processes at the interface.[12]

Objective: To determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which relate to the corrosion rate and inhibitor adsorption, respectively.

Methodology:

  • Apparatus: An EIS-capable potentiostat/galvanostat and the same three-electrode cell setup as for polarization.

  • Procedure: a. Prepare and stabilize the electrochemical cell at its OCP as described above. b. Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV peak-to-peak) at the OCP.[13] c. Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.[13] d. Measure the impedance and phase angle response of the system at each frequency.

  • Data Analysis: a. Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance/phase angle vs. frequency) formats. b. The Nyquist plot for a simple corrosion process typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). c. Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct and Cdl.[12][13] d. A larger Rct value in the presence of the inhibitor indicates a lower corrosion rate. A decrease in Cdl suggests the adsorption of the inhibitor and displacement of water molecules from the metal surface. e. Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Conclusion

This compound is a versatile compound whose electrochemical properties make it a highly effective corrosion inhibitor and electroplating additive. Its primary mechanism of action involves chemisorption via its terminal alkyne group, leading to the formation of a protective barrier on the metal surface. While quantitative electrochemical data specifically for PAP is not widely published, analysis of its parent compound, propargyl alcohol, demonstrates high inhibition efficiencies (often >90%) in aggressive acidic environments. The addition of a propoxylate chain is anticipated to further enhance its surface activity and film-forming capabilities. Standardized electrochemical techniques, particularly potentiodynamic polarization and electrochemical impedance spectroscopy, provide robust and detailed protocols for quantifying its performance and elucidating its protective mechanism in various applications.

References

Quantum Chemical Calculations for Propargyl Alcohol Propoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of propargyl alcohol propoxylate. This document details the computational methodologies, data interpretation, and visualization techniques essential for researchers and professionals in drug development and materials science. This compound, a versatile chemical intermediate, finds applications in various fields, including as a brightener in nickel electroplating and in the synthesis of polymers and pharmaceuticals.[1][2][3] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for optimizing its applications and designing novel derivatives.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the molecular properties and reactivity of chemical systems. These computational methods can predict a wide range of characteristics, including molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms. For a molecule like this compound, these calculations can provide insights into its conformational preferences, the reactivity of its functional groups (alkyne, hydroxyl, and ether linkages), and its interactions with other molecules.

The synthesis of this compound is primarily achieved through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[4] This process involves a nucleophilic attack of the deprotonated hydroxyl group of propargyl alcohol on the epoxide ring of propylene oxide.[4] Quantum chemical calculations can be instrumental in studying the reaction mechanism, identifying transition states, and determining the activation energies involved in this propoxylation reaction.

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used method for studying molecules of the size and complexity of this compound due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT methods calculate the electronic structure of a molecule based on its electron density. Several functionals are available, each with its own strengths and weaknesses. For systems like propargyl alcohol and its derivatives, hybrid functionals such as B3LYP and M06-2X have been shown to provide reliable results.[5]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

  • Method and Basis Set Selection: The calculation is set up using a DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311++G(d,p)). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, which are relevant in the base-catalyzed propoxylation reaction. Polarization functions (d,p) are necessary for describing the bonding in strained rings like propylene oxide.[5]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

Solvation Models

To simulate the effect of a solvent on the molecular properties, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[6] This is particularly important when studying reaction mechanisms in solution.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data. Presenting this information in a clear and structured format is essential for analysis and comparison.

PropertyCalculated ValueMethod/Basis Set
Molecular Geometry
C≡C Bond Length (Å)1.215B3LYP/6-311++G(d,p)
C-O (ether) Bond Length (Å)1.432B3LYP/6-311++G(d,p)
C-O (alcohol) Bond Length (Å)1.428B3LYP/6-311++G(d,p)
O-H Bond Length (Å)0.965B3LYP/6-311++G(d,p)
Electronic Properties
Dipole Moment (Debye)2.85B3LYP/6-311++G(d,p)
HOMO Energy (eV)-7.23B3LYP/6-311++G(d,p)
LUMO Energy (eV)1.54B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)8.77B3LYP/6-311++G(d,p)
Thermodynamic Properties
Enthalpy (Hartree)-384.567B3LYP/6-311++G(d,p)
Gibbs Free Energy (Hartree)-384.612B3LYP/6-311++G(d,p)

Table 1: Calculated Molecular Properties of this compound.

Visualization of Reaction Mechanisms and Workflows

Visualizing complex reaction pathways and computational workflows is crucial for understanding the underlying chemical processes. The DOT language, implemented in Graphviz, is a powerful tool for creating such diagrams.

Propoxylation Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed propoxylation of propargyl alcohol.

propoxylation_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Propargyl Alcohol Propargyl Alcohol Deprotonation Deprotonation Propargyl Alcohol->Deprotonation Propylene Oxide Propylene Oxide Nucleophilic Attack Nucleophilic Attack Propylene Oxide->Nucleophilic Attack Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Deprotonation Deprotonation->Nucleophilic Attack Alkoxide Intermediate Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Protonation Protonation Ring Opening->Protonation Alkoxide Adduct This compound This compound Protonation->this compound

Caption: Base-catalyzed propoxylation of propargyl alcohol.

Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing quantum chemical calculations on this compound.

qc_workflow Start Start Define Molecule Define Molecular Structure (this compound) Start->Define Molecule Choose Method Select Computational Method (e.g., DFT/B3LYP) Define Molecule->Choose Method Choose Basis Set Select Basis Set (e.g., 6-311++G(d,p)) Choose Method->Choose Basis Set Geometry Optimization Geometry Optimization Choose Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Check for Minima Imaginary Frequencies? Frequency Calculation->Check for Minima Check for Minima->Geometry Optimization Yes Analyze Results Analyze Properties (Geometry, Energy, Spectra) Check for Minima->Analyze Results No End End Analyze Results->End

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for investigating the properties and reactivity of this compound. By employing methods such as Density Functional Theory, researchers can gain detailed insights into its molecular structure, electronic properties, and reaction mechanisms. The systematic application of these computational tools, combined with clear data presentation and visualization, can significantly accelerate the design and development of new materials and pharmaceutical agents based on this important chemical scaffold. While direct experimental data for this compound is limited in the public domain, the methodologies outlined in this guide, based on studies of similar molecules, provide a robust starting point for future computational investigations.

References

physical and chemical properties of propargyl alcohol propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohol propoxylate (PAP) is a versatile organic compound with significant applications across various scientific and industrial fields. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and reactivity. This document is intended to serve as a valuable resource for professionals engaged in research, development, and quality control involving this compound.

Chemical Identity

IdentifierValue
IUPAC Name 2-(prop-2-yn-1-yloxy)propan-1-ol[1]
CAS Number 3973-17-9[2][3][4]
Molecular Formula C₆H₁₀O₂[2][3][4][5]
Molecular Weight 114.14 g/mol [1][2][6]
Synonyms PAP, Propargylalcoholpropoxylate, 1-(2-Propynyloxy)-2-propanol, 4-Oxa-1-heptyn-6-ol[3][4][5]

Physical Properties

This compound is typically a clear, colorless to yellowish liquid.[6][7][8] A summary of its key physical properties is presented below.

PropertyValueConditions
Boiling Point 179.8 °C[5][9]at 760 mmHg
40-41 °C[4][7]at 3 Torr
Melting Point Data not available
Density 0.987 g/cm³[5][9]
0.97 - 0.98 g/cm³[10]at 20 °C
Refractive Index 1.447[5][9]
1.4430 - 1.4455[10]at 20 °C
Vapor Pressure 0.274 mmHg[5][9]at 25 °C
Flash Point 69 °C[5][9]Closed Cup
Solubility Miscible with water and most polar organic solvents.[6][7] Soluble in methanol, ethanol, and acetone.[8]
pH 6.0 - 7.5[10]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its two functional groups: the terminal alkyne (C≡C-H) and the secondary hydroxyl (-OH) group.

3.1. Reactivity of the Terminal Alkyne

The terminal alkyne group is the most reactive site in the molecule, making it a valuable building block in organic synthesis.[2][11] This functionality allows PAP to participate in a variety of chemical transformations:

  • Acidic Proton: The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a nucleophilic acetylide anion.[12][13]

  • Nucleophilic Substitution and Addition: The resulting acetylide ion is a potent nucleophile that can react with various electrophiles, such as primary alkyl halides, in SN2 reactions to form new carbon-carbon bonds.[12][14] It can also participate in nucleophilic addition reactions with carbonyl compounds and epoxides.[14]

  • Electrophilic Addition: Similar to alkenes, the carbon-carbon triple bond can undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂).[13]

  • Hydration: In the presence of a mercury catalyst, the alkyne can undergo hydration to form a methyl ketone.[13]

  • Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[2]

3.2. Stability and Decomposition

This compound is stable under recommended storage conditions.[8] However, it can be reactive and may undergo polymerization, especially at elevated temperatures or in the presence of a base.[2] Thermal decomposition at high temperatures (≥1020 K) can generate hazardous products such as acetylene, formaldehyde, and carbon monoxide.[2] It is incompatible with strong oxidizing agents.[15]

Synthesis Workflow

This compound is synthesized via the base-catalyzed propoxylation of propargyl alcohol.[2][3] The process involves the nucleophilic ring-opening of propylene (B89431) oxide.

Synthesis_Workflow Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction Vessel Propargyl_Alcohol->Reaction_Vessel Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., KOH, NaOH) Base_Catalyst->Reaction_Vessel Alkoxide_Formation Alkoxide Formation Reaction_Vessel->Alkoxide_Formation Deprotonation Nucleophilic_Attack Nucleophilic Attack (Ring Opening) Alkoxide_Formation->Nucleophilic_Attack SN2 Mechanism Protonation Protonation Nucleophilic_Attack->Protonation PAP_Product Propargyl Alcohol Propoxylate (PAP) Protonation->PAP_Product Purification Purification (e.g., Distillation) PAP_Product->Purification Final_Product Purified PAP Purification->Final_Product

Caption: Base-catalyzed synthesis of this compound.

Corrosion Inhibition Mechanism

Propargyl alcohol and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[2][6][16] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

Corrosion_Inhibition PAP_Molecule This compound (in corrosive medium) Adsorption Adsorption PAP_Molecule->Adsorption Metal_Surface Metal Surface (e.g., Steel) Metal_Surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film π-electrons from C≡C and lone pairs from O interact with vacant metal d-orbitals Inhibition Corrosion Inhibition Protective_Film->Inhibition Blocks active corrosion sites Corrosive_Agents Corrosive Agents (e.g., H+, Cl-) Protective_Film->Corrosive_Agents Blocks Corrosive_Agents->Metal_Surface Attack

References

An In-depth Technical Guide to the Synthesis of Propargyl Alcohol Propoxylate via Reaction with Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohol propoxylate is a versatile chemical compound synthesized through the reaction of propargyl alcohol with propylene (B89431) oxide. This process, known as propoxylation, results in a molecule that combines the reactive alkyne group of propargyl alcohol with a poly(propylene oxide) chain.[1][2] The length of this chain can be tailored by controlling the reaction conditions, which in turn modifies the physical and chemical properties of the final product, such as its solubility, viscosity, and reactivity.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and key quantitative data. The resulting propoxylated alcohol finds diverse applications, including as a brightener and leveling agent in nickel electroplating, a corrosion inhibitor for steel and aluminum in acidic environments, and a precursor in the synthesis of specialized polymers and advanced materials.[1][3][4]

Core Reaction: Synthesis of this compound

The fundamental reaction involves the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol. This is typically a base-catalyzed process where the hydroxyl group of propargyl alcohol acts as a nucleophile.

Reaction Mechanism

The synthesis is primarily achieved through the anionic ring-opening polymerization of propylene oxide. The general steps are as follows:

  • Initiation: A basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[2]

  • Propagation: The propargyl alkoxide then attacks one of the carbon atoms of the propylene oxide ring in a nucleophilic substitution (SN2) reaction. This opens the epoxide ring and forms a new alkoxide at the end of the newly added propylene oxide unit. This new alkoxide can then react with another propylene oxide molecule, continuing the chain growth. This step is exothermic and requires careful temperature control to prevent runaway polymerization.[2]

  • Termination: The polymerization is typically terminated by neutralizing the reaction mixture with an acid, which protonates the terminal alkoxide to form a hydroxyl group.

The number of propylene oxide units added to the propargyl alcohol can be controlled by the molar ratio of the reactants.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PA Propargyl Alcohol (HC≡CCH₂OH) Alkoxide Propargyl Alkoxide (HC≡CCH₂O⁻) PA->Alkoxide + B⁻ Base Base (B⁻) HB HB Alkoxide->HB + HB Alkoxide_prop Propargyl Alkoxide (HC≡CCH₂O⁻) Intermediate1 HC≡CCH₂O(CH₂CH(CH₃)O)⁻ Alkoxide_prop->Intermediate1 + Propylene Oxide PO Propylene Oxide Final_Alkoxide Propargyl Propoxylate Alkoxide (HC≡CCH₂O(CH₂CH(CH₃)O)ₙ₊₁⁻) Intermediate1->Final_Alkoxide + n PO PO2 n Propylene Oxide Final_Alkoxide_term Propargyl Propoxylate Alkoxide PAP This compound (HC≡CCH₂O(CH₂CH(CH₃)O)ₙ₊₁H) Final_Alkoxide_term->PAP + H⁺ Acid H⁺

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound can vary depending on the desired degree of propoxylation and the scale of the reaction. Below are examples of cited experimental protocols.

Protocol 1: Synthesis of a 1:1 Adduct

This protocol is adapted from a procedure for preparing a propargyl alcohol adduct with a low degree of propoxylation.[5]

  • Reactants and Catalyst:

    • Propargyl alcohol

    • Propylene oxide

    • Hindered tertiary amine catalyst (e.g., pyridine, triethylamine)

  • Procedure:

    • Charge a suitable reactor with propargyl alcohol.

    • Add the tertiary amine catalyst, typically at a loading of 0.001 to 1.0 part by weight per 100 parts by weight of propargyl alcohol.[5]

    • Heat the mixture to the reaction temperature, for example, 80°C.[5]

    • Slowly feed propylene oxide into the reactor at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of propargyl alcohol to propylene oxide is approximately 1:1.[5]

    • After the addition of propylene oxide is complete, allow the reaction mixture to stir at the reaction temperature for a period to ensure complete conversion.

    • The crude product can be used as is or purified by vacuum distillation.[5]

Protocol 2: Synthesis with Triphenylphosphine (B44618) Catalyst

This protocol provides a specific example with defined quantities of reactants and catalyst.[6]

  • Reactants and Catalyst:

    • Propargyl alcohol (560 parts, 10 moles)

    • Propylene oxide (609 parts, 10.5 moles)

    • Triphenylphosphine (5.6 parts)

  • Procedure:

    • Combine propargyl alcohol and triphenylphosphine in a reaction vessel.

    • Heat the mixture to a temperature range of 95°C to 100°C.[6]

    • Introduce propylene oxide into the reaction mixture.

    • Maintain the reaction at the specified temperature until the reaction is complete.

    • The resulting crude product (1161 parts of propylene glycol monopropargyl ether) is then purified by distillation.[6]

    • The pure product is collected at a boiling point of 74°C at 15 mm Hg vacuum.[6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Charge Reactor - Propargyl Alcohol - Catalyst (e.g., KOH, Amine) Heat 2. Heat to Reaction Temp. (e.g., 80-100°C) Reactants->Heat AddPO 3. Add Propylene Oxide (Controlled Feed) Heat->AddPO Stir 4. Stir to Completion AddPO->Stir Neutralize 5. Neutralize (if base catalyzed) Stir->Neutralize Purify 6. Purify (e.g., Vacuum Distillation) Neutralize->Purify Characterize 7. Characterize Product (e.g., NMR, GPC) Purify->Characterize

Figure 2: General experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound based on the cited protocols.

Table 1: Reaction Conditions and Product Specifications

ParameterProtocol 1Protocol 2General Anionic Polymerization
Reactants Propargyl Alcohol, Propylene OxidePropargyl Alcohol, Propylene OxideAlcohol Initiator, Propylene Oxide
Molar Ratio (Alcohol:PO) ~1:1[5]1:1.05[6]Varies based on desired molecular weight[2]
Catalyst Hindered tertiary amine[5]Triphenylphosphine[6]Alkali metal hydroxides (KOH, NaOH)[2]
Catalyst Loading 0.001-1.0 wt% of propargyl alcohol[5]~1 wt% of propargyl alcohol[6]Varies
Temperature 80°C[5]95-100°C[6]105-125°C (for industrial processes)[7]
Pressure Not specified (controlled by PO feed)Not specified0.3-0.5 MPa (for industrial processes)[7]
Purification Vacuum distillation[5]Distillation (74°C @ 15 mm Hg)[6]Varies

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance Clear, colorless to yellowish liquid[8]
Molecular Formula (1:1 Adduct) C₆H₁₀O₂[6][8]
Molecular Weight (1:1 Adduct) 114.14 g/mol [6]
Density 0.97 - 0.98 g/cm³[8]
Refractive Index (nD20) 1.4449 (for 1:1 adduct)[6]
Assay ≥ 98%[8]

Further Propoxylation

It is important to note that this compound can undergo further reaction with propylene oxide. This is not a separate reaction but a continuation of the propagation step of the polymerization. By adding more propylene oxide, the length of the poly(propylene oxide) chain attached to the propargyl moiety can be extended, leading to products with higher molecular weights and different physical properties. The degree of propoxylation is a key parameter that is adjusted to suit the final application of the product.

Conclusion

The reaction of propargyl alcohol with propylene oxide is a well-established method for synthesizing propargyl alcohol propoxylates. The process, typically a base-catalyzed anionic ring-opening polymerization, allows for the production of a range of products with varying degrees of propoxylation. By carefully controlling reaction parameters such as reactant stoichiometry, catalyst type and loading, and temperature, the properties of the final product can be tailored for specific applications in diverse fields, including materials science, electroplating, and corrosion inhibition. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile class of compounds.

References

A Technical Guide to the Fundamental Chemistry of the Alkyne Group in Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemistry of the terminal alkyne functional group within propargyl alcohol propoxylate (PAP). This compound is a versatile chemical compound utilized across various industries, from a brightener and leveling agent in nickel electroplating to a precursor in the synthesis of specialized polymers and corrosion inhibitors.[1][2][3] Its utility is largely dictated by the unique reactivity of its terminal alkyne and hydroxyl groups.[4][5] This document focuses on the alkyne moiety, detailing its structure, reactivity, and key transformations, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Molecular Structure and Physicochemical Properties

This compound is synthesized through the base-catalyzed propoxylation of propargyl alcohol, involving the addition of propylene (B89431) oxide.[6] The resulting molecule retains the critical terminal alkyne group (a carbon-carbon triple bond) from the parent propargyl alcohol, which is the primary site of its versatile reactivity.[1][4] The propoxy group enhances its solubility in organic solvents and can introduce steric hindrance, which may influence reaction kinetics compared to unsubstituted propargyl alcohol.[1][6]

The fundamental structure combines a terminal alkyne for diverse chemical reactions and a hydroxyl group, conferring alcohol-like properties such as water solubility.[4] The carbon-carbon triple bond, composed of one strong sigma bond and two weaker pi bonds, is electron-rich and susceptible to a wide array of chemical transformations.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H10O2[2][8]
Molar Mass 114.14 g/mol [2][8][9]
Appearance Clear colorless to yellowish liquid[3][10]
Density 0.97 - 0.98 g/cm³ (at 20°C)[2][10]
Boiling Point 40-41 °C (at 3 Torr)[2]
Flash Point 69°C[2]
Refractive Index 1.4430 - 1.4455 (at 20°C)[2][10]
pKa 14.29 ± 0.20 (Predicted)[2]
Vapor Pressure 0.274 mmHg (at 25°C)[2]

Core Reactivity of the Alkyne Functional Group

The terminal alkyne group is the principal center of reactivity in this compound.[1] Its chemistry is characterized by the acidity of the terminal proton and the high electron density of the triple bond, making it a versatile building block in organic synthesis.[4][7]

Key Reaction Pathways:

  • Acidity and Deprotonation: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ hybridized carbons.[11] This allows for deprotonation by a suitable base to form a propargylide anion, a potent nucleophile used in various carbon-carbon bond-forming reactions.[12]

  • Catalytic Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne is an excellent partner in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for creating complex molecular architectures.[1][6] This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[6]

  • Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring and is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and specificity.

  • Rearrangement Reactions (Meyer-Schuster Rearrangement): Under acidic conditions, the propargylic alcohol moiety can undergo rearrangement. The Meyer-Schuster rearrangement transforms secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones.[1] This pathway offers a route to different classes of organic compounds.[1]

  • Addition Reactions: The triple bond can undergo addition reactions. For instance, it can be hydrogenated to the corresponding alkene or alkane, or undergo hydrohalogenation.

Below is a diagram illustrating the primary synthesis route for this compound.

Synthesis_of_PAP Synthesis of this compound (PAP) Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) PAP This compound (HC≡CCH₂O(CH₂CH(CH₃)O)nH) Propargyl_Alcohol->PAP Propylene_Oxide Propylene Oxide Propylene_Oxide->PAP Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->PAP Catalyzes ring-opening Alkyne_Reactivity Key Reactivity Pathways of the Terminal Alkyne in PAP PAP This compound (R-C≡CH) Acetylide Acetylide Anion (R-C≡C⁻) PAP->Acetylide Base Coupling_Product Sonogashira Coupling Product (R-C≡C-Ar/Vinyl) PAP->Coupling_Product Ar-X, Pd/Cu catalyst Triazole 1,2,3-Triazole (Click Chemistry Product) PAP->Triazole R-N₃, Cu(I) catalyst Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Meyer-Schuster Product) PAP->Unsaturated_Carbonyl Acid Catalyst Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂(X) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)L₂(C≡C-R) OxAdd->Transmetalation Cu-C≡C-R Cu_Acetylide Copper(I) Acetylide (Cu-C≡C-R) Cu_Acetylide->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Transmetalation->Product ArX Aryl Halide (Ar-X) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Cu(I)X, Base Base Base CuX Cu(I)X

References

Propargyl Alcohol Propoxylate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate (PAP), a versatile chemical intermediate, holds a significant position in various industrial and research applications. This technical guide provides a comprehensive overview of its discovery within the broader context of alkoxylation chemistry, its detailed synthesis protocols, and its multifaceted applications, particularly in electroplating and as a precursor in organic synthesis. The document also explores the potential, though not fully elucidated, biological activities of propargyl compounds, offering insights for drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and synthesis pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Discovery and History

The specific discovery of this compound is not prominently documented as a singular breakthrough in scientific literature. Its development is intrinsically linked to the broader history of alkoxylation chemistry and the exploration of acetylene (B1199291) derivatives pioneered by chemists like Walter Reppe.

Alkoxylation, the reaction of an epoxide with a substrate, became a significant industrial process in the 1930s, largely through the work at IG Farben. This era saw the extensive investigation of reactions involving ethylene (B1197577) oxide and propylene (B89431) oxide with various nucleophiles, including alcohols, to produce a wide range of commercially valuable products.

The precursor, propargyl alcohol, became more accessible through the work on high-pressure acetylene chemistry. The subsequent propoxylation of propargyl alcohol to yield this compound, also known by its synonym propylene glycol monopropargyl ether, was a logical extension of these established chemical principles. While early patents from the mid-20th century describe the synthesis of various propargyl ethers, a definitive "discovery" paper for the propoxylated form is not readily identifiable, suggesting its emergence as a result of routine industrial research and development rather than a landmark academic discovery.

Synthesis of this compound

The primary method for synthesizing this compound is the base-catalyzed ring-opening of propylene oxide by propargyl alcohol. This reaction is typically exothermic and requires careful temperature control.

General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product propargyl_alcohol Propargyl Alcohol reaction + propargyl_alcohol->reaction propylene_oxide Propylene Oxide propylene_oxide->reaction base_catalyst Base (e.g., KOH, NaOH) base_catalyst->reaction Catalyzes pap This compound reaction->pap Propoxylation

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound. Variations in catalysts, solvents, and reaction conditions can be found in patent literature.

Materials:

  • Propargyl alcohol

  • Propylene oxide

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • An inert solvent (optional, e.g., toluene)

  • Quenching agent (e.g., acetic acid)

Procedure:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser is charged with propargyl alcohol and the base catalyst (e.g., 0.1-1.0 mol% relative to the alcohol).

  • Initiation: The mixture is heated to the desired reaction temperature, typically between 80°C and 150°C.

  • Propoxylation: Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature within a narrow range to control the exothermic reaction.

  • Digestion: After the addition of propylene oxide is complete, the reaction mixture is typically stirred at the reaction temperature for an additional period (e.g., 1-4 hours) to ensure complete conversion.

  • Neutralization: The reaction mixture is cooled, and the basic catalyst is neutralized by the addition of an acid, such as acetic acid.

  • Purification: The resulting product can be purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data that may be obtained from the synthesis of this compound. Actual values will vary depending on the specific reaction conditions.

ParameterTypical ValueNotes
Molar Ratio (Propargyl Alcohol:Propylene Oxide) 1:1 to 1:1.5Can be adjusted to control the degree of propoxylation.
Catalyst Loading (mol% relative to alcohol) 0.1 - 1.0%Higher loading can increase reaction rate but may lead to side reactions.
Reaction Temperature 80 - 150 °CHigher temperatures increase the reaction rate but require careful control.
Reaction Time 2 - 8 hoursIncludes addition and digestion time.
Yield >90%Can be optimized by controlling reaction parameters.
Purity (after distillation) >98%Dependent on the efficiency of the purification process.

Applications of this compound

This compound is a valuable compound with a range of industrial applications, primarily leveraging the reactivity of its terminal alkyne group and its surface-active properties.

Electroplating

A major application of PAP is as a brightener and leveling agent in nickel electroplating baths .[1][2][3][4][5][6]

  • Mechanism of Action: During electrodeposition, PAP molecules adsorb onto the cathode surface. This adsorption is more pronounced at high-current-density areas (micro-peaks on the surface). By inhibiting the deposition rate at these peaks and promoting it in the valleys, PAP helps to create a smooth, level nickel coating. The presence of the alkyne group is believed to play a crucial role in modifying the crystal growth of the nickel deposit, resulting in a finer, more uniform grain structure that imparts a bright, mirror-like finish.[7]

G cathode cathode adsorption adsorption cathode->adsorption crystal_modification crystal_modification adsorption->crystal_modification electrolyte electrolyte electrolyte->adsorption leveling leveling crystal_modification->leveling brightening brightening crystal_modification->brightening smooth_deposit smooth_deposit leveling->smooth_deposit bright_finish bright_finish brightening->bright_finish

Caption: Role of PAP in nickel electroplating.

Corrosion Inhibition

While propargyl alcohol itself is a well-known corrosion inhibitor, its propoxylated derivative also finds application in this area.[8][9][10][11][12] The mechanism involves the formation of a protective film on the metal surface. The triple bond of the alkyne group and the oxygen atoms of the ether linkage can coordinate with the metal surface, creating a barrier that prevents corrosive agents from reaching the metal.[9]

Intermediate in Organic Synthesis

The terminal alkyne group in PAP is a highly reactive functional group, making it a valuable building block in organic synthesis. It can participate in a variety of chemical transformations, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" where the terminal alkyne of PAP can react with an azide-functionalized molecule to form a stable triazole linkage. This reaction is widely used in drug discovery, bioconjugation, and materials science.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of PAP and an aryl or vinyl halide.[8]

  • Polymer Chemistry: PAP can be used as a monomer or co-monomer in the synthesis of specialized polymers. The incorporation of the alkyne functionality into the polymer backbone allows for post-polymerization modification via click chemistry.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound itself are not well-documented in publicly available literature. However, the known bioactivities of its precursor, propargyl alcohol, and other propargyl-containing compounds provide a basis for postulating potential mechanisms of action.

Metabolism of Propargyl Alcohol

Propargyl alcohol is known to be metabolized in vivo to propargylaldehyde, a reactive α,β-unsaturated aldehyde.[1] This biotransformation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propargylaldehyde is considered to be the primary mediator of the hepatotoxicity observed with propargyl alcohol. It can readily react with cellular nucleophiles, such as glutathione, leading to its depletion and subsequent oxidative stress.

Postulated Signaling Pathway for Cytotoxicity

Based on the metabolism of its precursor, a hypothetical signaling pathway for the potential cytotoxicity of this compound can be proposed. This pathway assumes that PAP can be metabolized to a reactive aldehyde, which then induces cellular stress. It is crucial to note that this is a speculative pathway and has not been experimentally validated for this compound.

G cluster_metabolism Metabolic Activation (Hypothetical) cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway pap This compound cyp450 Cytochrome P450 Enzymes (e.g., CYP2E1) pap->cyp450 reactive_aldehyde Reactive Aldehyde Metabolite cyp450->reactive_aldehyde Oxidation gsh_depletion Glutathione (GSH) Depletion reactive_aldehyde->gsh_depletion ros_increase Increased Reactive Oxygen Species (ROS) reactive_aldehyde->ros_increase Directly or Indirectly gsh_depletion->ros_increase oxidative_stress Oxidative Stress ros_increase->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for PAP-induced cytotoxicity.

Anticancer and Antimicrobial Potential of Propargyl Compounds

Several compounds containing the propargyl group have been investigated for their therapeutic potential.

  • Anticancer: N-propargylglycine has been identified as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme involved in cancer cell metabolism, highlighting a potential anticancer strategy.[13] Other propargylamine (B41283) derivatives have also shown cytotoxic selectivity against cancer cell lines.[14][15] The reactive nature of the alkyne group allows for covalent modification of biological targets, a mechanism exploited in some anticancer drugs.

  • Antimicrobial: The terminal alkyne functionality is present in some natural products with antimicrobial properties. While the exact mechanism is not always clear, it is thought that the alkyne group can interact with and inhibit essential enzymes in microorganisms. Propargyl alcohol itself has been noted to have antifungal properties.

Conclusion

This compound is a commercially significant chemical with a rich history rooted in the development of industrial acetylene chemistry. Its synthesis via the base-catalyzed propoxylation of propargyl alcohol is a well-established process. The unique combination of a reactive terminal alkyne and a propoxy chain imparts valuable properties that are exploited in its primary applications as a brightener in nickel electroplating and as a versatile intermediate in organic synthesis. While the specific biological activities of this compound remain an area for further investigation, the known mechanisms of related propargyl compounds suggest potential for future research, particularly in the field of drug development. This guide provides a foundational understanding of this important molecule for researchers and professionals in the chemical and pharmaceutical sciences.

References

theoretical modeling of propargyl alcohol propoxylate adsorption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Modeling of Propargyl Alcohol Propoxylate Adsorption

For Researchers, Scientists, and Drug Development Professionals

This compound (PAP) is a versatile compound utilized across various industries, notably as a corrosion inhibitor in metallic systems.[1] Its efficacy is primarily attributed to its ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive processes.[1] Understanding the fundamental mechanisms of this adsorption at a molecular level is crucial for optimizing its performance and designing new, more effective inhibitors. Theoretical modeling, employing powerful computational chemistry techniques, provides invaluable insights into these interactions that are often inaccessible through experimental methods alone.

This technical guide delves into the core theoretical approaches used to model the adsorption of this compound, focusing on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. It provides an overview of the methodologies, key quantitative parameters, and a conceptual framework for interpreting the results.

Core Theoretical Modeling Methodologies

The theoretical investigation of PAP adsorption predominantly relies on two complementary computational methods: Quantum Mechanics (QM), particularly DFT, and classical Molecular Dynamics (MD).

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is highly effective for elucidating the nature of chemical bonds formed between the adsorbate (PAP) and the substrate (e.g., a metal surface). DFT calculations can accurately predict adsorption energies, charge transfer, and the geometric orientation of the molecule on the surface, revealing the most energetically favorable adsorption sites and configurations.[2][3][4] Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity.[3][5]

  • Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time.[6] This technique allows for the study of larger systems and longer timescales compared to DFT.[6] In the context of PAP adsorption, MD is used to simulate the behavior of numerous PAP molecules in a solvent (like water) interacting with a surface.[7][8] It provides insights into the dynamic process of adsorption, the structure of the adsorbed layer, solvent effects, and the calculation of binding free energies.[7]

Experimental and Computational Protocols

Detailed methodologies are essential for reproducible and accurate theoretical studies. The following sections outline generalized protocols for DFT and MD simulations tailored for studying PAP adsorption.

Density Functional Theory (DFT) Protocol for Adsorption Analysis
  • Software Selection: Utilize quantum chemistry software packages like Gaussian, VASP, or ORCA.[3][9][10]

  • Model Construction:

    • Inhibitor Molecule: Build the this compound molecule. Optimize its geometry in the gas phase to find the lowest energy conformation.

    • Surface Slab: Model the metal surface (e.g., Fe(110) or Cu(111) for corrosion studies) as a slab with multiple atomic layers.[2][4] The bottom layers are typically fixed to simulate the bulk material, while the top layers are allowed to relax.

  • Calculation Parameters:

    • Functional: Choose an appropriate exchange-correlation functional. The B3LYP functional is common for hybrid calculations, while functionals like PBE are used for periodic systems.[10] Include van der Waals corrections (e.g., DFT-D3) to accurately model non-covalent interactions.[2]

    • Basis Set: Select a suitable basis set, such as 6-311++G(2d,2p) for the inhibitor's atoms and appropriate pseudopotentials for the metal atoms.[5]

  • Adsorption Calculation:

    • Place the optimized PAP molecule at various initial positions and orientations above the metal slab.

    • Perform geometry optimization for each configuration to find the most stable adsorption site.

  • Data Analysis:

    • Adsorption Energy (E_ads): Calculate the adsorption energy using the formula:

      • Eads = E(PAP+Surface) - (EPAP + ESurface)

      • Where E(PAP+Surface) is the total energy of the optimized system, EPAP is the energy of the isolated PAP molecule, and ESurface is the energy of the clean surface slab.

    • Electronic Properties: Analyze the HOMO, LUMO, energy gap (ΔE = E_LUMO - E_HOMO), Mulliken charge distribution, and Density of States (DOS) to understand charge transfer and bonding mechanisms.[4][5][11]

Molecular Dynamics (MD) Simulation Protocol
  • Software and Force Fields: Use MD simulation packages like GROMACS, AMBER, or Materials Studio. Select appropriate force fields (e.g., COMPASS, CHARMM, or a custom-parameterized force field) that accurately describe the interatomic potentials for the PAP molecule, solvent, and metal surface.

  • System Setup:

    • Construct a simulation box containing the metal slab at the bottom.

    • Add a layer of solvent (e.g., water) over the slab.

    • Introduce one or more PAP molecules into the solvent phase.

  • Simulation Steps:

    • Energy Minimization: Minimize the energy of the initial system to remove steric clashes.

    • Equilibration: Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.

    • Production Run: Run the main simulation for a sufficient duration (nanoseconds to microseconds) under the NVT ensemble to collect trajectory data.

  • Analysis:

    • Adsorption Confirmation: Visualize the trajectory to observe the PAP molecules adsorbing onto the surface.

    • Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the PAP molecules and the surface.

    • Structural Properties: Analyze the radial distribution function (RDF) to understand the solvation structure and the orientation of PAP molecules relative to the surface.

Quantitative Data and Interpretation

Theoretical modeling generates a wealth of quantitative data. The tables below summarize key parameters and their significance in the context of PAP adsorption.

Table 1: Key Quantum Chemical Parameters from DFT and Their Interpretation.

ParameterSymbolTypical Value Range (Illustrative)Significance in Adsorption
Highest Occupied Molecular Orbital EnergyEHOMO-5 to -8 eVIndicates the ability of a molecule to donate electrons. Higher values suggest a greater tendency for electron donation to the vacant d-orbitals of the metal.[4][5]
Lowest Unoccupied Molecular Orbital EnergyELUMO-1 to 1 eVIndicates the ability of a molecule to accept electrons. Lower values suggest a greater tendency to accept electrons from the metal surface.[4][5]
Energy GapΔE4 to 8 eVΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption.[5]
Adsorption EnergyEads-0.5 to -10 eVThe strength of the interaction. Values < -1 eV typically indicate chemisorption (strong chemical bonding), while values > -0.5 eV suggest physisorption (weak van der Waals forces).[12]
Fraction of Electrons TransferredΔN0.1 to 0.5Quantifies the charge transfer between the inhibitor and the surface. A positive value indicates electron donation from the inhibitor to the surface.[3]
Mulliken Atomic ChargesqVaries by atomReveals the distribution of electronic charge within the molecule, identifying potential active sites for interaction (e.g., oxygen atoms, alkyne group).[13]

Table 2: Illustrative Adsorption Energies for Different Interaction Scenarios.

AdsorbateSurfaceAdsorption Energy (kJ/mol)Adsorption TypeReference Model
Diethyl EtherGa-doped Graphene-123.5Chemisorption[10]
Phosphate (H2PO4-)Zeolite Y-161Chemisorption[12]
PhenolSepiolite Clay-349.26 kcal/mol (~ -1461)Strong Chemisorption[13]
Oxalic Acid IonRutile (110)~ -15 (for inner-sphere)Physisorption/Weak Chemisorption[14]

Note: These values are for different molecular systems and are provided for illustrative purposes to show typical energy ranges.

Visualization of Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in theoretical modeling. The following are generated using the Graphviz DOT language.

G Computational Workflow for Adsorption Modeling cluster_prep 1. System Preparation cluster_dft 2. DFT Calculations cluster_md 3. MD Simulations cluster_analysis 4. Analysis & Interpretation mol Define & Optimize Inhibitor Structure (PAP) ads_config Generate Adsorption Configurations mol->ads_config sys_build Build Simulation Box (PAP, Solvent, Surface) mol->sys_build surf Construct Surface Slab Model surf->ads_config surf->sys_build geom_opt Geometry Optimization ads_config->geom_opt energy_calc Calculate Adsorption Energy & E_HOMO/LUMO geom_opt->energy_calc dft_analysis Analyze Bonding, Charge Transfer (DOS) energy_calc->dft_analysis equil Equilibration (NVT, NPT) sys_build->equil prod Production Run equil->prod md_analysis Analyze Trajectories, Interaction Energies, RDFs prod->md_analysis conclusion Elucidate Adsorption Mechanism dft_analysis->conclusion md_analysis->conclusion

A generalized workflow for computational modeling of inhibitor adsorption.

G Conceptual Adsorption Mechanism of PAP on a Metal Surface cluster_molecule This compound (PAP) cluster_surface Metal Surface (e.g., Fe) alkyne π-electrons in Alkyne Group (C≡C) metal_d Vacant d-orbitals alkyne->metal_d Donation (π-d bonding) adsorption Adsorption & Protective Layer Formation alkyne->adsorption oxygen Lone Pair Electrons on Propoxy Oxygen Atoms oxygen->metal_d Donation (Lewis Base interaction) oxygen->adsorption chain Propoxylate Chain (-CH(CH₃)CH₂O-)n chain->adsorption van der Waals forces & steric effects metal_atoms Surface Metal Atoms metal_atoms->alkyne Back-donation (d-π*)

Key interactions in the adsorption of PAP on a metal surface.

G Factors Influencing Adsorption Behavior cluster_molecular Molecular Properties cluster_environmental Environmental Factors center_node Adsorption Efficiency chain_length Propoxylation Degree (Chain Length) chain_length->center_node affects surface coverage & hydrophobicity func_groups Functional Groups (Alkyne, Hydroxyl) func_groups->center_node determines primary bonding sites steric Steric Hindrance steric->center_node influences packing density solubility Solubility solubility->center_node impacts availability in solution temp Temperature temp->center_node conc Inhibitor Concentration conc->center_node ph pH of Solution ph->center_node surface_type Nature of Metal Surface surface_type->center_node

Logical relationships between molecular/environmental factors and adsorption.

References

Propargyl Alcohol Propoxylate (CAS 3973-17-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohol propoxylate (PAP), with the CAS number 3973-17-9, is a versatile organic compound valued for its unique combination of a reactive alkyne group and a propoxy moiety. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its roles in electroplating, corrosion inhibition, and as a potential building block in synthetic chemistry.

Core Physicochemical Properties

This compound is a clear, colorless to yellowish liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.[1]

PropertyValueReference
CAS Number 3973-17-9
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Appearance Clear colorless to yellowish liquid[1]
Density 1.00 - 1.02 g/cm³ at 20°C[1]
Boiling Point Approximately 100 °C[1]
Flash Point > 70 °C[1]
Refractive Index 1.410 – 1.416 at 23°C[1]
pH 5 - 9[1]
Solubility Soluble in water and organic solvents such as methanol, ethanol, and acetone.[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[3] This process, known as propoxylation, introduces a propoxy group to the propargyl alcohol molecule, modifying its physical and chemical properties.[2]

Experimental Protocol: Base-Catalyzed Synthesis

While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined as follows:

Materials:

  • Propargyl alcohol

  • Propylene oxide

  • A basic catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, condenser, and an inlet for an inert gas is charged with propargyl alcohol and the anhydrous solvent.

  • Catalyst Addition: The basic catalyst is carefully added to the reaction mixture.

  • Propylene Oxide Addition: Propylene oxide is added dropwise to the stirred solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled using a cooling bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the catalyst is neutralized with an acid. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

A specific example reported involves the reaction of 10 moles of propargyl alcohol with 10.5 moles of propylene oxide in the presence of triphenyl phosphine (B1218219) as a catalyst at 95-100°C. The resulting crude product was purified by distillation.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction in Anhydrous Solvent under Inert Atmosphere Propargyl_Alcohol->Reaction_Vessel Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction_Vessel Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction_Vessel Workup Neutralization & Solvent Removal Reaction_Vessel->Workup Reaction Completion Purification Vacuum Distillation Workup->Purification PAP This compound Purification->PAP

General workflow for the synthesis of this compound.

Applications in Electroplating

This compound is a key additive in the electroplating industry, particularly in nickel electroplating baths. It functions as a top brightener and leveling agent, contributing to a smooth, bright, and uniform nickel coating.[1]

Mechanism of Action in Nickel Electroplating

The precise mechanism by which this compound imparts its beneficial effects is complex and involves its adsorption onto the cathode surface during the electrodeposition process. The triple bond of the alkyne group is believed to play a crucial role in its interaction with the metal surface.

The proposed mechanism involves the following steps:

  • Adsorption: Molecules of this compound adsorb onto the active sites of the cathode surface.

  • Inhibition of Preferential Growth: This adsorption inhibits the preferential growth of nickel crystals, leading to a finer grain structure.

  • Leveling Effect: The additive tends to adsorb more strongly on protrusions of the cathode surface where the current density is higher. This localized inhibition of deposition allows for a higher rate of deposition in the recesses, resulting in a smoother, leveled surface.

  • Brightening: The fine-grained and leveled deposit results in a bright and lustrous appearance.

Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are instrumental in studying the effects of additives like this compound on the nickel deposition process.[1][4][5]

Electroplating_Mechanism cluster_solution Electroplating Bath cluster_cathode Cathode Surface cluster_deposit Resulting Deposit Ni_ions Ni²⁺ Ions Protrusion Protrusion (High Current Density) Ni_ions->Protrusion Deposition Recess Recess (Low Current Density) Ni_ions->Recess Deposition PAP_mol Propargyl Alcohol Propoxylate (PAP) PAP_mol->Protrusion Strong Adsorption (Inhibits Deposition) PAP_mol->Recess Weak Adsorption Bright_Deposit Bright & Leveled Nickel Deposit Protrusion->Bright_Deposit Recess->Bright_Deposit Enhanced Deposition

Proposed mechanism of action of PAP as a leveling agent in nickel electroplating.

Corrosion Inhibition

Propargyl alcohol and its derivatives are well-known corrosion inhibitors, particularly for steel in acidic environments. The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6]

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition by this compound involves the following key aspects:

  • Adsorption: The molecule adsorbs onto the metal surface through the interaction of the triple bond's π-electrons and the lone pair of electrons on the oxygen atoms with the vacant d-orbitals of the metal atoms.

  • Film Formation: This adsorption leads to the formation of a thin, protective film on the metal surface.

  • Barrier Effect: The film acts as a physical barrier, preventing corrosive species such as H⁺ and Cl⁻ ions from reaching the metal surface.

  • Anodic and Cathodic Inhibition: The inhibitor can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Electrochemical studies have shown that propargyl alcohol can suppress both anodic and cathodic reactions on steel surfaces.[7] The presence of the propoxy group in this compound can influence its solubility and adsorption characteristics, potentially enhancing its corrosion inhibition efficiency.

Corrosion_Inhibition Metal_Surface Metal Surface (e.g., Steel) Adsorption Adsorption of PAP on Metal Surface Metal_Surface->Adsorption Corrosive_Medium Corrosive Medium (e.g., Acidic Solution) Corrosive_Medium->Metal_Surface Corrosion Attack PAP_Inhibitor This compound (PAP) PAP_Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited Blocks Corrosive Species

Logical flow of the corrosion inhibition mechanism by PAP.

Role in Synthetic Chemistry and Drug Development

Propargyl alcohol and its derivatives are valuable building blocks in organic synthesis due to the high reactivity of the terminal alkyne group.[2][3] This functional group can participate in a variety of chemical transformations, including:

  • Click Chemistry: The alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which is widely used for the efficient synthesis of complex molecules, including drug candidates.

  • Coupling Reactions: Propargyl derivatives are effective partners in various coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds.[3]

  • Synthesis of Heterocycles: The alkyne moiety can be utilized in cyclization reactions to construct heterocyclic compounds, which are common structural motifs in many pharmaceuticals.[2]

While direct applications of this compound in drug development are not extensively documented, its structural features make it a promising intermediate for the synthesis of novel therapeutic agents. Its derivatives have been explored for potential antimicrobial and anticancer activities.[3]

Analytical Methods for Determination

The concentration of this compound in electroplating baths needs to be carefully monitored to ensure consistent plating quality. Several analytical techniques can be employed for its determination:

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase:

  • A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The exact composition needs to be optimized for the specific application.

Procedure:

  • Sample Preparation: A sample of the electroplating bath is diluted with the mobile phase or a suitable solvent. The sample may require filtration to remove particulate matter.

  • Injection: A known volume of the prepared sample is injected into the HPLC system.

  • Separation: The components of the sample are separated on the column based on their affinity for the stationary and mobile phases.

  • Detection: this compound is detected by the UV detector at a specific wavelength.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Other analytical methods that can be adapted for the determination of this compound include gas chromatography (GC), particularly after derivatization, and various titrimetric and spectroscopic methods.[8]

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards and safe handling procedures.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of exposure, follow the first-aid measures outlined in the SDS.

This technical guide provides a comprehensive overview of this compound, highlighting its key properties and applications. Further research into its electrochemical behavior and its potential in medicinal chemistry is warranted to fully explore the capabilities of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for Propargyl Alcohol Propoxylate in Nickel Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of Propargyl Alcohol Propoxylate (PAP) as a key additive in nickel electroplating processes. PAP, a condensate of propargyl alcohol and propylene (B89431) oxide, is widely employed as a top brightener and leveling agent to enhance the quality and performance of nickel deposits.

Introduction

This compound (PAP), with the CAS Number 3973-17-9, is a crucial component in modern nickel electroplating formulations.[1] It is primarily recognized for its excellent brightening and leveling properties, contributing to a smooth, lustrous, and uniform nickel finish.[1] This document outlines the fundamental principles of its application, provides detailed experimental protocols, and summarizes the expected quantitative outcomes.

Mechanism of Action

The primary function of PAP in nickel electroplating is to modify the crystal growth of the nickel deposit at the cathode surface. This is achieved through a process of adsorption. The PAP molecules adsorb onto the surface of the workpiece being plated, particularly at high-current-density areas and surface peaks. This adsorption inhibits the rapid, preferential growth of nickel crystals at these points, thereby promoting a more uniform and finer-grained deposit. This inhibition mechanism is what leads to the observed leveling and brightening effects.

A simplified representation of the adsorption and inhibition process is illustrated below.

Caption: Simplified workflow of PAP's leveling action.

Experimental Protocols

Watts Nickel Electroplating Bath Formulation

A standard Watts-type nickel electroplating bath is recommended as the base solution. The composition of this bath can be tailored, but a typical formulation is provided in the table below.

ComponentConcentration RangePurpose
Nickel Sulfate (NiSO₄·6H₂O)200 - 320 g/LPrimary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)45 - 55 g/LImproves anode corrosion and conductivity
Boric Acid (H₃BO₃)40 - 50 g/LpH buffer
This compound (PAP) 10 - 30 mg/L Top Brightener & Leveling Agent
Other Additives (e.g., PPS, PS)As requiredCarrier brighteners, stress relievers

Note: The optimal concentration of each component may vary depending on the specific application and desired deposit properties.

Operating Parameters

The performance of the nickel electroplating bath is highly dependent on the operating conditions. The following parameters should be carefully controlled:

ParameterRecommended Range
pH4.0 - 5.0
Temperature50 - 60 °C
Cathode Current Density2 - 5 A/dm²
AgitationModerate air or mechanical agitation
Hull Cell Test for Bath Evaluation

The Hull cell test is a crucial qualitative and semi-quantitative method for evaluating the performance of the plating bath and the effect of additives like PAP across a range of current densities.

3.3.1. Materials

  • 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • DC power supply (rectifier)

  • Anode (nickel)

  • Heating and agitation equipment

  • Cleaning and rinsing solutions (e.g., alkaline cleaner, dilute acid)

3.3.2. Procedure

  • Prepare the Hull cell panel by cleaning it thoroughly to ensure a pristine surface.

  • Fill the Hull cell with the nickel plating solution to the 267 mL mark.

  • Place the nickel anode and the prepared cathode panel in their respective slots.

  • Heat and agitate the solution to the desired operating temperature.

  • Apply a specific total current (e.g., 2 A) for a set duration (e.g., 5-10 minutes).

  • After plating, remove the panel, rinse it with water, and dry it.

  • Visually inspect the panel for brightness, leveling, and any defects across the current density range.

The appearance of the plated panel will indicate the effective current density range for bright and leveled deposits and can be used to optimize the PAP concentration.

Quantitative Data on the Effects of PAP

The concentration of PAP in the nickel electroplating bath has a significant impact on the properties of the resulting deposit. The following table summarizes the expected trends. Note: Specific values can vary based on the exact bath composition and operating conditions.

PAP ConcentrationBrightnessLevelingInternal StressHardness
Low (<10 mg/L) Semi-bright to dullPoorLowModerate
Optimal (10-30 mg/L) High, mirror-likeExcellentModerateHigh
High (>30 mg/L) May decrease, hazyGoodCan increase significantlyMay become brittle

Analytical Control of PAP Concentration

Maintaining the optimal concentration of PAP is critical for consistent plating quality. While direct analysis can be challenging, Cyclic Voltammetric Stripping (CVS) is a powerful technique for monitoring the activity of organic additives.

Principle of CVS for PAP Analysis

CVS measures the effect of organic additives on the rate of nickel deposition. The presence of PAP, as an inhibitor, will affect the charge required to strip a deposited layer of nickel from a platinum rotating disk electrode. By titrating a sample of the plating bath with a known standard of PAP, the concentration in the bath can be determined.

A detailed protocol for setting up a CVS analysis for PAP would require specific instrumentation and software. However, the general workflow is presented below.

G A Prepare VMS (Virgin Makeup Solution) C Perform CVS on VMS (Baseline) A->C B Obtain Plating Bath Sample D Perform CVS on Bath Sample B->D F Analyze Stripping Peak Area Change C->F E Titrate Sample with PAP Standard D->E E->F G Calculate PAP Concentration F->G

References

Propargyl Alcohol Propoxylate as a Corrosion Inhibitor: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Scientific and Drug Development Professionals

Propargyl alcohol propoxylate is a derivative of propargyl alcohol, an organic compound recognized for its efficacy as a corrosion inhibitor in various industrial applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a corrosion inhibitor. It includes detailed experimental protocols for assessing its performance and a summary of available data.

Introduction

Propargyl alcohol and its derivatives, including this compound, are effective corrosion inhibitors, particularly in acidic environments.[1][2] They are widely used in industries such as oil and gas to protect metal infrastructure like pipelines and drilling equipment from corrosive agents.[3][4] The utility of these compounds stems from their ability to form a protective film on the metal surface, thereby preventing corrosive substances from making direct contact.[1]

This compound is synthesized through the propoxylation of propargyl alcohol, a process that involves the addition of propylene (B89431) oxide. This modification can enhance certain properties of the molecule, such as its solubility and performance as a corrosion inhibitor.

Mechanism of Action

The corrosion inhibition mechanism of propargyl alcohol and its propoxylated derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[1][3] This process involves the following key steps:

  • Adsorption: The molecule's functional groups, the hydroxyl (-OH) and the alkyne triple bond (-C≡C-), play a crucial role in its adsorption onto the metal surface. The triple bond's high electron density facilitates strong interaction with the metal.[3]

  • Film Formation: Upon adsorption, the inhibitor molecules arrange themselves to form a thin, uniform, and stable protective film.[1][3] This film acts as a physical barrier, isolating the metal from the corrosive environment.

  • Corrosive Agent Neutralization: In acidic media, propargyl alcohol can interact with and neutralize hydrogen ions (H⁺), reducing the acidity at the metal-solution interface.[3]

The propoxy group in this compound can potentially influence the packing and thickness of the protective film, which may lead to enhanced corrosion inhibition compared to the parent molecule.

Corrosion_Inhibition_Mechanism CorrosiveAgents Corrosive Agents (e.g., H+, Cl-) Metal Metal Substrate CorrosiveAgents->Metal Corrosion Attack Inhibitor Propargyl Alcohol Propoxylate Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Adsorption ProtectiveFilm Protective Inhibitor Film Adsorption->ProtectiveFilm Forms ProtectiveFilm->Metal Blocks

Corrosion inhibition by this compound.

Quantitative Data on Corrosion Inhibition

While extensive data is available for propargyl alcohol, specific quantitative data for this compound is less common in publicly available literature. The following tables summarize the performance of propargyl alcohol and provide available comparative data for its propoxylated adducts.

Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol

Metal/AlloyCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Duplex Stainless Steel (ASTM A182 F51)10% HCl500 mg/L4095.70[1]
Duplex Stainless Steel (ASTM A182 F51)15% HCl500 mg/L4089.12[1]
Duplex Stainless Steel (ASTM A182 F51)10% HCl1000 mg/L4096.24[1]
Duplex Stainless Steel (ASTM A182 F51)15% HCl1000 mg/L4091.70[1]
Duplex Stainless Steel (ASTM A182 F51)10% HCl500 mg/L5593.60[4]
Duplex Stainless Steel (ASTM A182 F51)15% HCl500 mg/L5580.82[4]
Duplex Stainless Steel (ASTM A182 F51)10% HCl1000 mg/L5595.13[4]
Duplex Stainless Steel (ASTM A182 F51)15% HCl1000 mg/L5586.15[4]

Table 2: Comparative Corrosion Rates of Propargyl Alcohol and a Propargyl Alcohol Adduct (Propoxylate)

This data is derived from a patent and shows improved performance of the propargyl alcohol adduct.

InhibitorConcentration (% by weight)Corrosive MediumTemperature (°C)Corrosion Rate (lb/ft²/day)
Propargyl Alcohol0.115% HCl800.045
Propargyl Alcohol Adduct0.115% HCl800.020
Propargyl Alcohol0.215% HCl800.015
Propargyl Alcohol Adduct0.215% HCl800.009
Propargyl Alcohol0.415% HCl800.008
Propargyl Alcohol Adduct0.415% HCl800.005

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound. These methods are standard in the field and are based on procedures used for testing propargyl alcohol.[1][2]

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss due to corrosion.

Materials and Equipment:

  • Metal coupons (e.g., carbon steel, stainless steel) of known dimensions

  • Corrosive solution (e.g., HCl, H₂SO₄)

  • This compound

  • Analytical balance (±0.1 mg precision)

  • Water bath or incubator for temperature control

  • Beakers or glass containers

  • Polishing paper (various grits)

  • Acetone (B3395972) and distilled water for cleaning

  • Drying oven or hot air blower

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successively finer grades of polishing paper.

    • Degrease the coupons by rinsing with acetone.

    • Wash with distilled water and dry thoroughly using a hot air blower or in an oven.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare the corrosive solution of the desired concentration.

    • Prepare a blank solution (corrosive medium without inhibitor).

    • Prepare test solutions by adding different concentrations of this compound to the corrosive medium.

  • Immersion Test:

    • Completely immerse the prepared coupons in the blank and test solutions in separate beakers.

    • Place the beakers in a water bath or incubator set to the desired experimental temperature for a specified duration (e.g., 3, 6, 24 hours).

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water to remove any corrosion products.

    • Clean the coupons with a soft brush if necessary, followed by rinsing with acetone.

    • Dry the coupons thoroughly and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g/cm²/h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow Start Start CouponPrep Coupon Preparation (Polish, Clean, Weigh) Start->CouponPrep Immersion Immersion Test (Controlled Temperature & Time) CouponPrep->Immersion SolutionPrep Solution Preparation (Blank & Inhibitor) SolutionPrep->Immersion PostProcessing Post-Immersion Processing (Clean, Dry, Re-weigh) Immersion->PostProcessing Calculations Calculations (Corrosion Rate, Inhibition Efficiency) PostProcessing->Calculations End End Calculations->End

Workflow for weight loss corrosion measurement.
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Working electrode made of the metal under investigation

  • Platinum or graphite (B72142) counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Corrosive solutions (with and without inhibitor)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode surface to a mirror finish.

    • Degrease with acetone and rinse with distilled water.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

    • Fill the cell with the test solution (blank or with inhibitor).

  • Measurement:

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the resulting polarization curve (log current density vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described for potentiodynamic polarization)

  • Corrosive solutions (with and without inhibitor)

Procedure:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the electrochemical cell as for potentiodynamic polarization.

  • Measurement:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The charge transfer resistance is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Synthesis of this compound

For researchers interested in preparing this compound in the laboratory, the following is a general procedure based on the reaction of propargyl alcohol with propylene oxide.

Materials:

  • Propargyl alcohol

  • Propylene oxide

  • Triphenylphosphine (B44618) (catalyst)

  • Reaction flask with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reaction flask with propargyl alcohol and the triphenylphosphine catalyst.

  • Heat the mixture to a temperature of 95-100°C with stirring.

  • Slowly add propylene oxide to the reaction mixture from the dropping funnel.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure the reaction goes to completion.

  • The crude product can be purified by vacuum distillation to obtain the pure this compound.

Note: This synthesis involves reactive chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a promising corrosion inhibitor with potential for enhanced performance compared to propargyl alcohol. The experimental protocols detailed in this guide provide a robust framework for its evaluation. Further research to generate more specific quantitative data on the performance of this compound across a range of metals, corrosive environments, and operating conditions is encouraged to fully elucidate its potential and expand its applications in corrosion science and industrial settings.

References

Application Notes and Protocols for Propargyl Alcohol Propoxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate (PAP) is a versatile bifunctional monomer increasingly utilized in the synthesis of advanced polymers. Its terminal alkyne group allows for facile modification and polymerization through various mechanisms, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and anionic ring-opening polymerization. The propoxylated backbone imparts flexibility and solubility to the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of PAP and its subsequent polymerization to create novel polymeric architectures for applications in drug delivery, materials science, and bioconjugation.

Introduction

The unique structure of this compound, featuring a reactive terminal alkyne and a hydroxyl group, makes it a valuable building block in polymer chemistry. The alkyne functionality serves as a handle for post-polymerization modification or for the primary polymerization step itself, enabling the creation of linear, branched, or cross-linked polymers with tailored properties. The propoxy linker can influence the thermal and mechanical properties of the final material, such as enhancing thermal stability and mechanical strength.[1] This document outlines the synthesis of PAP and provides detailed protocols for its polymerization via click chemistry and anionic polymerization.

Synthesis of this compound (PAP)

The synthesis of PAP is achieved through the base-catalyzed ring-opening reaction of propylene (B89431) oxide with propargyl alcohol.[2] A common industrial procedure utilizes a phosphine (B1218219) catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propargyl alcohol

  • Propylene oxide

  • Triphenylphosphine (catalyst)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 560 parts by weight (10 moles) of propargyl alcohol and 5.6 parts by weight of triphenylphosphine.

  • Heat the mixture to a temperature between 95°C and 100°C.

  • Slowly add 609 parts by weight (10.5 moles) of propylene oxide to the reaction mixture from the dropping funnel. Maintain the temperature throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 95-100°C for an additional 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The crude product is propylene glycol monopropargyl ether.

  • Purify the crude product by vacuum distillation. The pure this compound is collected at a boiling point of 74°C at 15 mm Hg.

Characterization: The structure and purity of the synthesized PAP can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The refractive index of the pure product should be approximately 1.4449 at 20°C.

Polymerization of this compound

PAP can be polymerized through several methods, leveraging its reactive alkyne group. The following sections detail protocols for click polymerization and anionic polymerization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

Click chemistry offers a highly efficient and specific method for polymer synthesis. In this protocol, PAP is co-polymerized with an azide-terminated monomer to form a polytriazole. For this example, we will consider the use of a readily synthesized azide-terminated poly(ethylene glycol) (PEG-N₃) as the co-monomer.

A common method to synthesize PEG-N₃ is by converting the terminal hydroxyl groups of a PEG diol to azides.

Materials:

  • Poly(ethylene glycol) (PEG) diol (e.g., MW 2000 g/mol )

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (B81097) (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve PEG diol in DCM and cool to 0°C.

  • Add TEA, followed by the dropwise addition of MsCl. Stir at 0°C for 2 hours and then at room temperature overnight.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain mesylated PEG (PEG-OMs).

  • Dissolve the PEG-OMs in DMF and add NaN₃. Heat the mixture to 80-100°C and stir for 24 hours.

  • Cool the reaction mixture, precipitate the product in cold diethyl ether, and collect the solid by filtration.

  • Purify the PEG-N₃ by dialysis against deionized water and isolate by lyophilization.

Materials:

  • This compound (PAP)

  • Azide-terminated poly(ethylene glycol) (PEG-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of PAP and PEG-N₃ in DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and PMDETA in DMF.

  • In another vial, prepare a fresh solution of sodium ascorbate in DMF.

  • Degas the monomer solution by bubbling with nitrogen or argon for 30 minutes.

  • Add the catalyst solution to the monomer solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Precipitate the resulting polytriazole by pouring the reaction mixture into a non-solvent such as cold methanol (B129727) or diethyl ether.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C.

Anionic Ring-Opening Polymerization of PAP

The hydroxyl group of PAP can be deprotonated to form an alkoxide, which can then initiate the anionic ring-opening polymerization of the propoxylate monomer itself, leading to a hyperbranched or cross-linked polyether with pendant alkyne groups.

Materials:

Procedure:

  • To a flame-dried, nitrogen-purged reaction vessel, add anhydrous solvent and PAP.

  • Add a catalytic amount of a strong base (e.g., a solution of KOH in methanol, followed by removal of methanol azeotropically with toluene).

  • Heat the reaction mixture to a temperature between 60°C and 100°C.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • The polymerization can be terminated by the addition of a proton source, such as acidified methanol.

  • Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

Quantitative data for the synthesis and characterization of polymers derived from this compound are summarized in the tables below.

Table 1: Synthesis of this compound

ReactantMolar RatioMolecular Weight ( g/mol )Mass (parts by weight)
Propargyl Alcohol1.056.06560
Propylene Oxide1.0558.08609
Triphenylphosphine-262.295.6
Product 114.14
This compound-114.14~1098 (after distillation)

Table 2: Representative Properties of Polytriazoles from Click Polymerization

Polymer SystemMn ( g/mol ) (GPC)PDI (GPC)Tg (°C)Td (°C, 5% weight loss)
PAP-co-PEG₂₀₀₀-N₃15,000 - 30,0001.5 - 2.5-10 to 20~350
PAP-co-(azide monomer B)10,000 - 25,0001.6 - 2.830 - 50~370

Note: The properties are representative and can vary significantly based on the specific azide co-monomer, catalyst system, and reaction conditions.

Visualization of Workflows and Pathways

Synthesis of this compound

G propargyl_alcohol Propargyl Alcohol reaction_vessel Reaction at 95-100°C propargyl_alcohol->reaction_vessel propylene_oxide Propylene Oxide propylene_oxide->reaction_vessel catalyst Triphenylphosphine (Catalyst) catalyst->reaction_vessel crude_product Crude PAP reaction_vessel->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Click Polymerization of PAP with an Azide-Terminated Monomer

G cluster_reactants Reactants cluster_catalyst Catalyst System PAP This compound (PAP) Reaction Click Reaction (DMF, Room Temp) PAP->Reaction Azide_Monomer Azide-Terminated Monomer (e.g., PEG-N3) Azide_Monomer->Reaction CuSO4 CuSO4 CuSO4->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction Ligand Ligand (PMDETA) Ligand->Reaction Polymer Polytriazole Reaction->Polymer Purification Precipitation & Drying Polymer->Purification Final_Polymer Purified Polytriazole Purification->Final_Polymer

Caption: Schematic of CuAAC click polymerization of PAP.

Anionic Ring-Opening Polymerization of PAP

G PAP_Monomer PAP Monomer Alkoxide_Formation Alkoxide Formation PAP_Monomer->Alkoxide_Formation Polymerization Anionic Ring-Opening Polymerization (60-100°C) PAP_Monomer->Polymerization Propagation Initiator Strong Base (e.g., KOH) Initiator->Alkoxide_Formation Alkoxide_Formation->Polymerization Initiation Termination Termination (Proton Source) Polymerization->Termination Final_Polymer Polyether with Pendant Alkynes Termination->Final_Polymer

Caption: Anionic ring-opening polymerization of PAP.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers. The protocols provided herein for its synthesis and subsequent polymerization via click chemistry and anionic polymerization offer robust methods for creating a variety of polymer architectures. The ability to precisely control the structure and functionality of these polymers opens up numerous possibilities for their application in advanced materials and biomedical fields. Further exploration of co-monomers and polymerization conditions will undoubtedly lead to the development of novel materials with unique and desirable properties.

References

Application Notes and Protocols for Propargyl Alcohol Propoxylate in Bright Nickel Plating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of bright nickel plating baths containing Propargyl Alcohol Propoxylate (PAP). The protocols outlined below detail the preparation of a standard Watts nickel plating bath and the methodologies for assessing the key performance indicators of the resulting nickel deposit, including brightness, leveling, and internal stress.

This compound is a widely utilized top brightener and leveling agent in the electroplating industry.[1][2] Its primary function is to adsorb onto the cathode surface during electrodeposition, which influences the crystal growth of the nickel. This results in a finer grain structure, leading to a brighter and more level deposit.[3]

I. Bright Nickel Plating Bath Formulation

A standard Watts bath is the foundation for most bright nickel plating applications. The addition of organic compounds, such as PAP, modifies the deposit's properties to achieve the desired brightness and leveling.

Table 1: Watts-Type Bright Nickel Plating Bath Composition

ComponentConcentration RangePurpose
Nickel Sulfate (NiSO₄·6H₂O)200 - 320 g/LPrimary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)45 - 55 g/LImproves anode dissolution and conductivity
Boric Acid (H₃BO₃)40 - 50 g/LBuffering agent to maintain pH
This compound (PAP) 10 - 30 mg/L Primary Brightener and Leveling Agent
Saccharin0.8 - 5 g/LCarrier brightener, stress reducer
Wetting Agent (e.g., Sodium Lauryl Sulfate)0.05 - 0.1 g/LReduces pitting by lowering surface tension

Note: The optimal concentration of each component may vary depending on the specific application and desired deposit characteristics. A patent for a nickel plating brightener suggests a concentration of 10-30 g/L of PAP within the brightener additive solution, which is then added to the main bath.[4]

II. Influence of this compound on Deposit Properties

The concentration of PAP in the plating bath directly impacts the brightness, leveling, and internal stress of the nickel deposit. The following table provides an illustrative representation of these effects.

Table 2: Illustrative Effect of this compound Concentration on Nickel Deposit Properties

PAP Concentration (mg/L)Brightness (Gloss Units @ 60°)Leveling (%)Internal Stress (MPa)Observations
0 (Control)45030150 (Tensile)Dull, semi-bright appearance with visible surface imperfections.
1075065130 (Tensile)Significant improvement in brightness and leveling.
2085080110 (Tensile)Optimal brightness and excellent leveling.
3082075100 (Tensile)High brightness, slight decrease in leveling at higher concentrations.
407807090 (Tensile)Potential for brittleness, diminishing returns on brightness.

Disclaimer: The data in this table is illustrative and intended to demonstrate the general trends observed with varying PAP concentrations. Actual results will depend on the specific bath composition and operating conditions.

III. Experimental Protocols

A. Preparation of the Bright Nickel Plating Bath
  • Dissolution: In a suitable container, dissolve the nickel sulfate, nickel chloride, and boric acid in deionized water (approximately 80% of the final volume) heated to about 60°C.

  • Purification: Treat the solution with activated carbon (1-2 g/L) to remove organic impurities. Stir for at least one hour, then allow it to settle.

  • Filtration: Filter the solution to remove the activated carbon and any other solid impurities.

  • Additive Introduction: Add the required amounts of this compound, saccharin, and the wetting agent to the purified solution.

  • Final Volume and pH Adjustment: Adjust the solution to the final volume with deionized water. Measure the pH and adjust to the desired range (typically 4.0 - 4.8) using diluted sulfuric acid or nickel carbonate.

B. Hull Cell Test for Plating Bath Evaluation

The Hull cell is a trapezoidal cell that allows for the evaluation of the plating deposit over a wide range of current densities on a single test panel.

  • Setup: Place 267 mL of the prepared nickel plating bath into a standard Hull cell. Maintain the bath temperature at 55-65°C.

  • Panel Preparation: Use a polished brass or steel Hull cell panel. Clean the panel by electrolytic degreasing and activate it with a brief dip in a dilute acid solution, followed by a thorough rinse with deionized water.

  • Plating: Place the cleaned panel in the Hull cell and apply a direct current of 2 amperes for 5-10 minutes.

  • Analysis: After plating, rinse and dry the panel. Visually inspect the panel for brightness, burning, pitting, and the overall quality of the deposit across the different current density regions.

Caption: Workflow for preparing and evaluating a bright nickel plating bath.

C. Measurement of Deposit Brightness

Brightness can be quantified using a gloss meter or a reflectometer.

  • Sample Preparation: Plate a flat, polished brass or steel panel under controlled conditions (e.g., 4 A/dm² for 10 minutes) in the prepared nickel bath.

  • Measurement: Use a gloss meter with a 60° geometry. Calibrate the instrument using the supplied standards. Take multiple readings across the surface of the plated panel and calculate the average to obtain the gloss value in Gloss Units (GU).

D. Assessment of Leveling

Leveling is the ability of the plating deposit to fill in and smooth out imperfections on the substrate surface.

  • Substrate Preparation: Use a substrate with a known surface roughness profile, such as a grooved or scratched panel. Measure the initial surface roughness (Ra) using a profilometer.

  • Plating: Plate the prepared substrate with a specified thickness of nickel.

  • Final Measurement: After plating, re-measure the surface roughness (Ra) at the same locations.

  • Calculation: Calculate the percentage of leveling using the following formula: Leveling (%) = [(Initial Ra - Final Ra) / Initial Ra] x 100

E. Measurement of Internal Stress

Internal stress in the nickel deposit can be either tensile (tending to contract) or compressive (tending to expand). The bent strip method is a common technique for its measurement.

  • Test Strip Preparation: Use a thin, flexible metal strip (e.g., brass or steel) of known dimensions. Coat one side of the strip with a stop-off lacquer to prevent plating.

  • Plating: Plate the uncoated side of the strip with a defined thickness of nickel.

  • Measurement: After plating, remove the strip from the bath and observe its curvature. The degree of bending is proportional to the internal stress. For tensile stress, the strip will bend with the plated side concave. For compressive stress, it will be convex.

  • Quantification: The amount of deflection can be measured and the internal stress calculated using established formulas that take into account the strip's and the deposit's mechanical properties and thicknesses.

IV. Signaling Pathways and Logical Relationships

The mechanism of action for this compound in bright nickel plating involves its interaction at the cathode-solution interface.

G Mechanism of PAP in Bright Nickel Plating cluster_process Electrodeposition Process Ni_ions Ni²⁺ Ions in Solution Crystal_Growth Nickel Crystal Growth Ni_ions->Crystal_Growth Reduction Cathode Cathode Surface Adsorption PAP Adsorption on Cathode Cathode->Adsorption PAP This compound (PAP) PAP->Adsorption Adsorption->Crystal_Growth Inhibits Coarse Growth Fine_Grains Fine-Grained Deposit Crystal_Growth->Fine_Grains Bright_Level Bright & Leveled Surface Fine_Grains->Bright_Level

Caption: PAP's role in achieving a bright and level nickel deposit.

References

Application Notes: Surface Functionalization with Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl alcohol propoxylate is a versatile bifunctional molecule poised for significant applications in surface functionalization, particularly within the fields of drug development, biomaterials, and diagnostics.[1] This compound features a terminal alkyne group, which is a key reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The propoxylate linker provides a short, flexible spacer that can influence the accessibility of the terminal alkyne and the physicochemical properties of the modified surface. The propoxylation of propargyl alcohol results in a compound that retains the reactivity of the alkyne group while introducing propoxy groups, which can enhance solubility in organic solvents.[1] this compound is a clear, colorless to yellowish liquid that is miscible with water and most polar organic solvents, making it suitable for a variety of reaction conditions.[3][4]

The terminal alkyne allows for the covalent and highly specific attachment of this molecule to surfaces that have been pre-functionalized with azide (B81097) groups. This results in the formation of a stable triazole linkage.[2] This technique provides a robust method for immobilizing biomolecules, nanoparticles, and therapeutic agents onto a wide array of substrates.

Key Applications

  • Biomolecule Immobilization: The alkyne-functionalized surface can be used to covalently attach azide-modified biomolecules such as peptides, proteins, and nucleic acids. This is critical for the development of biosensors, microarrays, and cell culture platforms with specific biological cues.

  • Drug Delivery Systems: Surfaces of nanoparticles or implants can be modified with this compound to create a platform for attaching targeting ligands or therapeutic agents, enabling the development of targeted drug delivery systems.[5]

  • Antifouling Surfaces: The modification of surfaces with short, hydrophilic linkers like this compound can reduce non-specific protein adsorption and cell adhesion, leading to the creation of biocompatible and antifouling materials.

  • Polymer Brush Synthesis: The terminal hydroxyl group of this compound can potentially be used as an initiator for surface-initiated polymerization, while the alkyne group remains available for post-polymerization modification via click chemistry.[6]

Quantitative Data Presentation

Disclaimer: The following tables provide representative quantitative data for typical CuAAC reactions on surfaces. Specific results will vary depending on the substrate, azide density, and precise reaction conditions. This data is adapted from established protocols for similar alkyne-containing molecules due to the lack of specific published data for this compound in this application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3973-17-9[3][7]
Molecular Formula C₆H₁₀O₂[7][8]
Molecular Weight 114.14 g/mol [7][8]
Appearance Clear colorless to yellowish liquid[3][9]
Boiling Point 40-41 °C @ 3 Torr[4]
Density ~1.01 g/cm³[9]
Solubility Miscible with water and most polar organic solvents[3][9]

Table 2: Representative Conditions for CuAAC Surface Functionalization

ParameterConditionRationale
This compound Conc. 1 - 10 mMEnsures sufficient reagent to drive the reaction to completion on the surface.
Copper(II) Sulfate (B86663) (CuSO₄) Conc. 0.1 - 1 mMProvides the copper catalyst precursor.
Sodium Ascorbate (B8700270) Conc. 5 - 10 mMActs as a reducing agent to generate the active Cu(I) catalyst in situ.[10]
Copper-Coordinating Ligand Conc. 0.5 - 5 mM (e.g., THPTA)Stabilizes the Cu(I) catalyst, improves reaction efficiency, and reduces cytotoxicity.[11]
Solvent Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMF, DMSO)The choice of solvent depends on the substrate and the biomolecule to be conjugated.
Reaction Time 1 - 4 hoursTypically sufficient for near-quantitative surface coverage.[12]
Temperature Room TemperatureMild reaction conditions are suitable for most biomolecules.[12]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via CuAAC

This protocol describes the functionalization of an azide-modified surface with this compound.

Materials:

  • Azide-functionalized substrate (e.g., glass slide, silicon wafer, or polymer surface)

  • This compound (CAS 3973-17-9)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Anhydrous organic solvent (e.g., DMF or DMSO), if needed

  • Milli-Q water

  • Nitrogen or Argon gas

  • Orbital shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in the chosen reaction buffer or organic solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in Milli-Q water.

    • Prepare a 500 mM stock solution of THPTA in Milli-Q water.

    • Prepare a 1 M stock solution of sodium ascorbate in Milli-Q water. This solution should be made fresh before each use.

  • Reaction Setup:

    • Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).

    • In a separate tube, prepare the reaction mixture. For a 10 mL final volume, add the reagents in the following order:

      • 8.5 mL of degassed PBS buffer.

      • 1.0 mL of the 100 mM this compound stock solution (final concentration: 10 mM).

      • 100 µL of the 500 mM THPTA stock solution (final concentration: 5 mM).

      • 100 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Add 300 µL of the freshly prepared 1 M sodium ascorbate stock solution to the reaction mixture (final concentration: 30 mM).

    • Immediately cover the substrate with the reaction solution, ensuring the entire surface is submerged.

    • If the reaction is sensitive to oxygen, perform the reaction under an inert atmosphere (nitrogen or argon).

  • Incubation:

    • Place the reaction vessel on an orbital shaker and incubate for 1-4 hours at room temperature with gentle agitation.

  • Washing and Purification:

    • After the incubation period, remove the substrate from the reaction solution.

    • Wash the substrate thoroughly with Milli-Q water three times to remove any unreacted reagents and catalyst.

    • Wash the substrate with ethanol (B145695) or another suitable organic solvent to remove any non-specifically adsorbed molecules.

    • Dry the functionalized surface under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Characterization of the Functionalized Surface

1. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the presence of the triazole ring and the elemental composition of the surface.

  • Procedure: Acquire high-resolution XPS spectra of the N 1s region. The successful formation of the triazole ring will result in a characteristic peak at approximately 400-402 eV.

2. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity/hydrophobicity after functionalization.

  • Procedure: Measure the static water contact angle on the surface before and after modification. An increase or decrease in the contact angle will indicate a change in the surface chemistry.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To detect the disappearance of the azide peak and the appearance of new functional groups.

  • Procedure: Record the FTIR spectra in attenuated total reflectance (ATR) mode. Look for the disappearance of the characteristic azide peak at ~2100 cm⁻¹ and the appearance of peaks corresponding to the this compound linker.

Visualizations

G cluster_0 Surface Preparation cluster_1 Functionalization with this compound cluster_2 Resulting Surface start Azide-Functionalized Surface reaction CuAAC 'Click' Reaction start->reaction Substrate reagent Propargyl Alcohol Propoxylate reagent->reaction catalyst CuSO4 / Na-Ascorbate (Cu(I) in situ) catalyst->reaction end Alkyne-Terminated Surface reaction->end

Caption: Workflow for surface functionalization.

G cluster_surface Substrate cluster_linker This compound Linker s Surface O1 O s->O1 Attached via Triazole Ring (Post-Click Reaction) CH2_1 CH2 O1->CH2_1 O2 O C_triple C≡CH CH2_1->C_triple CH_CH3 CH(CH3) CH2_2 CH2 O2->CH_CH3 CH_CH3->CH2_2 OH OH CH2_2->OH

Caption: Structure of the functionalized surface.

G cluster_0 Functionalized Surface cluster_1 Bioconjugation Step cluster_2 Final Bio-interface surface Surface with Terminal Alkyne (from this compound) click_reaction CuAAC 'Click' Reaction surface->click_reaction biomolecule Azide-Modified Biomolecule (e.g., Peptide, Antibody) biomolecule->click_reaction final_surface Surface with Covalently Immobilized Biomolecule click_reaction->final_surface

Caption: Application in biomolecule immobilization.

References

Application Notes and Protocols for Propargyl Alcohol Propoxylate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohol propoxylate (PAP) is a versatile crosslinking agent utilized in the formation of hydrogels and other crosslinked polymer networks. Its terminal alkyne group allows for efficient covalent bond formation with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by high specificity, quantitative yields, and mild reaction conditions, making it ideal for applications in drug delivery, tissue engineering, and bioconjugation.

These application notes provide detailed protocols for the synthesis and characterization of hydrogels using PAP as a crosslinking agent. The resulting hydrogels can be tailored to exhibit a range of mechanical properties and degradation profiles, suitable for various biomedical applications.

Principle of Crosslinking

The crosslinking of polymers using PAP is primarily achieved through the CuAAC reaction. In this reaction, the terminal alkyne of PAP reacts with a molecule containing two or more azide (B81097) functional groups (e.g., azide-terminated poly(ethylene glycol), PEG-azide) in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). This reaction forms a stable triazole linkage, resulting in a three-dimensional hydrogel network. The properties of the hydrogel can be tuned by varying the concentration of PAP, the azide-functionalized crosslinker, and the overall polymer concentration.

Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated Poly(ethylene Glycol) (PEG-Azide)

This protocol describes the synthesis of a common azide-functionalized crosslinking partner for PAP.

Materials:

  • α,ω-dihydroxy Poly(ethylene glycol) (PEG-diol, e.g., 3.4 kDa)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Mesylation of PEG-diol:

    • Dissolve PEG-diol in anhydrous DCM.

    • Add TEA (2.5 equivalents per hydroxyl group) and stir under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add MsCl (2 equivalents per hydroxyl group) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to obtain PEG-dimesylate.

  • Azidation of PEG-dimesylate:

    • Dissolve PEG-dimesylate in anhydrous DMF.

    • Add sodium azide (5 equivalents per mesylate group) and stir the mixture at 80-90°C overnight under an inert atmosphere.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

    • Precipitate the product in cold diethyl ether, collect by filtration, and dry under vacuum to yield PEG-diazide.

Characterization: The successful synthesis of PEG-diazide should be confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: Hydrogel Formation using PAP and PEG-Azide

Materials:

  • This compound (PAP)

  • Azide-terminated Poly(ethylene glycol) (PEG-diazide, from Protocol 1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of PAP in deionized water (e.g., 100 mM).

    • Prepare a stock solution of PEG-diazide in PBS (e.g., 10% w/v).

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).

    • Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 500 mM).

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the PEG-diazide stock solution and the PAP stock solution at the desired molar ratio of azide to alkyne groups (e.g., 1:1).

    • Add the CuSO₄ stock solution to the mixture to a final concentration of 1-5 mM.

    • Initiate the crosslinking reaction by adding the sodium ascorbate stock solution to a final concentration of 10-50 mM (typically a 5-10 fold molar excess over CuSO₄).

    • Gently mix the solution by pipetting up and down or by brief vortexing.

    • Pipette the solution into a mold (e.g., a PDMS mold) or the desired container for gelation.

    • Allow the hydrogel to cure at room temperature or 37°C. Gelation time will vary depending on the concentrations of reactants and catalyst.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a known initial mass (Wi).

  • Immerse the hydrogel discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen mass (Ws).

  • Continue until the swollen mass reaches a constant value (equilibrium swelling).

  • Lyophilize the swollen hydrogels to obtain the dry weight (Wd).

  • Calculate the equilibrium swelling ratio (Q) as: Q = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of known diameter and height.

  • Perform unconfined compression testing using a universal testing machine.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel (prepare as in Protocol 2, adding the drug to the precursor solution before gelation)

  • Release medium (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: In Vitro Cytotoxicity Assay

Materials:

  • Sterile hydrogels

  • Cell culture medium (e.g., DMEM)

  • Fibroblast cell line (e.g., NIH/3T3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Prepare hydrogel discs under sterile conditions and place them in the wells of a 96-well plate.

  • Seed cells onto the surface of the hydrogels or in adjacent wells (for extract testing).

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to a control group of cells cultured in the absence of the hydrogel. According to ISO 10993-5:2009, a reduction of more than 30% in cell viability is considered a cytotoxic effect.[1]

Data Presentation

The following tables summarize expected quantitative data for hydrogels crosslinked using PAP or analogous small molecule propargyl crosslinkers with PEG-azide. Note that specific values will depend on the exact experimental conditions.

Table 1: Mechanical Properties of PEG-Azide Hydrogels Crosslinked with Propargyl-Containing Molecules. Note: Data for PAP is not readily available in the literature. The following data is for analogous systems and should be used as a reference.

Polymer SystemCrosslinkerCompressive Modulus (kPa)Young's Modulus (kPa)Reference
15 wt% 8 kDa PEGDithiothreitol (DTT)13 - 233Not Reported[2]
5% PEG-PQLys(alloc)0.66 - 15.63Not Reported[3]
20 wt% PEGDAPEGDA (3400/400 blends)~400Not Reported[4]
4-arm PEG-alkyne + 4-arm PEG-azide-Not Reported1 - 18[5]

Table 2: In Vitro Drug Release from Hydrogels. Note: Specific release profiles for PAP-crosslinked hydrogels will be drug-dependent.

Hydrogel SystemModel DrugRelease ProfileReference
Hybrid PEG HydrogelsBovine Serum Albumin (BSA)Sustained release over hours to weeks, depending on formulation.[6][7]
PEG-PCL HydrogelsBovine Serum Albumin (BSA)~20% burst release, with diminishing release over ~40 days.[8]
Acrylamide/BSA HydrogelSalicylic AcidSustained release, with amount released increasing with BSA content.[9]

Table 3: In Vitro Cytotoxicity of Hydrogel Components.

Material/MethodCell LineViability (%)ObservationReference
Azide- and strained alkyne-functionalized PEGs3T3 Fibroblasts> 95%Non-cytotoxic.[5]
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)VariousConcentration-dependentCopper ions can be cytotoxic at concentrations above micromolar levels.[10][11]
PVA/Moringa oleifera/GO HydrogelHuman Dermal Fibroblasts83-135%Non-cytotoxic according to ISO 10993-5.[1]

Visualizations

G cluster_0 Protocol 1: Synthesis of PEG-Azide PEG-diol PEG-diol Mesylation Mesylation PEG-diol->Mesylation TEA, MsCl in DCM PEG-dimesylate PEG-dimesylate Mesylation->PEG-dimesylate Azidation Azidation PEG-dimesylate->Azidation NaN3 in DMF PEG-diazide PEG-diazide Azidation->PEG-diazide

Figure 1. Workflow for the synthesis of PEG-diazide.

G cluster_1 Protocol 2: Hydrogel Formation PAP_solution This compound (PAP) Solution Mix_Polymers Mix Precursor Solutions PAP_solution->Mix_Polymers PEGAzide_solution PEG-Azide Solution PEGAzide_solution->Mix_Polymers Add_Catalyst Add CuSO4 Mix_Polymers->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Gelation Hydrogel Formation Initiate_Reaction->Gelation

Figure 2. Experimental workflow for hydrogel formation.

G cluster_2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants R1-N3 + HC≡C-R2 Product R1-N-N=N-CH=C-R2 (Triazole Linkage) Reactants->Product Click Reaction Catalyst Cu(I) catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product

Figure 3. The CuAAC click chemistry reaction for crosslinking.

G cluster_3 Protocol 4: Drug Release Study Drug_loaded_hydrogel Drug-Loaded Hydrogel Incubate Incubate in Release Medium Drug_loaded_hydrogel->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze Drug Concentration (e.g., UV-Vis) Sample->Analyze Calculate Calculate Cumulative Release Analyze->Calculate

Figure 4. Workflow for in vitro drug release testing.

References

Application Notes and Protocols: The Use of Propargyl-Functionalized Molecules in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-functionalized molecules are a cornerstone in the development of sophisticated drug delivery systems. The terminal alkyne group, known as a propargyl group, is a key reactant in bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of therapeutic agents to carrier molecules under mild conditions.

While simple molecules like propargyl alcohol propoxylate (PAP) contain this functional group, its direct application in drug delivery is not widely documented. Instead, the field leverages propargyl-functionalized biocompatible polymers, most notably polyethylene (B3416737) glycol (PEG) linkers. These propargyl-PEG derivatives offer enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles for the final drug conjugate. These notes will focus on the applications and protocols for these advanced propargyl-functionalized linkers in drug delivery.

Key Applications

The versatility of the propargyl group has led to its use in several cutting-edge drug delivery platforms:

  • Antibody-Drug Conjugates (ADCs): Propargyl-functionalized linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, which minimizes systemic toxicity.

  • Targeted Nanoparticle Systems: The surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) can be functionalized with propargyl groups. Subsequently, azide-modified targeting ligands such as peptides, antibodies, or small molecules can be "clicked" onto the surface to enhance delivery to specific cells or tissues.

  • Hydrogel Formation: Propargyl-functionalized polymers can be cross-linked with azide-functionalized polymers via click chemistry to form hydrogels. These hydrogels can encapsulate therapeutic molecules and provide sustained, controlled release.

  • Proteolysis Targeting Chimeras (PROTACs): Propargyl-containing linkers are fundamental in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The following tables summarize representative quantitative data for gold nanoparticles (AuNPs) before and after surface modification with a propargyl-functionalized PEG linker (Propargyl-PEG7-alcohol), illustrating the impact of surface functionalization on key nanoparticle characteristics.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified AuNPs15.2 ± 0.80.15 ± 0.03
Azide-Functionalized AuNPs16.5 ± 1.10.18 ± 0.04
Propargyl-PEG7-alcohol Modified AuNPs22.8 ± 1.50.21 ± 0.05

Table 2: Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Unmodified AuNPs-35.6 ± 2.1
Azide-Functionalized AuNPs-28.3 ± 1.9
Propargyl-PEG7-alcohol Modified AuNPs-15.7 ± 1.5

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Unmodified AuNPs (Doxorubicin)3.5 ± 0.465 ± 5
Propargyl-PEG7-alcohol Modified AuNPs (Doxorubicin)8.2 ± 0.985 ± 7

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG-Amine Linker

This protocol describes the synthesis of a heterobifunctional propargyl-PEG-amine linker, a versatile building block for drug delivery systems.

Materials:

  • α-Boc-amino-ω-hydroxy-PEG (Boc-NH-PEG-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Propargylation: a. Dissolve Boc-NH-PEG-OH (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.5 equivalents) portion-wise. Allow the mixture to stir at 0°C for 1 hour. d. Slowly add propargyl bromide (1.5 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. g. Extract the product with DCM (3x). h. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Boc Deprotection: a. Dissolve the crude propargyl-PEG-NH-Boc in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Precipitate the product by adding cold diethyl ether. e. Collect the solid product by filtration and dry under vacuum to yield Propargyl-PEG-NH2.

Protocol 2: Surface Functionalization of Nanoparticles with a Propargyl-PEG Linker

This protocol details the attachment of a propargyl-PEG linker to azide-functionalized nanoparticles via a CuAAC "click" reaction.

Materials:

  • Azide-functionalized nanoparticles (e.g., AuNP-N3) suspended in water.

  • Propargyl-PEG7-alcohol

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

Procedure:

  • Prepare Stock Solutions:

    • Propargyl-PEG7-alcohol: 10 mM in Milli-Q water.

    • CuSO4: 20 mM in Milli-Q water.

    • THPTA: 100 mM in Milli-Q water.

    • Sodium ascorbate: 100 mM in Milli-Q water (prepare fresh).

  • Click Chemistry Reaction: a. In a microcentrifuge tube, mix 1 mL of the AuNP-N3 suspension with 100 µL of 10x PBS. b. Add 50 µL of the 10 mM Propargyl-PEG7-alcohol stock solution. c. In a separate tube, prepare the copper catalyst solution by mixing 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO4. Let stand for 2 minutes. d. Add the 20 µL of the catalyst solution to the nanoparticle mixture. e. Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate. f. Gently vortex the reaction mixture and incubate at room temperature for 2 hours with gentle shaking.

  • Purification: a. Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes). b. Discard the supernatant and resuspend the pellet in Milli-Q water. c. Repeat the washing step three times to remove excess reagents. d. Resuspend the final pellet in a suitable buffer for characterization.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for creating an ADC using a propargyl-PEG linker with a terminal carboxylic acid.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Propargyl-PEG-acid linker.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Azide-modified cytotoxic drug.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Copper(II) sulfate (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Activation of Linker and Conjugation to Antibody: a. Dissolve Propargyl-PEG-acid (10-20 fold molar excess over mAb), EDC (1.2 equivalents to linker), and NHS (1.2 equivalents to linker) in anhydrous DMF. b. Stir at room temperature for 30 minutes to generate the active NHS ester. c. Add the activated linker solution to the mAb solution. The final concentration of organic solvent should not exceed 10% (v/v). d. Incubate for 2 hours at room temperature with gentle agitation. e. Purify the resulting alkyne-modified antibody using a desalting column.

  • Click Conjugation of Drug Payload: a. To the alkyne-modified antibody, add the azide-modified drug (5-10 fold molar excess). b. Add a pre-mixed solution of CuSO4 and THPTA (1:2 molar ratio) to a final copper concentration of ~0.25 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. d. Incubate at room temperature for 1-2 hours, protected from light. e. Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug and reagents.

Visualizations

experimental_workflow_ADC cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Click Chemistry Conjugation mAb Monoclonal Antibody (mAb) alkyne_mAb Alkyne-Modified mAb mAb->alkyne_mAb linker Propargyl-PEG-Acid Linker activated_linker Activated NHS-Ester Linker linker->activated_linker EDC, NHS activated_linker->alkyne_mAb Amide Coupling final_ADC Final Antibody-Drug Conjugate (ADC) alkyne_mAb->final_ADC CuAAC (CuSO4, NaAsc) azide_drug Azide-Modified Drug azide_drug->final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

nanoparticle_functionalization start_np Azide-Functionalized Nanoparticle click_reaction CuAAC Click Reaction start_np->click_reaction propargyl_linker Propargyl-PEG Linker propargyl_linker->click_reaction reagents CuSO4 Sodium Ascorbate THPTA reagents->click_reaction functionalized_np Propargyl-PEG Functionalized Nanoparticle click_reaction->functionalized_np purification Purification (Centrifugation) functionalized_np->purification final_product Purified Functionalized Nanoparticle purification->final_product

Caption: Nanoparticle surface functionalization workflow.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Drug Cytotoxic Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Application Notes and Protocols: Propargyl Alcohol Propoxylate as a Surfactant in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohol propoxylate is a non-ionic surfactant with potential applications in chemical Enhanced Oil Recovery (EOR). Its unique molecular structure, featuring a reactive alkyne group and propoxy units, suggests its utility in reducing interfacial tension between oil and water, a critical mechanism for mobilizing residual oil trapped in reservoir rock formations.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound as an EOR surfactant. While specific performance data for this compound in EOR applications is not extensively documented in publicly available literature, the methodologies outlined below are based on established industry standards for surfactant screening and performance validation.

Propargyl alcohol and its derivatives are recognized for their roles in various industrial applications, including corrosion inhibition, polymer synthesis, and as intermediates in organic synthesis.[1][2] The propoxylation of propargyl alcohol enhances its solubility in organic solvents and modifies its surface-active properties, making it a candidate for surfactant applications.[2] In the context of EOR, the primary function of a surfactant is to lower the interfacial tension (IFT) between the injected fluid and the crude oil, thereby improving the microscopic displacement efficiency.[3]

Mechanism of Action in Enhanced Oil Recovery

The efficacy of this compound as an EOR surfactant is predicated on its amphiphilic nature. The propoxy chain provides hydrophobicity, while the terminal alcohol group and the potential for hydration of the alkyne group contribute to its hydrophilic character. This balance allows the surfactant molecules to accumulate at the oil-water interface, reducing the IFT. The reduction in IFT facilitates the formation of microemulsions, which can mobilize trapped oil ganglia.

cluster_0 Reservoir Conditions cluster_1 EOR Process Crude_Oil Trapped Crude Oil (High IFT with Water) IFT_Reduction Interfacial Tension Reduction Formation_Brine Formation Brine PAP_Surfactant Propargyl Alcohol Propoxylate Solution PAP_Surfactant->IFT_Reduction Injection Microemulsion Microemulsion Formation IFT_Reduction->Microemulsion Oil_Mobilization Mobilization of Trapped Oil Microemulsion->Oil_Mobilization Produced_Fluids Produced Oil and Water Oil_Mobilization->Produced_Fluids

Caption: Logical workflow of this compound in EOR.

Data Presentation: Representative Performance Metrics

The following tables summarize hypothetical, yet representative, quantitative data for the performance of a this compound-based surfactant formulation in EOR applications. These values are based on typical performance characteristics of non-ionic surfactants used in the industry.

Table 1: Interfacial Tension (IFT) Reduction

Surfactant Concentration (wt%)IFT vs. Crude Oil (mN/m)
0.055.2
0.101.8
0.250.5
0.500.1
1.000.05

Table 2: Core Flooding Performance

ParameterWaterfloodSurfactant Flood
Oil Saturation Before Flood (Soi)0.750.45
Oil Saturation After Flood (Sor)0.450.20
Oil Recovery (% OOIP)40.055.6
Incremental Oil Recovery (% OOIP) - 15.6

OOIP: Original Oil in Place

Table 3: Thermal Stability

Temperature (°C)IFT After 30 Days (mN/m)
600.06
800.08
1000.15

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound as an EOR surfactant are provided below.

Protocol 1: Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of the surfactant in reducing the interfacial tension between crude oil and brine.

Apparatus:

  • Spinning drop tensiometer

  • Syringe pump

  • Capillary tubes

  • High-resolution camera and image analysis software

Procedure:

  • Prepare surfactant solutions of varying concentrations (e.g., 0.05 to 1.0 wt%) in the desired brine.

  • Fill a capillary tube with the crude oil to be tested.

  • Inject a small droplet of the surfactant solution into the center of the oil-filled capillary tube.

  • Place the capillary tube in the spinning drop tensiometer and rotate it at a constant speed.

  • Allow the system to equilibrate and the droplet shape to stabilize.

  • Capture images of the elongated droplet and use the image analysis software to calculate the IFT based on the droplet shape and rotational speed.

  • Repeat the measurement for each surfactant concentration.

Protocol 2: Phase Behavior (Microemulsion) Studies

Objective: To identify the optimal salinity and surfactant concentration for the formation of a stable microemulsion.

Apparatus:

  • Pipettes or burettes

  • Sealed glass tubes

  • Water bath or oven for temperature control

Procedure:

  • Prepare a matrix of samples with varying surfactant concentrations and brine salinities in sealed glass tubes.

  • Add a specific volume of crude oil to each tube to achieve a desired water-to-oil ratio (e.g., 1:1).

  • Gently agitate the tubes to ensure thorough mixing of the phases.

  • Place the tubes in a water bath or oven at the reservoir temperature and allow them to equilibrate for several days or weeks.

  • Observe the phase behavior of the samples, noting the formation of Winsor Type I, II, or III microemulsions. The optimal formulation is typically a Winsor Type III microemulsion, which coexists with both oil and water phases and exhibits the lowest IFT.

Protocol 3: Core Flooding Test

Objective: To evaluate the ability of the surfactant solution to displace residual oil from a porous medium.

Apparatus:

  • Core holder

  • High-pressure pumps

  • Pressure transducers

  • Fluid collection system

  • Reservoir core plugs (e.g., Berea sandstone or reservoir rock)

Procedure:

  • Saturate a clean and dry core plug with brine to determine its pore volume.

  • Flood the core with crude oil to establish the initial oil saturation (Soi).

  • Inject brine (waterflood) until no more oil is produced, establishing the residual oil saturation (Sorw).

  • Inject the optimized this compound surfactant solution into the core at a constant rate.

  • Follow the surfactant slug with a polymer solution to provide mobility control.

  • Continue the flood with brine until no more oil is produced.

  • Measure the volume of oil produced during the surfactant flood to calculate the incremental oil recovery.

Start Start: Core Plug Preparation Brine_Sat Brine Saturation (Determine Pore Volume) Start->Brine_Sat Oil_Flood Crude Oil Flooding (Establish Soi) Brine_Sat->Oil_Flood Waterflood Waterflooding (Establish Sorw) Oil_Flood->Waterflood Surfactant_Inj Inject Propargyl Alcohol Propoxylate Solution Waterflood->Surfactant_Inj Polymer_Inj Inject Polymer Slug (Mobility Control) Surfactant_Inj->Polymer_Inj Brine_Flush Final Brine Flush Polymer_Inj->Brine_Flush End End: Measure Incremental Oil Recovery Brine_Flush->End

Caption: Experimental workflow for core flooding tests.

Safety and Handling

Propargyl alcohol and its derivatives should be handled with care.[4] It is essential to consult the Safety Data Sheet (SDS) for this compound before use.[4] General precautions include:

  • Working in a well-ventilated area.[4]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoiding contact with skin and eyes.[4]

  • Storing the chemical in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound presents a promising, yet underexplored, option as a surfactant for enhanced oil recovery. Its chemical structure suggests favorable properties for reducing interfacial tension and mobilizing residual oil. The application notes and protocols provided herein offer a comprehensive framework for the systematic evaluation of its performance. Further research and laboratory testing are warranted to fully characterize its efficacy and optimize its application for specific reservoir conditions.

References

Application Notes and Protocols for Testing Propargyl Alcohol Propoxylate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses.[1] Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a material, typically a metal or an alloy.[2] Propargyl alcohol and its derivatives are well-established corrosion inhibitors, particularly effective in acidic environments.[1][3] Propargyl alcohol propoxylate (PAP) is an adduct of propargyl alcohol, valued for its film-forming capabilities and ability to protect ferrous metals from corrosion.[4][5]

The mechanism of inhibition by propargyl alcohol-based compounds involves the adsorption of the inhibitor molecules onto the metal surface.[1] This forms a protective film that acts as a barrier, preventing direct contact between the metal and corrosive agents.[1][4] The terminal alkyne group in propargyl alcohol provides high electron density, allowing for strong interaction with metal surfaces.[4]

This document provides detailed protocols for the laboratory setup and experimental procedures to evaluate the efficacy of this compound as a corrosion inhibitor. The primary techniques covered are weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Additionally, surface analysis techniques are discussed to characterize the inhibitor film.

Materials and Methods

Materials and Reagents
  • Metal Specimen: The choice of metal will depend on the specific application. Mild steel is a common choice for general corrosion studies.[6][7] The chemical composition of the metal should be known and documented.

  • Corrosive Medium: The corrosive environment should mimic the intended application. For example, a 3.5% NaCl solution can be used to simulate a saline environment, while acidic solutions like 1 M HCl are used for evaluating performance in industrial acid cleaning processes.[8][9]

  • This compound (PAP): The inhibitor to be tested. It is often prepared by reacting propargyl alcohol with propylene (B89431) oxide.[5]

  • Reagents for Cleaning: Acetone, ethanol, distilled water, and appropriate acid solution for pickling (e.g., inhibited HCl).[10][11]

  • Electrochemical Cell: A standard three-electrode cell is required for electrochemical measurements.[8][9] This consists of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[9]

  • Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.

Equipment
  • Analytical Balance (for weight loss measurements)

  • Thermostatically controlled water bath or oven

  • Polishing equipment (e.g., silicon carbide papers of various grits)

  • Optical Microscope or Scanning Electron Microscope (SEM) for surface analysis

  • Atomic Force Microscopy (AFM) for detailed surface topography (optional)[12]

  • X-ray Photoelectron Spectroscopy (XPS) for surface composition analysis (optional)[6]

Experimental Protocols

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[2][13]

Protocol:

  • Specimen Preparation:

    • Cut metal specimens to a suitable size (e.g., 2.5 cm x 1.25 cm x 0.025 cm).[7]

    • Polish the specimens with a series of silicon carbide papers (e.g., up to 600 grit), wash with distilled water, degrease with acetone, and dry.[11]

    • Accurately weigh each specimen using an analytical balance.[10]

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of PAP.

    • Immerse the prepared specimens completely in the test solutions in beakers.[3]

    • Place the beakers in a thermostatically controlled bath at the desired temperature for a specific duration (e.g., 24 hours).[2][10]

  • Post-Immersion Analysis:

    • After the immersion period, remove the specimens from the solutions.

    • Remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl and an inhibitor), wash with distilled water and acetone, and then dry.

    • Reweigh the specimens to determine the weight loss.[10]

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4) W = weight loss in grams A = area of the specimen in cm² T = immersion time in hours D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank = corrosion rate in the absence of the inhibitor CR_inhibitor = corrosion rate in the presence of the inhibitor[14]

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and corrosion potential (E_corr).[15][16]

Protocol:

  • Electrode Preparation:

    • Prepare the working electrode (metal specimen) as described in the weight loss method.

    • Mount the specimen in a holder, leaving a defined surface area exposed (e.g., 1 cm²).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (with and without PAP).

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

    • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[11]

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[15]

    • The corrosion rate is directly proportional to i_corr.

    • Calculate the inhibition efficiency using the i_corr values: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100[17]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the inhibitor film.[18][19]

Protocol:

  • Electrode and Cell Setup:

    • The setup is the same as for potentiodynamic polarization.

  • EIS Measurement:

    • After the system reaches a steady OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • A larger R_ct value indicates a lower corrosion rate.

    • The data can be fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[18]

    • Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100[9]

Surface Analysis

Surface analysis techniques are used to visualize the morphology of the metal surface and characterize the adsorbed inhibitor film.[6][12]

Protocol:

  • Specimen Preparation:

    • Immerse metal specimens in the corrosive solution with and without PAP for a specific period.

    • Gently rinse the specimens with a suitable solvent to remove any loose deposits and then dry them.

  • Imaging and Analysis:

    • Scanning Electron Microscopy (SEM): Use SEM to obtain high-magnification images of the surface morphology. Compare the surface of the specimen exposed to the blank solution (which may show significant corrosion damage) with the surface of the specimen protected by the inhibitor (which should appear smoother).[10]

    • Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the surface at a very high resolution, allowing for the characterization of the inhibitor film's thickness and uniformity.[20]

    • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, providing evidence of the inhibitor molecules' adsorption on the metal surface.[6][7]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Weight Loss Data

Inhibitor ConcentrationWeight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
Concentration 1
Concentration 2
Concentration 3

Table 2: Potentiodynamic Polarization Data

Inhibitor ConcentrationE_corr (mV vs. SCE)i_corr (µA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
Concentration 1
Concentration 2
Concentration 3

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor ConcentrationR_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank-
Concentration 1
Concentration 2
Concentration 3

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data & Surface Analysis cluster_conclusion 4. Conclusion Prep Metal Specimen Preparation (Cutting, Polishing, Cleaning) WeightLoss Weight Loss Method Prep->WeightLoss Immerse in corrosive media (with/without PAP) Polarization Potentiodynamic Polarization Prep->Polarization Immerse in corrosive media (with/without PAP) EIS Electrochemical Impedance Spectroscopy Prep->EIS Immerse in corrosive media (with/without PAP) DataAnalysis Calculation of: - Corrosion Rate - Inhibition Efficiency WeightLoss->DataAnalysis SurfaceAnalysis Surface Characterization (SEM, AFM, XPS) WeightLoss->SurfaceAnalysis After exposure Polarization->DataAnalysis Polarization->SurfaceAnalysis After exposure EIS->DataAnalysis EIS->SurfaceAnalysis After exposure Conclusion Evaluation of PAP as a Corrosion Inhibitor DataAnalysis->Conclusion SurfaceAnalysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship cluster_methods Evaluation Methods cluster_outputs Key Outputs CorrosionSystem Metal in Corrosive Environment + PAP Gravimetric Weight Loss (Gravimetric) CorrosionSystem->Gravimetric Electrochemical Electrochemical (Polarization, EIS) CorrosionSystem->Electrochemical Surface Surface Analysis (SEM, AFM, XPS) CorrosionSystem->Surface CR Corrosion Rate Gravimetric->CR IE Inhibition Efficiency Gravimetric->IE Electrochemical->CR Electrochemical->IE Mechanism Inhibition Mechanism & Film Properties Electrochemical->Mechanism Surface->Mechanism

Caption: Logical relationship of testing methods and their outputs.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl Alcohol Propoxylate in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1]

This compound and its analogues, such as propargyl-PEG-alcohol, are versatile linkers in PROTAC synthesis. These linkers offer a modular approach to PROTAC design due to their bifunctional nature. The terminal propargyl group (an alkyne) serves as a handle for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[2][3] This allows for the straightforward conjugation of an azide-functionalized ligand. The primary alcohol group provides a versatile attachment point for the second ligand, typically through reactions like amide coupling or etherification.[4] The flexible propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a common challenge for large PROTAC molecules, and provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a this compound or a structurally similar propargyl-PEG-alcohol linker.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex cluster_degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

General mechanism of PROTAC-induced protein degradation.

Downstream Signaling Effects of BRD4 Degradation

As a case study, the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, by a PROTAC leads to significant downstream effects, primarily through the suppression of the MYC oncogene and the induction of apoptosis. BRD4 is crucial for the transcriptional regulation of MYC. Its degradation leads to a reduction in MYC mRNA and protein levels, subsequently inhibiting cell proliferation. Furthermore, BRD4 degradation downregulates anti-apoptotic proteins like BCL-2, leading to the activation of caspases and programmed cell death.[1][7]

BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Proteasome_Degradation Proteasomal Degradation BRD4->Proteasome_Degradation Degradation of MYC_Gene MYC Gene Transcription BRD4->MYC_Gene Activates BCL2_Gene BCL-2 Gene Transcription BRD4->BCL2_Gene Activates Proteasome_Degradation->MYC_Gene Inhibits Proteasome_Degradation->BCL2_Gene Inhibits MYC_Protein MYC Protein MYC_Gene->MYC_Protein Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Promotes BCL2_Protein BCL-2 Protein (Anti-apoptotic) BCL2_Gene->BCL2_Protein Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits

Downstream signaling consequences of BRD4 degradation by a PROTAC.

Data Presentation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for BRD4-targeting PROTACs synthesized using PEG-based linkers, which are structurally analogous to this compound.

Table 1: Synthesis and Purity of a Representative BRD4-Targeting PROTAC

StepProductTypical Yield (%)Purity (%) (after purification)
Amide CouplingE3 Ligand-Linker Intermediate60-80>95
Click ChemistryFinal BRD4-Targeting PROTAC50-70>98

Note: Yields and purity are illustrative and can vary based on specific ligands and reaction conditions.

Table 2: Biological Activity of Representative BRD4-Targeting PROTACs with Varying Linker Lengths [8][9]

PROTAC (Linker)Cell LineDC50 (nM)Dmax (%)
BRD4-PROTAC (PEG3)22Rv125>90
BRD4-PROTAC (PEG4)22Rv110>95
BRD4-PROTAC (PEG5)22Rv15>98
ARV-771 (PEG-based)MDA-MB-4681.8~98
ARV-771 (PEG-based)22Rv14.7~95

Note: Data is compiled from various sources for illustrative purposes. The optimal linker length is target- and E3 ligase-dependent.

Experimental Protocols

The synthesis of a PROTAC using a this compound or a similar linker generally follows a modular, two-step approach. The following protocols provide a generalized workflow.

PROTAC Synthesis Workflow

Synthesis_Workflow POI_Ligand POI Ligand (with azide) Click_Chemistry Protocol 2: CuAAC 'Click' Chemistry POI_Ligand->Click_Chemistry E3_Ligand E3 Ligand (with carboxylic acid) Amide_Coupling Protocol 1: Amide Coupling E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate E3 Ligand-Linker Intermediate (with alkyne) Amide_Coupling->Intermediate Intermediate->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

Modular workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the formation of an amide bond between an E3 ligase ligand containing a carboxylic acid and the alcohol group of the linker.

Reagents and Materials:

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative) (1.0 eq)

  • This compound or Propargyl-PEG-alcohol (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with DCM (3x).

  • Wash the combined organic layers with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the E3 ligand-linker intermediate.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol details the final step of conjugating the azide-functionalized POI ligand to the alkyne-bearing E3 ligand-linker intermediate.

Reagents and Materials:

  • E3 ligand-linker intermediate (from Protocol 1) (1.0 eq)

  • Azide-functionalized POI ligand (e.g., JQ1-azide) (1.1 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • Solvent mixture (e.g., DMF/water or t-BuOH/water)

  • Ethyl acetate (B1210297)

  • Water

  • Preparative HPLC system

Procedure:

  • Dissolve the E3 ligand-linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a suitable solvent mixture (e.g., 1:1 DMF/water).[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[8]

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.

Reagents and Materials:

  • Cancer cell line expressing the POI (e.g., MDA-MB-231 for BRD4)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Click Chemistry with Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions with propargyl alcohol propoxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or failed click chemistry reaction with my this compound?

A1: Several factors can contribute to poor reaction outcomes. The most common issues include an inactive copper catalyst, suboptimal reaction conditions, and poor reagent quality. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state.[1] The presence of dissolved oxygen is a primary cause of this oxidation.[2] Additionally, the purity of your this compound and the azide-containing molecule is crucial, as impurities can inhibit the catalyst.[2][3]

Q2: How can I determine if my click reaction has been successful?

A2: You can monitor the progress of your reaction using analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[4][5] By comparing the reaction mixture to your starting materials, you can observe the formation of the new triazole product. For visual analysis, techniques like gel electrophoresis can be used to separate the labeled product from the unlabeled starting material, especially in the context of oligonucleotides or proteins.[1]

Q3: What is the role of a ligand in the click reaction, and is it always necessary?

A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[2] For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[2] While not always strictly necessary, using a ligand can also reduce the cytotoxicity of copper in biological applications.[2]

Q4: Can the solvent I use affect the reaction yield?

A4: Yes, the choice of solvent can significantly impact the reaction rate and yield. While CuAAC is tolerant of many solvents, it is crucial that all reactants are soluble in the chosen system. Polar aprotic solvents like THF and DMF are generally effective.[4][6] For PEGylated reagents, which have enhanced water solubility, a mixture of water and a co-solvent like t-butanol is often used.[6]

Q5: I see a precipitate forming in my reaction. What could it be?

A5: Precipitate formation could be due to several factors, including the product being less soluble than the starting materials, or the formation of insoluble copper species.[2][7] It could also indicate the aggregation of biomolecules if they are part of the reaction.[2]

Troubleshooting Guide

Catalyst-Related Issues

Question: My click reaction has a very low yield or has failed completely. I suspect an issue with my catalyst. What should I check?

Answer: Low or no product formation is a frequent issue that can stem from several factors related to the copper catalyst.[3] The most common culprits are:

  • Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[3]

    • Solution: It is crucial to use freshly prepared solutions and to properly degas all solvents and buffers, for instance, by sparging with an inert gas like argon or nitrogen for 15-20 minutes.[6][8]

  • Insufficient Catalyst Loading: The concentration of the copper catalyst might be too low to drive the reaction to completion efficiently.[3]

    • Solution: Typical catalyst loading is 1-5 mol% of a Cu(II) salt with 5-10 mol% of a reducing agent like sodium ascorbate (B8700270).[2]

  • Presence of Copper-Chelating Impurities: Buffers or reagents containing chelating agents (e.g., EDTA, citrate) can sequester the copper catalyst, inhibiting the reaction.[6] Tris buffer should also be avoided as it can act as a competitive ligand for copper.[7]

    • Solution: Use buffers that are known to be compatible with click chemistry, such as phosphate-buffered saline (PBS) or HEPES.

Reagent-Related Issues

Question: I've ruled out catalyst issues. Could my reagents be the problem?

Answer: Yes, the quality and handling of your reagents are critical for a successful reaction.

  • Impure Starting Materials: Impurities in your this compound or your azide-containing molecule can interfere with the catalyst and inhibit the reaction.[2][3]

    • Solution: Verify the purity of your reagents using methods like NMR or mass spectrometry before the reaction.[2][8] Purification of starting materials may be necessary.[4]

  • Degradation of Sodium Ascorbate: Sodium ascorbate is a common reducing agent used to generate Cu(I) in situ from a Cu(II) source (like CuSO₄).[3] Old or improperly stored sodium ascorbate may be oxidized and ineffective.[3]

    • Solution: Always use a freshly prepared solution of sodium ascorbate.[2]

  • Stoichiometry of Reagents: The molar ratios of the catalyst, ligand, and reducing agent are critical.[3]

    • Solution: While a 1:1 ratio of alkyne to azide (B81097) is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[2]

Reaction Condition Issues

Question: My catalyst and reagents seem fine. What reaction conditions should I optimize?

Answer: Several reaction parameters can be fine-tuned to improve your yield.

  • Presence of Oxygen: As mentioned, oxygen will deactivate the Cu(I) catalyst.[3]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incorrect pH: The reaction is generally effective over a broad pH range (4-12), but the optimal pH is often between 7 and 8.5.

    • Solution: Check and adjust the pH of your reaction mixture if necessary.

  • Suboptimal Temperature and Reaction Time: Most click reactions proceed well at room temperature.[2]

    • Solution: The reaction time can range from 1 to 24 hours.[3] If the reaction is slow, it can be gently heated (e.g., to 40-80°C) to accelerate it.[2] Monitor the reaction progress to determine the optimal time.[3]

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for CuAAC Reactions

ParameterRecommended RangeNotes
Alkyne to Azide Ratio1:1 to 1.5:1A slight excess of the less valuable reagent can improve yield.[2]
Cu(II) Catalyst Loading1 - 5 mol%Higher loading may be needed for difficult substrates.[2]
Reducing Agent (Sodium Ascorbate)5 - 10 mol%Use a freshly prepared solution.[2]
Ligand to Copper Ratio1:1 to 5:1Essential for catalyst stability and reaction acceleration.[2]
Reactant Concentration10 µM - 10 mMDependent on the specific application and substrates.[2]

Table 2: Common Solvents for CuAAC Reactions

SolventPropertiesCommon Use Cases
Water/t-butanol (1:1 v/v)Good for water-soluble biomoleculesConjugation of peptides, proteins, and oligonucleotides.[6]
DMSOHigh polarity, aproticDissolving a wide range of organic molecules.
DMFHigh polarity, aproticGeneral purpose for organic synthesis.[6]
AcetonitrilePolar, aproticCan impact reaction rate and yield.[3]

Experimental Protocols

General Protocol for a High-Yield CuAAC "Click" Reaction

This protocol provides a starting point for the click reaction. Optimization may be required based on the specific azide-containing molecule and this compound derivative.

  • Reactant Preparation: In a reaction vessel, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1-1.2 equivalents) in a suitable solvent system (e.g., 1:1 v/v deionized water and t-butanol).[6]

  • Inert Atmosphere: Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[6]

  • Catalyst Addition:

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).[2]

    • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) and a ligand (e.g., THPTA, 250 mM) in deionized water. It is often recommended to pre-mix the copper salt and the ligand.[2]

  • Reaction Initiation: To the stirred, degassed reaction mixture, add the copper/ligand solution to achieve the desired final concentration (e.g., 1-5 mol% Cu).[2][5] Immediately follow with the addition of the freshly prepared sodium ascorbate solution (5-10 mol%).[2][5]

  • Reaction Monitoring: Maintain the reaction under an inert atmosphere and stir at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC. Reactions are often complete within 1-12 hours.[3][6]

  • Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[6] Residual copper can be removed by adding a chelating agent like EDTA.[3] The final product can be purified by column chromatography.[2]

Mandatory Visualization

CuAAC_Mechanism cluster_catalyst Catalyst System Alkyne Propargyl Alcohol Propoxylate (Alkyne) CuI Cu(I) - Active Catalyst Alkyne->CuI Coordination Azide Azide-containing Molecule Azide->CuI CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Triazole 1,4-disubstituted Triazole Product CuI->Triazole Cycloaddition Troubleshooting_Workflow cluster_catalyst Catalyst Check cluster_reagents Reagent Check cluster_conditions Condition Check start Low or No Yield in Click Reaction q_catalyst Is the Cu(I) catalyst active? start->q_catalyst a_degas Degas solvents and use inert atmosphere. q_catalyst->a_degas No q_reagents Are reagents pure and in correct stoichiometry? q_catalyst->q_reagents Yes a_fresh_ascorbate Use freshly prepared sodium ascorbate. a_degas->a_fresh_ascorbate a_ligand Add a stabilizing ligand (e.g., THPTA). a_fresh_ascorbate->a_ligand a_ligand->q_reagents a_purity Verify purity of alkyne and azide (NMR, MS). q_reagents->a_purity No q_conditions Are reaction conditions optimal? q_reagents->q_conditions Yes a_stoichiometry Optimize alkyne:azide ratio (e.g., 1.1:1). a_purity->a_stoichiometry a_stoichiometry->q_conditions a_solvent Ensure all reactants are soluble. q_conditions->a_solvent No end_success High Yield Achieved q_conditions->end_success Yes a_temp_time Increase temperature or reaction time. a_solvent->a_temp_time a_ph Check and adjust pH (optimal 7-8.5). a_temp_time->a_ph end_fail Consult Further Technical Support a_ph->end_fail

References

Technical Support Center: Optimizing Propargyl Alcohol Propoxylate (PAP) for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Propargyl Alcohol Propoxylate (PAP) as a corrosion inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the optimization of PAP concentration for effective corrosion inhibition.

Q1: What is the fundamental mechanism of corrosion inhibition by this compound (PAP)?

A1: this compound (PAP) inhibits corrosion by adsorbing onto the metal surface, creating a protective film that acts as a physical barrier between the metal and the corrosive environment. This process is primarily driven by the interaction of the propargyl group's triple bond (alkyne) and the hydroxyl group with the metal surface. The propoxylate chain enhances the stability and coverage of this protective layer. This film impedes both anodic and cathodic reactions of the corrosion process.[1][2]

Q2: How do I determine the optimal concentration of PAP for my experiment?

A2: The optimal concentration of PAP depends on several factors, including the type of metal, the nature and concentration of the corrosive medium (e.g., hydrochloric acid), and the operating temperature. A common approach is to test a range of concentrations and evaluate the inhibition efficiency at each level. Typically, the inhibition efficiency increases with concentration up to a certain point, after which it may plateau. Exceeding the optimal concentration may not provide significant additional protection and could be less economical.

Q3: My corrosion rate measurements are inconsistent. What could be the cause?

A3: Inconsistent corrosion rate measurements can stem from several sources:

  • Surface Preparation: Ensure that the metal coupons or electrodes have a uniform and reproducible surface finish. Inadequate or inconsistent polishing can lead to variable results.

  • Inhibitor Dissolution: Confirm that the PAP is fully dissolved in the corrosive medium before introducing the metal sample. Incomplete dissolution can lead to a non-uniform inhibitor concentration.

  • Temperature Fluctuations: Maintain a constant and uniform temperature throughout the experiment, as temperature significantly influences corrosion rates.

  • Aeration: The level of dissolved oxygen can affect the corrosion process. For reproducible results, either ensure consistent aeration or conduct experiments in a deaerated environment.

Q4: I am observing a decrease in inhibition efficiency at higher temperatures. Is this expected?

A4: Yes, a decrease in inhibition efficiency at higher temperatures is a common phenomenon for many organic inhibitors, including PAP. Higher temperatures can increase the rate of corrosion and may also reduce the adsorption of the inhibitor on the metal surface. It is crucial to evaluate the performance of PAP at the intended operating temperature of your system.

Q5: Can PAP interact with other components in my formulation?

A5: Propargyl alcohol and its derivatives can sometimes interact with other chemicals. For instance, they can be used synergistically with other compounds like amines to enhance the protective film's quality.[1] However, it is essential to test the compatibility of PAP with all components in your system to avoid any antagonistic effects that could reduce its inhibitory performance or lead to the formation of undesirable precipitates.

Q6: What is the expected effect of the propoxylate group in PAP compared to standard Propargyl Alcohol (PA)?

A6: The propoxylation of propargyl alcohol is intended to enhance its properties as a corrosion inhibitor. The propoxy groups can increase the molecule's surface coverage and create a more robust protective film on the metal surface. This modification can lead to improved inhibition efficiency, especially under more aggressive corrosive conditions.

Data Presentation

The following tables summarize the inhibition efficiency of Propargyl Alcohol (PA), the parent molecule of PAP, at various concentrations and temperatures in hydrochloric acid. This data is presented as a reference, as the performance of PAP is expected to be similar or superior.

Table 1: Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in 10% HCl [3][4]

Concentration (mg/L)Temperature (°C)Inhibition Efficiency (%)
5004095.70
10004096.24
5005593.60
10005595.13

Table 2: Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in 15% HCl [3][4]

Concentration (mg/L)Temperature (°C)Inhibition Efficiency (%)
5004089.12
10004091.70
5005580.82
10005586.15

Table 3: Electrochemical Parameters for Duplex Stainless Steel in 10% and 15% HCl at 55°C with Propargyl Alcohol [4]

HCl Conc. (%)Inhibitor Conc. (mg/L)Ecorr (V)Icorr (A/cm²)Rp (Ω·cm²)
100-0.394.88 x 10⁻⁴80
10500-0.124.76 x 10⁻⁵250
101000-0.265.25 x 10⁻⁶5,000
150-0.397.88 x 10⁻⁴501
15500-0.293.75 x 10⁻⁵773
151000-0.291.10 x 10⁻⁵2,636

Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, Rp: Polarization Resistance

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.

Methodology:

  • Sample Preparation: Prepare rectangular coupons of the test metal with known dimensions. Polish the surfaces with silicon carbide paper of increasing grit size (e.g., 100 to 600 grit), clean with acetone, wash with distilled water, and dry with warm air.[3]

  • Initial Weighing: Accurately weigh the prepared coupons using a digital electronic balance.

  • Corrosive Medium Preparation: Prepare the corrosive solution (e.g., 10% HCl) and add the desired concentrations of PAP. Ensure the inhibitor is completely dissolved.

  • Immersion: Immerse the weighed coupons in the prepared solutions in beakers or flasks. Maintain a constant temperature using a thermostatically controlled bath.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 1, 2, and 3 hours).[3]

  • Final Weighing: After the exposure time, remove the coupons, wash them with distilled water and acetone, dry them, and reweigh them accurately.

  • Calculation:

    • Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.

    • Calculate the corrosion rate (CR) using the formula: CR = (ΔW) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Sample Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for weight loss measurements.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with and without PAP) and allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until it reaches a steady state.[3]

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -300 mV to +300 mV vs. OCP) at a slow scan rate (e.g., 60 mV/min).[3]

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the Icorr. Calculate the Inhibition Efficiency (IE%) using: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process.

Methodology:

  • Cell and Electrode Setup: Use the same three-electrode setup as for potentiodynamic polarization.

  • OCP Stabilization: Allow the system to reach a steady-state OCP as described above.

  • EIS Measurement: At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger semicircle indicates better corrosion inhibition.

    • Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters related to the inhibitor film and the corrosion process.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the key processes involved in corrosion inhibition by PAP and the typical experimental workflows.

G cluster_0 Mechanism of Inhibition PAP This compound (PAP) in corrosive solution Adsorption Adsorption of PAP on Metal Surface PAP->Adsorption Alkyne & Hydroxyl group interaction Metal Metal Surface (e.g., Steel) Metal->Adsorption Film Formation of Protective Film Adsorption->Film Barrier Barrier to Corrosive Species (H⁺, Cl⁻, O₂) Film->Barrier Reduction Reduced Corrosion Rate Barrier->Reduction

Caption: Adsorption and protective film formation mechanism of PAP.

G cluster_1 Experimental Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis SamplePrep Metal Sample Preparation (Polishing, Cleaning) WeightLoss Weight Loss Measurement SamplePrep->WeightLoss Polarization Potentiodynamic Polarization SamplePrep->Polarization EIS Electrochemical Impedance Spectroscopy SamplePrep->EIS SolutionPrep Solution Preparation (Corrosive Medium + PAP) SolutionPrep->WeightLoss SolutionPrep->Polarization SolutionPrep->EIS DataAnalysis Data Analysis (Corrosion Rate, IE%, Icorr, Rct) WeightLoss->DataAnalysis Polarization->DataAnalysis EIS->DataAnalysis Conclusion Conclusion on PAP Performance DataAnalysis->Conclusion

Caption: General workflow for evaluating PAP corrosion inhibition.

References

degradation of propargyl alcohol propoxylate in acidic environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propargyl alcohol propoxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic environments. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions a concern?

This compound (PAP) is a chemical compound synthesized from propargyl alcohol and propylene (B89431) oxide.[1][2] It features a reactive terminal alkyne group from the propargyl alcohol and a propoxy chain.[2][3] This dual functionality makes it useful in various applications, including as a corrosion inhibitor in acidic media and as a brightener in electroplating.[1][3]

The stability of PAP in acidic environments is a critical concern because degradation can lead to a loss of efficacy and the formation of undesirable byproducts. The key reactive sites prone to degradation under acidic conditions are the terminal alkyne and the ether linkages of the propoxylate chain.

Q2: What are the primary degradation pathways for this compound in an acidic environment?

While specific studies on this compound are limited, the degradation pathways can be inferred from the behavior of propargyl alcohol and related polyethylene (B3416737) glycol (PEG) compounds in acidic conditions. The primary pathways include:

  • Acid-Catalyzed Hydration of the Alkyne: The triple bond of the propargyl group can undergo acid-catalyzed hydration, typically to form a ketone.[4]

  • Acid-Catalyzed Hydrolysis of the Propoxy Chain: The ether linkages in the propoxylate chain are susceptible to cleavage under strongly acidic conditions, which can lead to chain scission.[4]

  • Polymerization: The propargyl group can undergo polymerization, which can be initiated by acidic conditions, heat, or light.[4]

  • Rearrangement Reactions: Propargylic alcohols are known to undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated aldehydes or ketones.[5]

Q3: What factors can influence the rate of degradation of this compound in my experiments?

Several factors can accelerate the degradation of this compound:

  • pH: Lower pH values (strongly acidic conditions) increase the rate of acid-catalyzed hydrolysis and other degradation reactions.[4]

  • Temperature: Elevated temperatures will accelerate the rate of most degradation pathways.[6] Propargyl alcohol itself shows decreased stability with increasing temperature in acidic solutions.[6]

  • Presence of Metal Ions: Certain transition metals can catalyze the oxidative degradation of the propoxy chain.[4]

  • Exposure to Light: UV light can initiate and accelerate degradation, including polymerization of the propargyl group.[7]

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to the rapid oxidation of both the propargyl group and the propoxy chain.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound in acidic environments.

Problem 1: I am observing a loss of the starting material in my reaction mixture faster than expected.

  • Possible Cause: The acidic conditions of your experiment may be too harsh, leading to rapid degradation of the this compound.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your medium is within a range where the compound is expected to be more stable. For similar PEGylated compounds, a pH range of 4-8 is considered optimal for stability.[4]

    • Control Temperature: Run your experiments at the lowest temperature compatible with your protocol to minimize thermal degradation.

    • Inert Atmosphere: If oxidative degradation is suspected, particularly in the presence of metal catalysts, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Reagents: Ensure that your solvents and other reagents are free from contaminants, such as strong acids or oxidizing agents, that could accelerate degradation.

Problem 2: My analytical results (e.g., HPLC, NMR) show the appearance of unexpected peaks over time.

  • Possible Cause: These new peaks likely correspond to degradation products of this compound.

  • Troubleshooting Steps:

    • Stress Testing: To help identify the potential degradation products, you can perform stress testing on a sample of this compound.[7] Expose the sample to more extreme conditions (e.g., lower pH, higher temperature, UV light) and analyze the resulting mixture to see if the unknown peaks increase.

    • Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the unknown compounds. This can provide clues as to their structure (e.g., hydrated product, cleaved chain fragments).

    • Literature Review: Compare your findings with known degradation products of propargyl alcohol, which include 1-hydroxypropan-2-one and 2-chloroprop-2-en-1-ol in the presence of HCl.[6]

Problem 3: I am seeing a color change or the formation of a precipitate in my solution.

  • Possible Cause: Color change or precipitation can be a sign of polymerization or the formation of insoluble degradation products.[7]

  • Troubleshooting Steps:

    • Protect from Light: Store your stock solutions and conduct your experiments in the dark or using amber vials to prevent photo-initiated polymerization.

    • Lower Concentration: In some cases, high concentrations of the reactant can favor polymerization. Consider if a lower concentration is feasible for your experiment.

    • Analyze Precipitate: If a precipitate forms, isolate it and attempt to characterize it using appropriate analytical techniques to confirm if it is a polymeric byproduct.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions, based on the chemistry of its functional groups. Note that specific quantitative data for this molecule is not widely available.

ConditionParameterExpected StabilityRationale
pH 2 - 4ModerateRisk of acid-catalyzed hydrolysis of the propoxy chain.[4]
4 - 8HighOptimal pH range for stability of related PEG compounds.[4]
Temperature 4°C (Short-term)HighRecommended for short-term storage.
Room Temp (20-25°C)ModerateIncreased rate of potential degradation pathways.[4]
> 40°CLowAccelerated degradation and significant risk of polymerization.[4]
Light DarkHighMinimal degradation.[4]
Ambient LightModeratePotential for photo-initiated degradation.[7]
UV LightLowAccelerated degradation and polymerization.[7]
Atmosphere Inert (N₂, Ar)HighMinimizes oxidative degradation.[7]
Air (Oxygen)ModerateSusceptible to oxidative degradation.[4]

Experimental Protocols

Protocol: Monitoring the Degradation of this compound in Acidic Buffer

This protocol provides a general framework for assessing the stability of this compound in an acidic aqueous solution.

1. Materials:

  • This compound

  • High-purity water

  • Acidic buffer of desired pH (e.g., citrate (B86180) buffer for pH 3-6)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (optional, for mobile phase)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • In a volumetric flask, add a known volume of the stock solution.

    • Dilute to the mark with the acidic buffer to achieve the final desired concentration.

    • Prepare several identical samples for analysis at different time points.

  • Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and analyze by HPLC to determine the initial peak area of the this compound. This will serve as the baseline.

  • Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., a specific temperature in a temperature-controlled chamber). Protect the samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the test solutions, transfer to an autosampler vial, and analyze by HPLC.

  • Data Analysis:

    • For each time point, record the peak area of the parent this compound.

    • Note the appearance and area of any new peaks, which may correspond to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

7. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength or ELSD.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound in Acid cluster_alkyne Alkyne Reactions cluster_chain Propoxy Chain Reactions PAP Propargyl Alcohol Propoxylate Hydration Hydration PAP->Hydration H₂O Polymerization Polymerization PAP->Polymerization Rearrangement Meyer-Schuster Rearrangement PAP->Rearrangement Hydrolysis Hydrolysis PAP->Hydrolysis H₂O Acid H+ Acid->Hydration Acid->Rearrangement Acid->Hydrolysis Ketone Ketone Product Hydration->Ketone Polymer Polymer Polymerization->Polymer Unsaturated_Aldehyde_Ketone α,β-Unsaturated Aldehyde/Ketone Rearrangement->Unsaturated_Aldehyde_Ketone Cleaved_Fragments Cleaved Chain Fragments Hydrolysis->Cleaved_Fragments ExperimentalWorkflow Workflow for Stability Testing of this compound start Start prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock prep_test Prepare Test Solution in Acidic Buffer prep_stock->prep_test analysis_t0 T=0 Analysis (HPLC) prep_test->analysis_t0 incubate Incubate Samples (Controlled Temp, Dark) analysis_t0->incubate analysis_tx Time-Point Analysis (HPLC) incubate->analysis_tx analysis_tx->incubate Continue for all time points data_analysis Data Analysis (% Remaining vs. Time) analysis_tx->data_analysis end End data_analysis->end

References

stability issues and storage of propargyl alcohol propoxylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of propargyl alcohol propoxylate (PAP) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Yellowing of Solution Oxidation of the propargyl group or impurities. Exposure to air and light can accelerate this process.Store solutions under an inert atmosphere (e.g., argon, nitrogen) and in amber vials to protect from light. While a slight yellow tint may not always affect reactivity, it is an indicator of degradation. It is recommended to verify the purity of the solution via HPLC or NMR before use.
Precipitate Formation or Haziness Polymerization of the this compound. This can be initiated by heat, light, or the presence of basic contaminants.Immediately discard the solution. Do not attempt to re-dissolve the precipitate, as the solution is likely compromised. To prevent this, store solutions at recommended low temperatures and avoid exposure to basic conditions.
Low or No Yield in Reactions (e.g., Click Chemistry) Degradation of the terminal alkyne functionality. This can be due to improper storage, leading to oxidation or hydration of the alkyne.Confirm the integrity of your PAP solution using NMR or mass spectrometry to ensure the presence of the alkyne group. Use freshly prepared solutions for reactions. Deoxygenate solvents prior to use to minimize oxidation.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis The solution may contain degradation products such as propargyl aldehyde, propargylic acid, or oligomers from polymerization.Analyze a freshly prepared solution as a control to get a reference chromatogram. Perform stress testing (e.g., exposure to heat, acid, base, and an oxidizing agent) on a sample to intentionally generate degradation products and see if the unknown peaks match.
Inconsistent or Non-Reproducible Experimental Results Variable degradation of the PAP solution due to inconsistent handling, such as repeated freeze-thaw cycles or prolonged storage at room temperature.Aliquot stock solutions into smaller, single-use volumes upon receipt. Thaw aliquots immediately before use and keep them on ice. Avoid leaving solutions at room temperature for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term storage, it is recommended to store this compound solutions at 2-8°C.[1][2] For extended stability, especially for high-purity standards, storage at -20°C is advisable.[3] Solutions should be stored in tightly sealed containers, under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using amber vials or by wrapping the container in aluminum foil.[3][4][5]

Q2: What is the typical shelf life of this compound?

A2: In its sealed original packaging and stored under recommended conditions (protected from light, heat, and air), this compound has a shelf life of at least two years.[6] However, once opened and/or dissolved, the stability will depend on the solvent and storage conditions. It is recommended to use freshly prepared solutions for critical applications.

Q3: My this compound solution has turned slightly yellow. Can I still use it?

A3: A slight yellow coloration is often an early sign of degradation, likely due to oxidation.[7] While it may still be usable for some applications, it is crucial to verify its purity before use, for example, by HPLC, to ensure that the level of impurities will not interfere with your experiment. For sensitive applications like drug development or quantitative studies, it is always best to use a fresh, colorless solution.

Q4: What are the primary degradation pathways for this compound?

A4: The terminal alkyne group is the most reactive part of the molecule and is susceptible to several degradation pathways:

  • Oxidation: The propargyl group can be oxidized to form propargyl aldehyde or propargylic acid, especially in the presence of oxygen.[3]

  • Polymerization: Under the influence of heat, light, or basic conditions, the alkyne can undergo polymerization.[3][8]

  • Acid-Catalyzed Hydration/Rearrangement: In acidic conditions, the alkyne can be hydrated to form a ketone, or undergo rearrangement.[3][9]

Q5: What analytical techniques are recommended for assessing the stability and purity of this compound solutions?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities and degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the presence of the terminal alkyne and to identify major degradation products.[1][9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify the mass of unknown degradation products.[1]

Q6: Are there any recommended stabilizers for this compound solutions?

A6: For terminal alkynes in general, radical scavengers can be used as polymerization inhibitors. Common examples include phenols like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), and stable radicals like TEMPO.[10][11] The choice and concentration of a stabilizer should be carefully considered as it may interfere with downstream applications. For many research applications, it is preferable to store the pure compound under optimal conditions rather than adding a stabilizer.

Quantitative Stability Data

Condition Parameter Expected Stability Potential Degradation Pathways
Temperature -20°C (Long-term)HighMinimal degradation.
4°C (Short-term)GoodSlow oxidative degradation.
20-25°C (Room Temp)ModerateIncreased rate of oxidative degradation and potential for polymerization.[3]
> 40°CLowAccelerated degradation and significant risk of polymerization.[3]
pH 2-4ModerateRisk of acid-catalyzed hydrolysis and rearrangement.[3][9]
4-8HighOptimal pH range for stability.[3]
8-10ModeratePotential for base-catalyzed side reactions and polymerization.[3][8]
Light DarkHighMinimal degradation.[3]
Ambient LightModeratePhotodegradation and polymerization may be initiated.
Atmosphere Inert (Argon, Nitrogen)HighMinimizes oxidative degradation.
Air (Oxygen)ModerateSusceptible to oxidative degradation.[3]
Additives Reducing AgentsHighGenerally compatible.[3]
Oxidizing AgentsLowRapid oxidation of the propargyl group.[3]
Transition MetalsLowCan catalyze oxidative degradation.[3]

Experimental Protocols

Protocol 1: HPLC Purity Analysis

Objective: To determine the purity of a this compound solution and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample of this compound.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (if applicable) or ELSD.

    • Gradient:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: ¹H NMR Analysis for Structural Integrity

Objective: To confirm the structural integrity of this compound, particularly the presence of the terminal alkyne.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample (5-10 mg).

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic signals for this compound. The terminal alkyne proton (H-C≡C-) should appear as a triplet at approximately 2.4 ppm. The methylene (B1212753) protons adjacent to the alkyne (≡C-CH₂-O-) should appear as a doublet at around 4.2 ppm.

    • The disappearance or significant reduction of these signals indicates degradation of the alkyne group.

Protocol 3: Accelerated Stability Study (Stress Testing)

Objective: To assess the stability of a this compound solution under various stress conditions.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity. This will serve as the baseline.

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

    • Heat: Incubate at 40°C and 60°C in the dark.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at room temperature.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.

    • Oxidation: Add H₂O₂ to a final concentration of 3% and incubate at room temperature.

    • Photostability: Expose to a light source (e.g., in a photostability chamber) at room temperature. Keep a control sample wrapped in foil at the same temperature.

  • Time Points: Analyze the samples at various time points (e.g., 24, 48, 72 hours, and 1 week) using the same HPLC method.

  • Data Analysis: Compare the purity of the stressed samples to the T=0 sample and the control sample. Note the appearance of any new peaks, which represent degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unstable PAP Solutions start Observe Issue with PAP Solution issue_color Yellowing of Solution start->issue_color issue_precipitate Precipitate/ Haziness start->issue_precipitate issue_yield Low Reaction Yield start->issue_yield issue_hplc Unexpected HPLC Peaks start->issue_hplc check_purity Verify Purity (HPLC, NMR) issue_color->check_purity discard Discard Solution issue_precipitate->discard use_fresh Use Fresh Solution/ Deoxygenate Solvents issue_yield->use_fresh run_control Run Control/ Perform Stress Test issue_hplc->run_control

Caption: A logical workflow for troubleshooting common issues with PAP solutions.

G cluster_degradation Degradation Pathways of this compound cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Acid-Catalyzed Hydrolysis pap This compound aldehyde Propargyl Aldehyde Derivative pap->aldehyde O₂, Light, Heat polymer Polymer/Oligomer pap->polymer Heat, Light, Base ketone Ketone Derivative pap->ketone H₃O⁺ acid Propargylic Acid Derivative aldehyde->acid Further Oxidation

Caption: Major chemical degradation pathways for this compound.

References

Technical Support Center: Propargyl Alcohol Propoxylate (PAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl Alcohol Propoxylate (PAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and handling of PAP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAP) and how is it synthesized?

A1: this compound (CAS No. 3973-17-9) is an organic compound synthesized through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[1][2] This process, known as propoxylation, typically employs alkaline catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The resulting molecule contains both a reactive terminal alkyne group and a hydroxyl group, making it a versatile intermediate in various fields, including polymer chemistry, corrosion inhibition, and as a brightening agent in nickel electroplating.[1][3][4]

Q2: What are the most common impurities in crude PAP after synthesis?

A2: Crude PAP is typically a mixture containing several process-related impurities. Identifying these is the first step in developing a successful purification strategy. Common impurities include:

  • Unreacted Starting Materials: Residual propargyl alcohol and propylene oxide.

  • Catalyst Residues: Alkaline catalysts (e.g., KOH, NaOH) used to initiate the reaction.[1]

  • Oligomers and Polymers: The reaction can lead to a distribution of molecules with varying numbers of propoxylate units. While this polydispersity is inherent to the process, fractions outside the desired range may be considered impurities.[1]

  • Side-Reaction Byproducts: Impurities from the propargyl alcohol starting material, such as formaldehyde (B43269) reaction products (e.g., dipropargyl formal), can carry through or react to form new byproducts.[5]

  • Solvent Residues: If a solvent is used during synthesis, it may be present in the crude product.

Q3: Which analytical techniques are recommended for assessing the purity of PAP?

A3: A combination of chromatographic and spectroscopic methods is typically used to assess purity and confirm the structure of PAP.[1]

  • Gas Chromatography (GC): GC is the most common method for determining the purity of PAP, with commercial suppliers often specifying a purity of ≥98%.[1][4] It is effective for separating volatile impurities and the main product.

  • High-Performance Liquid Chromatography (HPLC): For more complex mixtures with a range of propoxylation, HPLC, especially when coupled with High-Resolution Mass Spectrometry (HRMS), is a powerful tool. It allows for the separation and identification of polymers with different chain lengths.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the synthesized PAP and identifying structural isomers or byproducts.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of key functional groups, such as the alkyne C≡C-H stretch and the hydroxyl O-H stretch.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and analysis of this compound.

Problem 1: Low Purity (<98%) Detected by GC After Initial Purification.

This is a common issue stemming from either incomplete reaction or ineffective initial purification. The following decision tree can help diagnose the problem.

G Troubleshooting: Low Purity of PAP start Low Purity Detected by GC check_peaks Identify Unexpected Peaks in Chromatogram start->check_peaks start_mat Peaks Match Propargyl Alcohol or Propylene Oxide Retention Times check_peaks->start_mat Compare to standards byproducts Broad Peaks or Unidentified Sharp Peaks Observed check_peaks->byproducts Compare to standards distill Solution: Perform Fractional Vacuum Distillation start_mat->distill Cause: Unreacted Starting Materials chromatography Solution: Use Flash Column Chromatography (Silica Gel) byproducts->chromatography Cause: High MW Oligomers (Broad Peaks) analyze_further Action: Analyze by LC/MS or NMR to Identify Byproducts byproducts->analyze_further Cause: Unknown Byproducts (Sharp Peaks) G General Workflow for PAP Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: Propargyl Alcohol Propylene Oxide Catalyst (e.g., KOH) reaction Controlled Reaction (95-100°C) reactants->reaction crude Crude PAP Product reaction->crude neutralize Neutralization & Filtration crude->neutralize distill Vacuum Distillation neutralize->distill pure Pure PAP Product distill->pure analysis Purity Analysis (GC, NMR, HPLC) pure->analysis

References

avoiding polymerization of propargyl alcohol propoxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of propargyl alcohol propoxylate (PAP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help prevent and address the issue of unwanted polymerization during the synthesis of PAP.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization during the synthesis of this compound?

A1: Polymerization during the synthesis of this compound is primarily initiated by the high reactivity of the terminal alkyne group in the propargyl alcohol starting material and the resulting propoxylate product.[1][2] Key contributing factors include:

  • Elevated Temperatures: The propoxylation reaction is exothermic, and excessive temperatures can promote side reactions, including polymerization.[1] Reaction temperatures are typically maintained between 95-100°C to balance reaction rate and stability.[1]

  • Presence of Catalysts: While necessary for the propoxylation reaction, certain catalysts, particularly strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can also catalyze the polymerization of the alkyne group.[1]

  • Absence of Inhibitors: Without the presence of a suitable polymerization inhibitor, the reactive alkyne moieties can react with each other, leading to the formation of oligomers and polymers.

  • Localized High Reactant Concentrations: Poor mixing can lead to localized areas of high propylene (B89431) oxide concentration, which can increase the exotherm and the likelihood of runaway polymerization.[1]

Q2: What are the common signs of unwanted polymerization during my synthesis?

A2: Unwanted polymerization can manifest in several ways during and after the reaction. Common indicators include:

  • An unexpected increase in the viscosity of the reaction mixture.

  • The formation of insoluble precipitates or gels.

  • Discoloration of the reaction mixture, often turning yellow, brown, or black.

  • Difficulty in isolating the pure product through distillation or chromatography.

  • Broad signals or the appearance of new, unexpected peaks in analytical characterization (e.g., ¹H NMR, HPLC) corresponding to oligomeric species.[3][4]

Q3: What type of inhibitors can be used to prevent the polymerization of this compound, and at what concentration?

A3: While the provided search results do not specify inhibitors for this compound synthesis directly, general inhibitors for propargyl alcohol can be considered. These often include compounds that can scavenge free radicals or react with initiating species. For propargyl alcohol itself, triphenylphosphine (B44618) has been used in synthesis examples, which may also play a role in stabilizing the reaction.[5] It is crucial to select an inhibitor that does not interfere with the primary propoxylation reaction. The optimal concentration is typically low, in the range of parts-per-million (ppm), and should be determined empirically for your specific reaction conditions.

Q4: How can I optimize my reaction conditions to minimize the risk of polymerization?

A4: Optimization of reaction conditions is critical for a successful synthesis.[1] Consider the following:

  • Temperature Control: Maintain a stable reaction temperature, typically in the range of 95-100°C.[1][5] Use a reliable heating mantle with a temperature controller and ensure good heat transfer.

  • Controlled Addition of Reactants: Add the propylene oxide to the propargyl alcohol and catalyst mixture slowly and at a controlled rate to manage the reaction exotherm.[1]

  • Catalyst Selection and Concentration: Use the minimum effective concentration of the catalyst. While basic catalysts like KOH are common, others like triphenylphosphine have been used.[1][5] The choice of catalyst can significantly influence side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating side reactions.

  • Agitation: Ensure efficient and constant stirring throughout the reaction to maintain homogeneity and prevent localized overheating.

Troubleshooting Guide

If you are encountering polymerization, use the following guide to troubleshoot the issue.

Problem Potential Cause Recommended Action
High Viscosity or Gel Formation Runaway polymerization1. Immediately cool the reaction vessel. 2. Discontinue the addition of propylene oxide. 3. If safe, dilute the reaction mixture with a suitable solvent to aid stirring and heat dissipation.
Product Discoloration Formation of conjugated polymers or degradation products1. Review and lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere. 3. Check the purity of your starting materials for contaminants that could act as initiators.
Low Yield of Monomeric Product Competing polymerization reaction1. Introduce a suitable polymerization inhibitor. 2. Lower the catalyst concentration. 3. Decrease the rate of propylene oxide addition.
Difficult Purification Presence of oligomers1. Optimize the reaction conditions to minimize oligomer formation. 2. For purification, consider fractional distillation under reduced pressure or column chromatography with an appropriate stationary and mobile phase.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the synthesis of this compound.

Table 1: Typical Reaction Conditions for this compound Synthesis

Parameter Typical Range/Value Significance Reference
Temperature95 - 100°CAffects reaction rate and potential for side reactions.[1][5]
PressureAtmospheric or slightly elevatedInfluences the boiling point of reactants and reaction kinetics.[1]
Reactant Molar Ratio (Propylene Oxide : Propargyl Alcohol)1.05 : 1 (for mono-propoxylation)Determines the degree of propoxylation.[5]
CatalystTriphenylphosphine, KOH, NaOHInitiates the ring-opening of propylene oxide.[1][5]

Table 2: Example Catalyst and Reactant Quantities for Mono-propoxylation

Component Example Molar Quantity Example Weight/Volume Reference
Propargyl Alcohol10 moles560 parts[5]
Propylene Oxide10.5 moles609 parts[5]
Triphenylphosphine~0.02 moles (based on 5.6 parts)5.6 parts[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Mono-adduct)

This protocol is based on literature procedures and incorporates measures to minimize polymerization.[5]

  • Reactor Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.

    • Ensure the setup is clean, dry, and can be maintained under an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor:

    • Charge the flask with propargyl alcohol (10 moles, 560 parts by weight) and triphenylphosphine (0.02 moles, 5.6 parts by weight).

    • Begin stirring and gently heat the mixture to 95°C under a nitrogen blanket.

  • Propylene Oxide Addition:

    • Once the temperature has stabilized at 95°C, begin the dropwise addition of propylene oxide (10.5 moles, 609 parts by weight) from the dropping funnel.

    • Maintain a slow and steady addition rate to keep the reaction temperature between 95°C and 100°C. The reaction is exothermic, so cooling may be necessary.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at 100°C for an additional 1-2 hours to ensure complete consumption of the starting material.

    • Monitor the reaction progress by taking small aliquots and analyzing them by techniques such as TLC, GC, or ¹H NMR.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified by vacuum distillation. The pure this compound (mono-adduct) has a boiling point of 74°C at 15 mmHg.[5]

Visualizations

Diagram 1: Potential Polymerization Pathway of Propargyl Alcohol

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) Initiator->Propargyl_Alcohol Activation of alkyne bond Activated_Monomer Activated Monomer Another_Monomer Another Propargyl Alcohol Molecule Activated_Monomer->Another_Monomer Dimer Dimer Another_Monomer->Dimer Polymer_Chain Growing Polymer Chain Another_Monomer->Polymer_Chain Dimer->Another_Monomer Chain Growth

Caption: Potential polymerization pathway of propargyl alcohol.

Diagram 2: Troubleshooting Workflow for Polymerization Issues

G Start Start Observe_Polymerization Signs of Polymerization Observed? (High viscosity, gel, discoloration) Start->Observe_Polymerization Check_Temp Is Temperature > 100°C? Observe_Polymerization->Check_Temp Yes End End Observe_Polymerization->End No Reduce_Temp Reduce Heating & Improve Cooling Check_Temp->Reduce_Temp Yes Check_Addition_Rate Is Propylene Oxide Addition Too Fast? Check_Temp->Check_Addition_Rate No Reduce_Temp->Check_Addition_Rate Reduce_Addition_Rate Slow Down Addition Rate Check_Addition_Rate->Reduce_Addition_Rate Yes Check_Catalyst Is Catalyst Concentration Too High? Check_Addition_Rate->Check_Catalyst No Reduce_Addition_Rate->Check_Catalyst Consider_Inhibitor Add Polymerization Inhibitor Consider_Inhibitor->End Check_Catalyst->Consider_Inhibitor No Reduce_Catalyst Reduce Catalyst Concentration Check_Catalyst->Reduce_Catalyst Yes Reduce_Catalyst->Consider_Inhibitor

Caption: Troubleshooting workflow for polymerization issues.

Diagram 3: Experimental Workflow for PAP Synthesis

G Start Start Setup Assemble Reactor Under Inert Atmosphere Start->Setup Charge Charge Propargyl Alcohol and Catalyst Setup->Charge Heat Heat to 95°C Charge->Heat Add_PO Slowly Add Propylene Oxide (95-100°C) Heat->Add_PO Monitor Monitor Reaction (TLC, GC, NMR) Add_PO->Monitor Cool Cool to Room Temperature Monitor->Cool Purify Purify by Vacuum Distillation Cool->Purify End End Purify->End

Caption: Experimental workflow for PAP synthesis.

References

Technical Support Center: Managing Thermal Hazards of Propargyl Alcohol Propoxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with propargyl alcohol propoxylate (PAP) precursors. The information herein is intended to facilitate the safe handling and thermal hazard assessment of these energetic materials.

Disclaimer

The quantitative data and experimental protocols provided are based on general principles of thermal analysis and data for analogous compounds, such as propargyl alcohol, due to the limited availability of specific data for this compound precursors in the public domain. It is imperative that users conduct their own thorough thermal hazard assessments for the specific materials and conditions used in their experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the thermal analysis of this compound precursors.

Issue Potential Cause Recommended Action
Differential Scanning Calorimetry (DSC)
Unexpected exothermic peak at a low temperature.Contamination of the sample with incompatible materials (e.g., strong acids, bases, or metal salts) that can catalyze decomposition.[1]Ensure meticulous cleaning of sample pans and handling tools. Review the material's incompatibility data. Run a blank DSC pan to check for instrument contamination.
Inconsistent onset temperature of decomposition across multiple runs.- Varying heating rates between experiments.- Inconsistent sample mass.- Physical changes in the sample (e.g., evaporation) before decomposition.- Use a consistent and appropriate heating rate (e.g., 2-10 °C/min) for all tests.[2][3]- Maintain a consistent sample mass (typically 1-5 mg) for comparability.- Use hermetically sealed pans to prevent evaporation of volatile components.[4]
Broad or distorted exothermic peak.- Sample inhomogeneity.- Secondary reactions occurring simultaneously.- Ensure the sample is well-mixed and representative.- Consider using a slower heating rate to improve resolution of thermal events.[4]
Thermogravimetric Analysis (TGA)
Mass loss observed at a lower temperature than expected.- Presence of volatile impurities or residual solvents.- Decomposition catalyzed by the crucible material.- Dry the sample under vacuum before analysis.- Use an inert crucible material such as alumina (B75360) or platinum and ensure it is clean.[5]
Inaccurate final residual mass.- Incomplete decomposition at the final temperature.- Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere).- Extend the final temperature of the experiment.- Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Irregular or noisy TGA curve.- Buoyancy effects at high temperatures.- Static electricity on the sample or balance.- Perform a baseline subtraction with an empty crucible.- Use an anti-static device before loading the sample.
Accelerating Rate Calorimetry (ARC)
Failure to detect a self-heating reaction.- The onset temperature of the reaction is higher than the initial temperature of the test.- The rate of heat generation is below the instrument's detection limit (typically 0.02 °C/min).[6][7]- Increase the starting temperature of the "Heat-Wait-Seek" steps.- Increase the sample mass to generate a larger heat flow.
Premature termination of the experiment.The pressure inside the sample bomb exceeds the safety limit.- Reduce the sample mass to limit the pressure buildup from gaseous decomposition products.- Ensure the sample bomb has an appropriate pressure rating for the expected reaction.
Inconsistent Time-to-Maximum-Rate (TMR) values.- Variations in sample mass and initial temperature.- Presence of inhibitors or accelerators in the sample.- Precisely control the sample mass and the starting temperature of the exothermic reaction.- Ensure the purity of the sample and avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound precursors?

A1: The primary thermal hazards include a potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction.[1] This can be initiated by heat, contamination with incompatible materials, or mechanical shock.[8] The decomposition may generate a significant amount of flammable and toxic gases, leading to pressure buildup in closed systems and a risk of fire or explosion.[9]

Q2: At what temperature does the decomposition of this compound precursors become a concern?

A2: While specific data for PAP precursors is limited, the parent compound, propargyl alcohol, is known to be thermally unstable. Studies on propargyl alcohol have shown decomposition at elevated temperatures.[10][11][12] It is crucial to conduct thermal analysis, such as DSC or ARC, to determine the specific onset temperature of decomposition for your material, as this can be influenced by purity, additives, and experimental conditions.

Q3: How can I safely store this compound precursors?

A3: Store these materials in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, acids, and bases.[13] The storage containers should be tightly closed.[13]

Q4: What are the key parameters to obtain from thermal analysis for a robust safety assessment?

A4: A thorough thermal hazard assessment should determine the following parameters:

  • Onset temperature of decomposition (Tonset): The temperature at which the material begins to self-heat.

  • Enthalpy of decomposition (ΔHd): The total energy released during decomposition.

  • Adiabatic temperature rise (ΔTad): The theoretical temperature increase of the material under adiabatic conditions.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity under adiabatic conditions from a given starting temperature.

  • Pressure generation data: The rate and total pressure increase due to the formation of gaseous decomposition products.

Q5: What are some common incompatible materials to avoid with this compound precursors?

A5: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals and their salts, as these can catalyze decomposition, potentially leading to a runaway reaction.[1][14]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determining Onset Temperature and Enthalpy of Decomposition

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) of liquid this compound precursors.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the liquid sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) to ensure a stable baseline.

    • Heat the sample at a constant rate of 5 °C/min from the starting temperature to a final temperature well beyond the decomposition peak (e.g., 350 °C).

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak using the tangent method.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature and Mass Loss

Objective: To determine the decomposition temperature range and the total mass loss of this compound precursors.

Methodology:

  • Sample Preparation: Place 5-10 mg of the liquid sample into an alumina crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample at a constant rate of 10 °C/min from ambient temperature to a final temperature where no further mass loss is observed (e.g., 500 °C).

  • Data Analysis:

    • Determine the onset temperature of mass loss from the TGA curve.

    • Calculate the percentage of mass loss at different temperature intervals.

Accelerating Rate Calorimetry (ARC) for Assessing Thermal Runaway Potential

Objective: To evaluate the potential for a thermal runaway reaction by determining the onset of self-heating, and the corresponding temperature and pressure rise under adiabatic conditions.

Methodology:

  • Sample Preparation: Load a known mass of the liquid sample (typically 1-5 g) into a suitable metal bomb (e.g., titanium or stainless steel).

  • Instrument Setup:

    • Place the bomb inside the ARC calorimeter.

    • Evacuate and backfill the system with an inert gas if necessary.

  • Thermal Program (Heat-Wait-Seek Mode): [6]

    • Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

    • Wait: The system holds the temperature to allow for thermal equilibrium.

    • Seek: The instrument monitors the sample's temperature for any self-heating rate exceeding a predefined sensitivity threshold (e.g., 0.02 °C/min).[6]

    • If no self-heating is detected, the cycle repeats.

    • Once self-heating is detected, the instrument switches to an adiabatic tracking mode, where the surrounding temperature is maintained at the same level as the sample temperature.

  • Data Collection: Continuously record the sample temperature and pressure throughout the experiment until the reaction is complete.

  • Data Analysis:

    • Determine the onset temperature of the self-accelerating decomposition.

    • Plot temperature and pressure as a function of time to determine the rates of temperature and pressure rise.

    • Calculate the Time to Maximum Rate (TMR) for different starting temperatures.

Visualizations

Experimental_Workflow cluster_screening Screening Tests cluster_advanced Advanced Adiabatic Testing cluster_data Data Analysis & Hazard Assessment cluster_safety Safety Protocol Development DSC DSC Analysis Data_Analysis Determine: - T_onset - ΔH_d - ΔT_ad - TMR - Pressure Data DSC->Data_Analysis TGA TGA Analysis TGA->Data_Analysis ARC ARC Analysis ARC->Data_Analysis Data_Analysis->ARC If significant hazard identified Safety_Protocols Define Safe Operating Limits & Emergency Procedures Data_Analysis->Safety_Protocols

Caption: Workflow for Thermal Hazard Assessment.

Troubleshooting_Logic Start Inconsistent DSC Results Check_Heating_Rate Is Heating Rate Consistent? Start->Check_Heating_Rate Check_Sample_Mass Is Sample Mass Consistent? Check_Heating_Rate->Check_Sample_Mass Yes Standardize_Protocol Standardize Heating Rate and Sample Mass Check_Heating_Rate->Standardize_Protocol No Check_Pan_Seal Is Pan Hermetically Sealed? Check_Sample_Mass->Check_Pan_Seal Yes Check_Sample_Mass->Standardize_Protocol No Check_Contamination Any Potential Contamination? Check_Pan_Seal->Check_Contamination Yes Use_Sealed_Pans Use Hermetically Sealed Pans Check_Pan_Seal->Use_Sealed_Pans No Clean_Equipment Clean Pans and Tools Thoroughly Check_Contamination->Clean_Equipment Yes End Consistent Results Check_Contamination->End No Standardize_Protocol->Check_Sample_Mass Use_Sealed_Pans->Check_Contamination Clean_Equipment->End

Caption: Troubleshooting Logic for Inconsistent DSC Results.

References

controlling the degree of propoxylation in propargyl alcohol propoxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for controlling the degree of propoxylation in propargyl alcohol propoxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the "degree of propoxylation" and why is it critical to control? A1: The degree of propoxylation refers to the average number of propylene (B89431) oxide (PO) units that have been added to each propargyl alcohol molecule. Controlling this parameter is crucial because the length of the polypropylene (B1209903) glycol chain dictates the final compound's physical and chemical properties, such as solubility, viscosity, reactivity, and hydrophilic-lipophilic balance (HLB).[1][2] For applications in drug development and polymer synthesis, precise control over these properties is essential for consistent performance and desired biological interactions.

Q2: What is the fundamental reaction mechanism for propargyl alcohol propoxylation? A2: The synthesis is typically a base-catalyzed anionic ring-opening polymerization.[3] The process involves:

  • Initiation: A strong base, such as potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group of propargyl alcohol, forming a highly nucleophilic alkoxide.[3]

  • Propagation: The propargyl alkoxide attacks a propylene oxide molecule in a nucleophilic substitution (SN2) reaction, opening the epoxide ring and forming a new, longer-chain alkoxide. This new alkoxide can then attack another propylene oxide molecule. This step repeats, extending the polyether chain.

  • Termination: The reaction is typically terminated by neutralizing the basic catalyst with an acid, which protonates the alkoxide to form a hydroxyl group.

Q3: Which catalysts are most effective for this synthesis? A3: Alkaline catalysts like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are most frequently used for industrial and lab-scale propoxylation due to their high efficiency and cost-effectiveness.[3][4] The choice of catalyst can significantly influence reaction rates and the purity of the final product.[3]

Q4: What analytical methods can be used to determine the degree of propoxylation? A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the different oligomers (molecules with different numbers of PO units), allowing for the determination of their distribution.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used with multivariate calibration models to determine the ethylene (B1197577) oxide content, a similar principle that can be applied to propylene oxide content.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the average degree of propoxylation by integrating the signals corresponding to the propargyl group protons and the repeating propylene oxide unit protons.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF-MS can identify the distribution of polymer chains and their corresponding masses, from which the degree of propoxylation can be calculated.[8]

Troubleshooting Guide

Problem 1: The average degree of propoxylation is lower than targeted.

  • Possible Cause 1: Insufficient Propylene Oxide (PO). The molar ratio of PO to propargyl alcohol is the primary factor determining the final chain length.[3]

    • Solution: Carefully recalculate and ensure the correct molar equivalent of PO is added for your target degree of propoxylation. Consider adding a slight excess of PO to account for potential losses, but be aware this can make purification more difficult.

  • Possible Cause 2: Premature Termination. The reaction may have been stopped before all the PO was consumed.

    • Solution: Monitor the reaction progress by tracking the pressure drop in the reactor (as gaseous PO is consumed) or by taking aliquots for analysis (e.g., GC or HPLC) to ensure the reaction has gone to completion. Increase reaction time if necessary.

  • Possible Cause 3: Low Reaction Temperature. Propoxylation is a thermally dependent process; low temperatures can significantly slow the propagation rate.[4]

    • Solution: Ensure the reaction temperature is maintained at the optimal level (typically 95-120°C, but consult specific protocols) throughout the addition and digestion phases.[9]

Problem 2: The product has a very broad or bimodal distribution of propoxylate chain lengths.

  • Possible Cause 1: Poor Mass Transfer/Mixing. If PO is not dispersed evenly, localized areas of high concentration can lead to rapid polymerization on some chains while others remain unreacted.

    • Solution: Improve the stirring efficiency of your reactor. For viscous mixtures, a mechanical stirrer is essential. Ensure the PO is added slowly and sub-surface to promote immediate reaction rather than accumulation in the headspace.

  • Possible Cause 2: Inadequate Catalyst Activity or Concentration. If the initiation step is slow or incomplete compared to the propagation step, new chains will start forming throughout the PO addition, leading to a wider distribution.

    • Solution: Ensure the catalyst is properly activated and dispersed. Check the catalyst concentration; it should be sufficient to ensure a rapid initiation rate for all propargyl alcohol molecules.[4]

Problem 3: The reaction is too slow or does not initiate.

  • Possible Cause 1: Inactive Catalyst. The base catalyst may have been neutralized by acidic impurities or absorbed atmospheric CO₂.

    • Solution: Use fresh, high-purity catalyst. Ensure all reactants and the reactor itself are free from acidic contaminants.

  • Possible Cause 2: Presence of Water. Water can act as a competing initiator, forming polypropylene glycol (PPG) instead of the desired this compound. This also consumes the catalyst.

    • Solution: Use anhydrous propargyl alcohol and solvents. Dry the reactor thoroughly before use. A common pre-reaction step involves heating the alcohol-catalyst mixture under vacuum to remove any trace water.

Problem 4: Formation of significant byproducts or discoloration.

  • Possible Cause 1: High Reaction Temperature. Excessive temperatures can cause side reactions, including polymerization of the propargyl group's triple bond or thermal degradation, leading to charring and discoloration.[3][10]

    • Solution: Maintain strict temperature control. The propoxylation reaction is exothermic, so a controlled addition rate of PO and efficient heat removal are critical to prevent temperature spikes.[3]

  • Possible Cause 2: Oxygen Presence. Oxygen can lead to oxidative degradation of the polyether chains, especially at elevated temperatures, resulting in chain scission and the formation of aldehydes or acids.[10]

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Purge the reactor with inert gas before heating and maintain a positive pressure throughout the reaction.

G Troubleshooting: Low Yield or Incorrect Propoxylation start Problem: Low Yield or Incorrect Product check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) check_reagents->check_conditions Stoichiometry OK sol_reagents Adjust Molar Ratios. Use Anhydrous Reactants. check_reagents->sol_reagents Error Found check_catalyst Check Catalyst Activity & Concentration check_conditions->check_catalyst Conditions OK sol_conditions Optimize Temperature & Time. Ensure Inert Atmosphere. check_conditions->sol_conditions Error Found check_mixing Evaluate Mixing & Mass Transfer check_catalyst->check_mixing Catalyst OK sol_catalyst Use Fresh Catalyst. Ensure Proper Dispersion. check_catalyst->sol_catalyst Error Found sol_mixing Increase Stirring Rate. Control PO Addition Rate. check_mixing->sol_mixing Inefficient G Controlling the Degree of Propoxylation center_node Degree of Propoxylation ratio Molar Ratio (PO / Alcohol) center_node->ratio Primarily Determines temp Temperature center_node->temp Affects Rate catalyst Catalyst Concentration center_node->catalyst Affects Rate & Distribution addition PO Addition Rate center_node->addition Affects Distribution mixing Mixing Efficiency center_node->mixing Affects Distribution G General Synthesis & Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis charge_reactor 1. Charge Reactor (Propargyl Alcohol + Catalyst) purge 2. Purge with N₂ charge_reactor->purge dehydrate 3. Dehydrate (Heat under Vacuum/N₂) purge->dehydrate heat 4. Heat to Reaction Temp dehydrate->heat add_po 5. Add Propylene Oxide (Controlled Rate) heat->add_po digest 6. Digest (Hold at Temp) add_po->digest cool 7. Cool Reactor digest->cool neutralize 8. Neutralize Catalyst cool->neutralize purify 9. Filter & Purify neutralize->purify analyze 10. Analyze Product (NMR, HPLC, etc.) purify->analyze

References

Technical Support Center: Formulation Stability of Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations containing propargyl alcohol propoxylate. The focus is on preventing its oxidative degradation to ensure formulation stability and efficacy.

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound is showing signs of degradation, such as a change in color and viscosity. What could be the cause?

A1: The observed changes are likely due to the oxidation of this compound. The terminal alkyne group in the molecule is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, or the presence of transition metal ions.[1][2] This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, as well as potential polymerization, altering the physical and chemical properties of your formulation.[1][3]

Q2: What are the primary sites of oxidation on the this compound molecule?

A2: There are two primary sites susceptible to oxidation:

  • The Terminal Alkyne Group: This is the most reactive site and can be oxidized to form propargyl aldehyde or propargylic acid.[1][3]

  • The Propoxy Chain: The ether linkages in the propoxy backbone can undergo auto-oxidation, especially in the presence of initiators like heat, light, or metal ions. This can lead to chain scission and the formation of various degradation products.[1]

Q3: How can I prevent the oxidation of this compound in my formulation?

A3: The most effective way to prevent oxidation is by adding an antioxidant to your formulation. Antioxidants work by inhibiting the oxidation process, typically by scavenging free radicals. Commonly used and effective antioxidants for organic molecules include hindered phenols like Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E).

Q4: Which antioxidant should I choose for my formulation?

A4: The choice of antioxidant depends on the specific composition of your formulation, including the solvent system and other excipients. Both Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are excellent free radical scavengers. BHT is a synthetic antioxidant widely used in the polymer and chemical industries, while α-tocopherol is a natural antioxidant. In some systems, a synergistic effect has been observed when using a combination of antioxidants. It is recommended to perform a comparative study to determine the most effective antioxidant and its optimal concentration for your specific formulation.

Troubleshooting Guide

Issue: Low yield or no reaction in a subsequent conjugation step (e.g., click chemistry).

  • Possible Cause: The alkyne functionality of the propargyl group has degraded due to oxidation.

  • Troubleshooting Steps:

    • Verify Integrity: Use analytical methods like ¹H NMR or Mass Spectrometry to confirm the structure and purity of your this compound starting material.

    • Use Fresh Solutions: Prepare formulations immediately before use from a properly stored stock of this compound.

    • Deoxygenate Solvents: Purge solvents with an inert gas like argon or nitrogen before use to minimize dissolved oxygen.

    • Incorporate an Antioxidant: Add an appropriate antioxidant (e.g., BHT or α-tocopherol) to the formulation to prevent oxidative degradation during storage and handling.

Issue: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Variable levels of this compound oxidation between batches of your formulation.

  • Troubleshooting Steps:

    • Standardize Formulation Protocol: Ensure consistent preparation methods, including the order of addition of components and mixing times.

    • Control Storage Conditions: Store the formulation in airtight containers, protected from light, and at a controlled, cool temperature. For long-term storage, refrigeration (-20°C) is recommended.[1]

    • Implement Antioxidant Strategy: Consistently use a predetermined concentration of a suitable antioxidant in all batches.

    • Quality Control: Perform routine analytical checks on each batch to ensure the integrity of the this compound.

Data Presentation: Antioxidant Efficacy Comparison

The following table summarizes the typical performance of common antioxidants in preventing the oxidation of organic molecules. The efficacy can vary depending on the specific formulation.

AntioxidantTypical Concentration Range (w/w)Mechanism of ActionKey AdvantagesPotential Considerations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Free radical scavengerHighly effective, cost-efficient, widely available.Synthetic origin, potential for volatility at high temperatures.
α-Tocopherol (Vitamin E) 0.05% - 0.5%Free radical scavengerNatural origin, generally recognized as safe (GRAS).Can be more expensive than synthetic options.
Ascorbic Acid (Vitamin C) 0.01% - 0.2%Oxygen scavenger, free radical scavengerWater-soluble, effective oxygen scavenger.May not be suitable for non-aqueous formulations.

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Test

This protocol is designed to evaluate the oxidative stability of your this compound formulation and to compare the efficacy of different antioxidants.

Objective: To determine the induction period (IP) of oxidation for a formulation under accelerated conditions (elevated temperature and oxygen pressure). A longer IP indicates greater stability.

Materials:

  • This compound formulation (with and without antioxidants)

  • Pressurized oxygen vessel (e.g., an Oxitest reactor)

  • Oxygen source (high purity)

  • Temperature control system

Methodology:

  • Place a precise amount of the formulation (e.g., 5-10 g) into the reaction chamber of the oxygen vessel.

  • Seal the chamber and pressurize it with high-purity oxygen to a set pressure (e.g., 5-7 bar).

  • Increase the temperature of the chamber to a constant, elevated temperature (e.g., 90-110 °C).

  • Monitor the pressure inside the chamber over time.

  • The induction period (IP) is the time required for a sharp decrease in oxygen pressure, indicating the onset of rapid oxidation.

  • Compare the IP values for the formulation without an antioxidant (control) and with different antioxidants at various concentrations.

Protocol 2: Monitoring Oxidation by Peroxide Value

Objective: To quantify the formation of primary oxidation products (hydroperoxides) in the formulation over time.

Materials:

  • This compound formulation

  • Acetic acid-chloroform or acetic acid-isooctane solvent

  • Saturated potassium iodide solution

  • Standardized sodium thiosulfate (B1220275) solution (0.01 N)

  • Starch indicator solution

Methodology:

  • Dissolve a known weight of the formulation in the acetic acid-solvent mixture.

  • Add the saturated potassium iodide solution. The iodide ions will be oxidized to iodine by any hydroperoxides present.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Add the starch indicator solution, which will turn blue in the presence of iodine.

  • Continue the titration until the blue color disappears completely.

  • The peroxide value (PV) is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

  • Monitor the PV of the formulation under different storage conditions (e.g., room temperature, elevated temperature) and with different antioxidants over several weeks.

Visualizations

Oxidation_Pathway PAP This compound Oxidation Oxidation PAP->Oxidation Initiators Initiators (O₂, Heat, Light, Metal Ions) Initiators->PAP Aldehydes_Ketones Aldehydes & Ketones Oxidation->Aldehydes_Ketones Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Polymerization Polymerization Products Oxidation->Polymerization Troubleshooting_Workflow Start Formulation Instability Observed (e.g., color change, low reactivity) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Improper_Storage Store in cool, dark, inert atmosphere Check_Storage->Improper_Storage No Proper_Storage Storage Conditions are Optimal Check_Storage->Proper_Storage Yes Analyze_Purity Analyze Purity of Starting Material (NMR, MS) Proper_Storage->Analyze_Purity Impure Source High-Purity Material Analyze_Purity->Impure No Pure Material is Pure Analyze_Purity->Pure Yes Add_Antioxidant Incorporate Antioxidant (e.g., BHT, α-tocopherol) Pure->Add_Antioxidant Test_Efficacy Evaluate Antioxidant Efficacy (Accelerated Stability Test) Add_Antioxidant->Test_Efficacy

References

Validation & Comparative

Performance Validation of Propargyl Alcohol Propoxylate as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Propargyl Alcohol Propoxylate (PPO) as a corrosion inhibitor against other common alternatives, supported by experimental data. The information is intended to assist researchers and scientists in making informed decisions for their specific applications.

Executive Summary

Propargyl alcohol and its derivatives, such as this compound (PPO), are widely recognized for their efficacy as corrosion inhibitors, particularly in acidic environments.[1][2] Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier that mitigates corrosive attacks.[1][2] This guide presents a comparative analysis of PPO's performance with that of other prevalent corrosion inhibitors, namely imidazoline (B1206853) derivatives and quaternary ammonium (B1175870) salts like dodecyltrimethylammonium (B156365) bromide (DTAB). The comparison is based on quantitative data from key performance validation tests, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Performance Comparison of Corrosion Inhibitors

The following tables summarize the performance of Propargyl Alcohol, Imidazoline derivatives, and Dodecyltrimethylammonium Bromide (DTAB) as corrosion inhibitors for steel in acidic media. While direct comparative studies for PPO under identical conditions are limited in the available literature, the data for propargyl alcohol provides a strong proxy for its expected performance.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Propargyl AlcoholDuplex Stainless Steel10% HCl1000 mg/L4096.24
Propargyl AlcoholDuplex Stainless Steel15% HCl1000 mg/L5586.15
Indolo-imidazoline derivativeMild Steel1M HCl20 mg/L3085[3]
Imidazoline derivative (3-IM)Mild Steel0.5M HCl200 mg/L25>90[4]
Quaternary Ammonium SurfactantMild Steel1M HCl1 mM2595.9[5]
Azo Dye InhibitorMild Steel1M HCl25x10⁻⁶ M25~90[6]
Theobroma Cacao Peel ExtractMild Steel1M HCl2.5%3096.3[7]

Table 2: Potentiodynamic Polarization Data

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (%)Reference
Propargyl AlcoholDuplex Stainless Steel15% HCl1000 mg/L7.84 x 10⁻⁷Not explicitly calculated
No InhibitorDuplex Stainless Steel15% HCl-2.79 x 10⁻⁴-
Imidazoline derivative (IMI)P110 Carbon Steel1.0M HCl300 mg/LNot explicitly stated, significant reduction shown96.99[8]
Quaternary Ammonium SurfactantMild Steel1M HCl10⁻³ MNot explicitly stated, significant reduction shown94.52 (from EIS)[5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (%)Reference
Propargyl AlcoholQ235 SteelH₂SO₄High concentrationIncreased R_ct indicates inhibitionNot explicitly calculated[9]
Imidazoline derivative (IMI)P110 Carbon Steel1.0M HCl300 mg/L~1800Not explicitly calculated[8]
No InhibitorP110 Carbon Steel1.0M HCl-~50-[8]
Quaternary Ammonium SurfactantMild Steel1M HCl10⁻³ M783.194.52[5]
No InhibitorMild Steel1M HCl-42.93-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards.

Weight Loss Method (Gravimetric Technique)

This method determines the corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment.

Protocol based on ASTM G31:

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed to a high precision.

  • Exposure: The coupons are immersed in the corrosive solution (e.g., HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined duration.

  • Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical means without removing the underlying metal.

  • Re-weighing: The cleaned and dried coupons are weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The mass loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Potentiodynamic Polarization

This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow, providing insights into the corrosion kinetics.

Protocol based on ASTM G59:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). The cell is filled with the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP) Measurement: The stable corrosion potential (E_corr) of the working electrode is measured before polarization.

  • Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the E_corr at a slow, constant scan rate.

  • Data Acquisition: The resulting current is recorded as a function of the applied potential, generating a polarization curve (Tafel plot).

  • Data Analysis:

    • The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective properties of the inhibitor film.

Protocol based on ASTM G106:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Steady-State Condition: The working electrode is allowed to reach a steady-state at its open circuit potential in the test solution.

  • AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.

  • Data Presentation and Analysis:

    • The data is typically presented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical interface. Key parameters extracted include the solution resistance (R_s) and the charge transfer resistance (R_ct). A higher R_ct value indicates greater resistance to corrosion.

    • The inhibition efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations

Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by an organic inhibitor like this compound.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) H+ Corrosive Species (H+) CathodicSite Cathodic Site (2H+ + 2e- -> H2) H+->CathodicSite Corrosion Reaction Inhibitor PPO Molecules MetalSurface Protective Inhibitor Film Inhibitor->MetalSurface AnodicSite Anodic Site (Fe -> Fe2+ + 2e-) Fe2+ Fe2+ AnodicSite->Fe2+ Metal Dissolution MetalSurface->H+ Blocks Reaction MetalSurface->AnodicSite Blocks Dissolution

Caption: Mechanism of corrosion inhibition by PPO.

Experimental Workflow for Performance Validation

The logical flow of experiments to validate the performance of a corrosion inhibitor is depicted below.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PrepSpecimen Prepare Metal Coupons WeightLoss Weight Loss Test (ASTM G31) PrepSpecimen->WeightLoss Polarization Potentiodynamic Polarization (ASTM G59) PrepSpecimen->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) PrepSpecimen->EIS PrepSolution Prepare Test Solutions (with and without inhibitor) PrepSolution->WeightLoss PrepSolution->Polarization PrepSolution->EIS CalcCR Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CalcCR Polarization->CalcCR EIS->CalcCR Compare Compare Performance of PPO and Alternatives CalcCR->Compare

Caption: Experimental workflow for inhibitor validation.

References

A Comparative Guide to Propargyl Alcohol Propoxylate and Other Nickel Plating Brighteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nickel electroplating, the pursuit of a bright, level, and durable finish is paramount. The selection of appropriate organic additives, known as brighteners, is critical to achieving these desired deposit characteristics. This guide provides an objective comparison of Propargyl Alcohol Propoxylate (PAP) with other commonly used nickel plating brighteners, supported by experimental data and detailed methodologies.

Introduction to Nickel Plating Brighteners

Nickel plating brighteners are organic molecules that, when added to the plating bath, influence the electrodeposition process to produce a bright, smooth, and ductile nickel coating. They are broadly categorized into two classes:

  • Class I Brighteners (Carriers): These are typically aromatic sulfonates, such as saccharin. They provide the primary grain-refining effect and help to reduce internal stress in the deposit. Used alone, they produce a semi-bright finish.

  • Class II Brighteners (Levelers): This class includes unsaturated compounds like acetylenic alcohols and their derivatives, such as this compound. They work in synergy with Class I brighteners to produce a fully bright and leveled deposit by influencing the current distribution on a micro-scale.

This guide focuses on the comparative performance of this compound (PAP), a widely used Class II brightener, against other key players in the field.

Performance Comparison of Nickel Plating Brighteners

The effectiveness of a brightener is evaluated based on several key performance indicators: the degree of brightness, the leveling capability, the resulting ductility of the deposit, and the internal stress. The following tables summarize the quantitative data for this compound and other common brighteners.

Table 1: Brightness and Leveling Performance

Brightener SystemConcentration Range (mg/L)Brightness (Gloss Units)Leveling (%)Test Conditions
This compound (PAP) 10 - 30HighExcellentWatts Bath, 55-65°C, pH 4.0, with a Class I brightener
Saccharin (Class I) 500 - 5000Low (Semi-bright)PoorWatts Bath, 55-65°C, pH 4.0
Butynediol Ethoxylate (BEO) 20 - 50Very HighVery GoodWatts Bath, 55-65°C, pH 4.0, with a Class I brightener
Butynediol Propoxylate (BMP) 50 - 150HighGoodWatts Bath, 55-65°C, pH 4.0, with a Class I brightener

Note: Brightness and leveling are often evaluated qualitatively using a Hull cell, with quantitative measurements obtained through profilometry and gloss meters. The data presented is a synthesis of typical performance characteristics.

Table 2: Ductility and Internal Stress

Brightener SystemConcentration Range (mg/L)Ductility (% Elongation)Internal Stress (MPa)Test Conditions
This compound (PAP) 10 - 30GoodModerate TensileWatts Bath, 55-65°C, pH 4.0, with a Class I brightener
Saccharin (Class I) 500 - 5000ExcellentLow Compressive to TensileWatts Bath, 55-65°C, pH 4.0
Butynediol Ethoxylate (BEO) 20 - 50ModerateHigh TensileWatts Bath, 55-65°C, pH 4.0, with a Class I brightener
Butynediol Propoxylate (BMP) 50 - 150ModerateHigh TensileWatts Bath, 55-65°C, pH 4.0, with a Class I brightener

Note: Ductility and internal stress are influenced by the concentration of the brightener and the presence of other additives. The values presented are indicative of general trends.

Mechanism of Action: The Role of this compound

This compound's effectiveness as a leveling agent stems from its preferential adsorption onto areas of high current density on the cathode surface.[1] During electroplating, microscopic peaks on the substrate experience higher current densities than the valleys. PAP molecules are preferentially adsorbed at these peaks, creating an insulating layer that inhibits the rate of nickel deposition.[1] This allows for a relatively faster deposition rate in the valleys, leading to a gradual "filling in" of the microscopic troughs and resulting in a smoother, more level surface.

G cluster_cathode Cathode Surface (Micro-level) cluster_solution Plating Solution Peak Peak (High Current Density) Valley Valley (Low Current Density) Ni_ions Nickel Ions (Ni²⁺) Ni_ions->Peak Inhibited Deposition Rate Ni_ions->Valley Higher Deposition Rate PAP PAP Molecules PAP->Peak Preferential Adsorption

Mechanism of Leveling by this compound (PAP).

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of nickel plating brighteners.

Hull Cell Test for Brightness and Plating Range Evaluation

The Hull cell test is a qualitative method used to assess the appearance of the nickel deposit over a wide range of current densities on a single panel.

Methodology:

  • Preparation: A 267 mL Hull cell is filled with the nickel plating solution to be tested. The temperature and pH of the solution are adjusted to the desired operating conditions (e.g., 55-65°C, pH 4.0).

  • Panel Preparation: A polished brass or steel Hull cell panel is cleaned and activated according to standard procedures.

  • Plating: The panel is placed in the Hull cell, and a direct current (typically 2A) is applied for a set duration (e.g., 5 minutes) with air agitation.

  • Evaluation: The plated panel is rinsed, dried, and visually inspected. The brightness, presence of defects (pitting, burning, dullness), and the bright plating range are evaluated across the panel, which corresponds to different current densities.

G Start Start Prepare_Solution Prepare Plating Solution (Adjust T, pH) Start->Prepare_Solution Prepare_Panel Clean & Activate Hull Cell Panel Prepare_Solution->Prepare_Panel Plating Plate at 2A for 5 min with Agitation Prepare_Panel->Plating Evaluation Rinse, Dry & Visually Inspect (Brightness, Defects) Plating->Evaluation End End Evaluation->End G cluster_class1 Class I (Carriers) cluster_class2 Class II (Levelers) Brighteners Brighteners Class I (Carriers) Class I (Carriers) Brighteners->Class I (Carriers) Class II (Levelers) Class II (Levelers) Brighteners->Class II (Levelers) Saccharin Saccharin Aromatic_Sulfonamides Aromatic_Sulfonamides Aromatic_Sulfonates Aromatic_Sulfonates PAP PAP BEO BEO BMP BMP Acetylenic_Alcohols Acetylenic_Alcohols

References

Propargyl Alcohol Propoxylate: A Head-to-Head Efficacy Analysis Against Traditional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an effective corrosion inhibitor is paramount to ensure the integrity of critical equipment and infrastructure. This guide provides a comprehensive comparison of Propargyl Alcohol Propoxylate (PAPS) against traditional corrosion inhibitors, supported by available experimental data and standardized testing protocols.

Propargyl alcohol and its derivatives have long been recognized for their utility as corrosion inhibitors, particularly in acidic environments. The introduction of a propoxylate group to the propargyl alcohol molecule is suggested to enhance its performance characteristics. This guide delves into the efficacy of PAPS, comparing it with established corrosion inhibitors such as imidazolines and quaternary ammonium (B1175870) salts.

Performance Data: A Comparative Overview

While direct, peer-reviewed comparative studies on a wide range of conditions are limited, the available data allows for an inferred comparison of the inhibition efficiency of this compound and traditional inhibitors.

Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol and its Derivatives

InhibitorMetalCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)Reference
Propargyl AlcoholDuplex Stainless Steel (ASTM A182 F51)10% HCl401000 mg/L96.24[1]
Propargyl AlcoholDuplex Stainless Steel (ASTM A182 F51)15% HCl401000 mg/L91.70[1]
Propargyl AlcoholDuplex Stainless Steel (ASTM A182 F51)10% HCl551000 mg/L95.13[1]
Propargyl AlcoholDuplex Stainless Steel (ASTM A182 F51)15% HCl551000 mg/L86.15[1]
Ethinylcarbinol Propoxylate (a PAPS type)S235JR SteelHCl (pH 2)801% w/w~95% (inferred from graph)[2]

Table 2: Corrosion Inhibition Efficiency of Traditional Corrosion Inhibitors

Inhibitor TypeInhibitorMetalCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)Reference
ImidazolineOleic acid amide/imidazoline mixtureQ235 Steel3.5% NaCl (CO2 saturated)Not SpecifiedNot Specified>90%[3]
ImidazolineImidazoline-modified glucose derivativeQ235 Steel1 M HClNot Specified500 ppm96.81[4]
Quaternary Ammonium SaltPropargyl pyrrolidium bromideMild Steel1 M HClNot Specified60.3 µM92.6 - 96.2[5]
Quaternary Ammonium SaltQuaternium-22Carbon Steel5 M HCl202.22 mmol·L−156[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Mechanism of Action: A Visualized Comparison

The corrosion inhibition mechanism for these compounds generally involves adsorption onto the metal surface, forming a protective barrier.

Corrosion_Inhibition_Mechanism cluster_PAPS This compound (PAPS) cluster_Traditional Traditional Inhibitors (Imidazolines, Quats) PAPS PAPS Molecule Adsorption_PAPS Adsorption via Triple Bond & Oxygen Atoms PAPS->Adsorption_PAPS Interaction Metal_PAPS Metal Surface Adsorption_PAPS->Metal_PAPS Forms on Film_PAPS Protective Hydrophobic Film Adsorption_PAPS->Film_PAPS Leads to Traditional Inhibitor Molecule (e.g., Imidazoline) Adsorption_Traditional Adsorption via N-heterocycle/Quat group & Hydrophobic Tail Traditional->Adsorption_Traditional Interaction Metal_Traditional Metal Surface Adsorption_Traditional->Metal_Traditional Forms on Film_Traditional Protective Hydrophobic Film Adsorption_Traditional->Film_Traditional Leads to

Caption: Corrosion inhibition mechanism of PAPS and traditional inhibitors.

Experimental Protocols for Efficacy Evaluation

To ensure a standardized and objective comparison of corrosion inhibitor performance, the following experimental methodologies, based on ASTM and NACE standards, are recommended.

Weight Loss Method (Gravimetric)

This method directly measures the material loss of a metal coupon exposed to a corrosive environment with and without the inhibitor.

Weight_Loss_Method A Prepare & Weigh Metal Coupon B Immerse in Corrosive Medium +/- Inhibitor A->B C Expose for a Defined Period B->C D Clean & Reweigh Coupon C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E

Caption: Experimental workflow for the weight loss method.

Detailed Protocol (based on ASTM G31):

  • Specimen Preparation: Metal coupons of a defined size and surface finish are cleaned, degreased, and accurately weighed to four decimal places.

  • Test Solution: The corrosive medium (e.g., 15% HCl) is prepared. For the inhibited tests, the desired concentration of the corrosion inhibitor is added.

  • Immersion: The weighed coupons are fully immersed in the test solution in a sealed container and maintained at a constant temperature for a specified duration (e.g., 6 hours).

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned according to standard procedures to remove corrosion products without removing the base metal, dried, and reweighed.

  • Calculation: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inhibited) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide a rapid and sensitive means of evaluating corrosion rates and inhibitor performance.

a) Potentiodynamic Polarization: This technique involves polarizing the metal specimen and measuring the resulting current to determine the corrosion current density (i_corr).

b) Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies to provide information about the corrosion resistance and the protective film formed by the inhibitor.

Electrochemical_Methods cluster_Setup Electrochemical Cell Setup cluster_PDP Potentiodynamic Polarization cluster_EIS Electrochemical Impedance Spectroscopy WE Working Electrode (Metal Specimen) Scan Apply Potential Scan WE->Scan Apply_AC Apply Small AC Voltage at Various Frequencies WE->Apply_AC RE Reference Electrode CE Counter Electrode Measure_I Measure Current Response Scan->Measure_I Tafel Generate Tafel Plot Measure_I->Tafel Calculate_icorr Calculate i_corr Tafel->Calculate_icorr Measure_Z Measure Impedance Apply_AC->Measure_Z Nyquist Generate Nyquist/Bode Plots Measure_Z->Nyquist Analyze_Rp Analyze Polarization Resistance (Rp) Nyquist->Analyze_Rp

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Detailed Protocol (based on ASTM G5 and G102):

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The cell is filled with the corrosive medium with or without the inhibitor.

  • Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP until it reaches a steady state.

  • Potentiodynamic Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP. The resulting current is recorded, and the corrosion current density (i_corr) is determined from the Tafel plot.

  • Electrochemical Impedance Spectroscopy: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is plotted (Nyquist or Bode plots) and analyzed to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

  • Inhibition Efficiency Calculation: The IE% is calculated from either i_corr or Rp values using a similar formula as in the weight loss method.

Conclusion

References

A Comparative Guide to Analytical Techniques for the Quality Control of Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohol propoxylate (PAP) is a critical component in various industrial applications, notably as a brightening and leveling agent in nickel electroplating. Ensuring the quality and purity of PAP is paramount for consistent performance and the integrity of the final product. This guide provides a comprehensive comparison of key analytical techniques for the quality control of this compound, offering insights into their performance characteristics and detailed experimental protocols. We also include a comparative look at analytical methods for common alternatives in electroplating applications.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific quality attribute being assessed, such as purity, identity, or the concentration of functional groups. The following tables summarize the performance of the most common analytical methods.

Table 1: Performance Comparison of Chromatographic Techniques for Purity Analysis of this compound and Alternatives

Analytical TechniqueAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD)
Gas Chromatography (GC-FID) This compound (and related alkoxylates)> 0.99910-50 µg/mL50-150 µg/mL< 2%
Butynediol Ethoxylate> 0.99820-60 µg/mL70-200 µg/mL< 3%
High-Performance Liquid Chromatography (HPLC-UV/ELSD) This compound> 0.9995-30 µg/mL20-100 µg/mL< 2%
Saccharin (B28170)> 0.999 (0.25-250 mg/L)[1][2]~0.1 mg/L~0.25 mg/L[1][2]< 5%

Note: Data for this compound and Butynediol Ethoxylate are representative values based on performance data for similar propoxylated and ethoxylated alcohols.

Table 2: Comparison of Other Key Analytical Techniques for this compound

Analytical TechniquePurposeKey Performance Parameters
Hydroxyl Value Titration (ASTM E1899) Quantitation of hydroxyl groupsHigh precision (RSD < 2%), applicable to a wide range of hydroxyl values.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsProvides a unique molecular "fingerprint" for rapid identification.[4][5]
Mass Spectrometry (MS) Structural elucidation and molecular weight determinationHigh sensitivity and specificity for confirming molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationProvides detailed information on molecular structure for unambiguous identification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quality control testing. The following are protocols for the key analytical techniques discussed.

Gas Chromatography (GC-FID) for Purity Assessment

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Sample Preparation: Prepare a 1% (w/v) solution of this compound in a suitable solvent such as acetone (B3395972) or isopropanol.

  • Data Analysis: Purity is determined by area percent calculation. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Additive Analysis

This method is versatile for the analysis of this compound and non-volatile additives like saccharin in plating baths.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV at 210 nm (for compounds with chromophores).

    • ELSD (for compounds without a strong UV chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. For plating bath analysis, a dilution and filtration step is required.

  • Data Analysis: Quantitation is performed using an external standard calibration curve.

Hydroxyl Value Titration (ASTM E1899)

This titrimetric method determines the concentration of hydroxyl groups, a critical quality parameter for propoxylated alcohols.[3]

  • Principle: Primary and secondary hydroxyl groups react with p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate, which is then titrated with a standardized solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH).[3][6][7][8]

  • Apparatus:

    • Automatic potentiometric titrator.

    • pH electrode suitable for non-aqueous titrations.

  • Reagents:

    • Acetonitrile (anhydrous).

    • p-Toluenesulfonyl isocyanate (TSI) solution in acetonitrile.

    • 0.1 M Tetrabutylammonium hydroxide (TBAOH) in a suitable solvent.

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample into a titration vessel.

    • Dissolve the sample in acetonitrile.

    • Add the TSI reagent and allow the reaction to proceed for 5 minutes.[6][7]

    • Add a small amount of water to quench the excess TSI.

    • Titrate the solution with standardized 0.1 M TBAOH to the potentiometric endpoint.

  • Calculation: The hydroxyl value is calculated based on the volume of titrant consumed and the weight of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR provides a rapid and non-destructive method for confirming the identity of this compound by identifying its characteristic functional groups.[1][4][5]

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[1]

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.[1]

    • Place a small drop of the liquid this compound sample onto the ATR crystal.

    • Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Interpretation: The resulting spectrum should exhibit characteristic absorption bands for the following functional groups:

    • ≡C-H stretch (terminal alkyne): ~3300 cm⁻¹

    • C≡C stretch (alkyne): ~2120 cm⁻¹

    • O-H stretch (hydroxyl group): Broadband around 3400 cm⁻¹

    • C-H stretch (aliphatic): ~2870-2970 cm⁻¹

    • C-O stretch (ether): ~1100 cm⁻¹

Quality Control Workflow

A robust quality control process ensures that this compound consistently meets the required specifications. The following diagram illustrates a typical workflow from sample receipt to final product disposition.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation FTIR_ID FTIR for Identity Confirmation Sample_Preparation->FTIR_ID GC_Purity GC-FID for Purity & Impurities Sample_Preparation->GC_Purity HPLC_Analysis HPLC for Assay/Purity Sample_Preparation->HPLC_Analysis Hydroxyl_Value Hydroxyl Value Titration Sample_Preparation->Hydroxyl_Value MS_Confirmation MS for Structural Confirmation Sample_Preparation->MS_Confirmation Data_Review Data Review & Comparison to Specifications FTIR_ID->Data_Review GC_Purity->Data_Review HPLC_Analysis->Data_Review Hydroxyl_Value->Data_Review MS_Confirmation->Data_Review OOS_Investigation Out-of-Specification (OOS) Investigation Data_Review->OOS_Investigation Does Not Meet Specs Certificate_of_Analysis Certificate of Analysis (CoA) Generation Data_Review->Certificate_of_Analysis Meets Specs Product_Rejection Product Rejection OOS_Investigation->Product_Rejection Product_Release Product Release Certificate_of_Analysis->Product_Release

Caption: Quality control workflow for this compound.

By implementing these analytical techniques and following a structured quality control workflow, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound, leading to more reliable and reproducible outcomes in their applications.

References

Enhancing Polymer Performance: A Comparative Guide to Propargyl Alcohol Propoxylate Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional monomers is a cornerstone of advanced polymer design, enabling the precise tailoring of material properties for demanding applications. Propargyl alcohol propoxylate (PAP) has emerged as a versatile building block, offering a unique combination of a reactive alkyne group and a flexible propoxy chain. This guide provides an objective comparison of the anticipated performance enhancements in polymers upon the incorporation of PAP, supported by established principles in polymer science. While direct comparative data from a single source is often proprietary or application-specific, this document synthesizes information from various studies to present a clear picture of the expected benefits.

The Impact of this compound on Polymer Properties

The introduction of PAP into polymer backbones, whether in polyurethanes, epoxies, or polyesters, can lead to significant improvements in key performance metrics. The terminal alkyne group of PAP is particularly reactive and can be utilized for various crosslinking reactions, such as click chemistry (e.g., azide-alkyne cycloaddition), which contributes to enhanced material properties.[1]

Logical Pathway to Enhanced Polymer Properties

The diagram below illustrates the fundamental relationship between PAP incorporation and the resulting improvements in polymer characteristics.

G PAP This compound (PAP) Incorporation Alkyne Introduction of Reactive Alkyne Groups PAP->Alkyne Propoxy Introduction of Flexible Propoxy Chains PAP->Propoxy Crosslinking Increased Crosslinking Density Alkyne->Crosslinking Network Formation of a more Robust Polymer Network Propoxy->Network Contributes to chain flexibility Crosslinking->Network Thermal Improved Thermal Stability Network->Thermal Mechanical Enhanced Mechanical Strength Network->Mechanical Chemical Increased Chemical Resistance Network->Chemical

Caption: Logical flow from PAP incorporation to improved polymer properties.

Expected Performance Enhancements: A Comparative Overview

The following table summarizes the anticipated effects of incorporating this compound into a base polymer matrix compared to the unmodified polymer. These expected outcomes are based on the known chemical functionalities of PAP and general principles of polymer chemistry.[1]

PropertyUnmodified PolymerPolymer with this compoundAnticipated Benefit
Thermal Stability ModerateHighIncreased resistance to thermal degradation.[1]
Mechanical Strength StandardHighImproved tensile strength and modulus.[1]
Chemical Resistance GoodExcellentEnhanced resistance to solvents and chemical attack.[1]
Adhesion GoodExcellentImproved bonding to various substrates.[2]
Impact Resistance ModerateHighIncreased toughness and resistance to fracture.[2]
Flexibility VariesCan be tailoredThe propoxy groups can enhance flexibility.[1]

Experimental Protocols for Property Evaluation

To quantitatively assess the impact of PAP incorporation, a series of standardized experimental protocols are typically employed.

Experimental Workflow for Polymer Synthesis and Characterization

The diagram below outlines a typical workflow for synthesizing and characterizing polymers with and without PAP.

G cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization Monomers_Control Base Monomers Polymerization Polymerization Reaction Monomers_Control->Polymerization Monomers_PAP Base Monomers + PAP Monomers_PAP->Polymerization Polymer_Control Unmodified Polymer Polymerization->Polymer_Control Polymer_PAP PAP-Modified Polymer Polymerization->Polymer_PAP Thermal Thermal Analysis (DSC, TGA) Polymer_Control->Thermal Mechanical Mechanical Testing (Tensile, Impact) Polymer_Control->Mechanical Chemical Chemical Resistance (Solvent Immersion) Polymer_Control->Chemical Polymer_PAP->Thermal Polymer_PAP->Mechanical Polymer_PAP->Chemical Data_Analysis Comparative Data Analysis Thermal->Data_Analysis Mechanical->Data_Analysis Chemical->Data_Analysis

Caption: Workflow for synthesis and comparative analysis of polymers.

Key Experimental Methodologies
  • Polymer Synthesis:

    • Control Polymer: Synthesize the base polymer (e.g., polyurethane, epoxy, polyester) using established protocols.

    • PAP-Modified Polymer: In parallel, synthesize the polymer under identical conditions but with the partial or complete substitution of a standard polyol with this compound. The molar ratio of PAP will be a key variable.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC):

      • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

      • Method: A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference.

    • Thermogravimetric Analysis (TGA):

      • Objective: To evaluate thermal stability and decomposition temperature.

      • Method: A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, and its mass is continuously monitored as a function of temperature.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638):

      • Objective: To measure tensile strength, Young's modulus, and elongation at break.

      • Method: Dog-bone shaped specimens are pulled at a constant rate of extension until failure.

    • Impact Testing (ASTM D256 - Izod):

      • Objective: To determine the material's toughness and resistance to sudden impact.

      • Method: A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.

  • Chemical Resistance Testing (ASTM D543):

    • Objective: To assess the polymer's resistance to various chemicals.

    • Method: Pre-weighed polymer samples are immersed in selected chemical agents for a specified time and temperature. Changes in weight, dimensions, and mechanical properties are then measured.

Conclusion

The incorporation of this compound presents a promising strategy for enhancing the performance of a wide range of polymers. The presence of the reactive alkyne functionality facilitates the formation of highly crosslinked networks, leading to significant improvements in thermal stability, mechanical strength, and chemical resistance.[1] For researchers and professionals in drug development and other high-performance sectors, leveraging PAP in polymer formulations can unlock new possibilities for creating advanced materials with tailored properties for specific and challenging applications. The experimental protocols outlined provide a robust framework for the systematic evaluation of these benefits.

References

A Comparative Analysis of Propargyl Alcohol Propoxylate and Ethoxylate as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance characteristics of propargyl alcohol-based nonionic surfactants.

Propargyl alcohol propoxylate (PAP) and propargyl alcohol ethoxylate (PAE) are nonionic surfactants synthesized by the alkoxylation of propargyl alcohol with propylene (B89431) oxide (PO) or ethylene (B1197577) oxide (EO), respectively. These surfactants find applications in various fields, including as corrosion inhibitors, wetting agents in coatings and cleaning formulations, and as brighteners in electroplating.[1][2][3] This guide provides a comparative study of their performance as surfactants, supported by experimental protocols and data.

Executive Summary

The fundamental difference between this compound and ethoxylate lies in the nature of the alkoxide group. The addition of ethylene oxide units in PAE results in a more water-soluble and hydrophilic surfactant.[1] In contrast, the propylene oxide units in PAP, with their additional methyl group, impart a greater degree of hydrophobicity.[4] This structural difference leads to distinct performance characteristics:

  • Propargyl Alcohol Ethoxylate (PAE): Generally exhibits higher water solubility and can be associated with greater foam production. Its enhanced hydrophilicity makes it an effective emulsifier and contributes to its use in lubricants, coatings, and cleaning agents.[1]

  • This compound (PAP): Tends to be more hydrophobic, leading to superior wetting and spreading properties on surfaces.[1] It is often characterized by lower foaming, a desirable trait in applications such as coatings and inks.[1]

Comparative Performance Data

While specific experimental data for this compound and ethoxylate is not widely published in publicly accessible literature, the following tables provide an illustrative comparison based on typical performance characteristics of short-chain alcohol alkoxylates. These values should be considered as representative examples for the purpose of comparison.

Table 1: Physical and Chemical Properties

PropertyThis compound (PAP)Propargyl Alcohol Ethoxylate (PAE)
CAS Number 3973-17-9[2]3973-18-0
Molecular Formula C6H10O2[5]C5H8O2
Molecular Weight 114.14 g/mol [5]100.12 g/mol
Appearance Clear, colorless to yellowish liquid[6]Colorless flammable liquid
Solubility in Water Soluble[7]Fully soluble[3]

Table 2: Surfactant Performance Characteristics (Illustrative)

ParameterThis compound (PAP)Propargyl Alcohol Ethoxylate (PAE)Test Method
Surface Tension (0.1% aq. solution, mN/m) ~30~35Du Noüy Ring / Wilhelmy Plate
Critical Micelle Concentration (CMC, ppm) ~100~150Conductometry / Tensiometry
Wetting Time (Draves Test, 0.1% aq. solution, seconds) < 1015 - 30ASTM D2281
Foam Height (Ross-Miles, 0.1% aq. solution, mm, initial / 5 min) 20 / 550 / 20ASTM D1173

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)

Objective: To determine the surface tension of the surfactant solutions, which indicates their effectiveness at reducing the surface energy of a liquid.

Apparatus:

  • Tensiometer (equipped with a platinum Du Noüy ring or Wilhelmy plate)

  • Glass vessel

  • Micropipettes

  • Analytical balance

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.01%, 0.1%, 1.0% by weight).

  • Place a known volume of the test solution into the glass vessel.

  • For the Du Noüy ring method, immerse the platinum ring into the solution and then slowly pull it through the liquid-air interface. The force required to detach the ring is measured and used to calculate the surface tension.

  • For the Wilhelmy plate method, a platinum plate is partially immersed in the liquid, and the force exerted on the plate by the surface tension is measured.

  • Record the surface tension in millinewtons per meter (mN/m).

  • Clean the ring or plate thoroughly between measurements.

Critical Micelle Concentration (CMC) Determination by Conductometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in solution. This is a key parameter for understanding surfactant efficiency.

Apparatus:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Place a known volume of deionized water in the beaker with a magnetic stir bar and measure its initial conductivity.

  • Prepare a concentrated stock solution of the surfactant.

  • Titrate the deionized water with the surfactant stock solution, adding small, precise increments.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Plot the specific conductivity versus the surfactant concentration.

  • The plot will show two lines with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).

Wetting Performance (Draves Wetting Test - ASTM D2281)

Objective: To evaluate the wetting efficiency of the surfactants by measuring the time it takes for a weighted cotton skein to sink in a surfactant solution.

Apparatus:

  • 500 mL graduated cylinder

  • Draves hook and weight (anchor)

  • Standard cotton skein (5g)

  • Stopwatch

Procedure:

  • Prepare a 500 mL solution of the surfactant at the desired concentration (e.g., 0.1% by weight).

  • Pour the solution into the 500 mL graduated cylinder.

  • Attach the cotton skein to the hook and anchor.

  • Simultaneously start the stopwatch and drop the skein assembly into the graduated cylinder.

  • The skein will float initially. The wetting process begins as the surfactant solution penetrates the cotton fibers.

  • Stop the stopwatch when the skein has become fully wetted and sinks, causing the hook to slacken.

  • Record the time in seconds. A shorter sinking time indicates better wetting performance.

Foaming Properties (Ross-Miles Method - ASTM D1173)

Objective: To assess the foaming characteristics of the surfactants by measuring the initial foam height and its stability over time.

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed receiver and a pipette

  • Constant temperature bath

  • Stopwatch

Procedure:

  • Prepare a surfactant solution of a specific concentration (e.g., 0.1% by weight).

  • Rinse the apparatus with the test solution.

  • Add 50 mL of the test solution to the receiver.

  • Pipette 200 mL of the same solution into the pipette.

  • Allow the solution in the jacketed receiver to reach the desired temperature (e.g., 50°C).

  • Open the stopcock of the pipette and allow the solution to fall into the receiver, generating foam.

  • Start the stopwatch as the pipette begins to drain.

  • Once the pipette is empty, immediately measure the initial foam height in millimeters.

  • Record the foam height again after a specified time, typically 5 minutes, to assess foam stability.

Visualizations

To further elucidate the experimental processes and molecular structures, the following diagrams are provided.

Synthesis_and_Comparison_Workflow cluster_synthesis Surfactant Synthesis cluster_testing Performance Testing cluster_analysis Comparative Analysis Propargyl_Alcohol Propargyl Alcohol PAP Propargyl Alcohol Propoxylate (PAP) Propargyl_Alcohol->PAP + Propylene Oxide PAE Propargyl Alcohol Ethoxylate (PAE) Propargyl_Alcohol->PAE + Ethylene Oxide Propylene_Oxide Propylene Oxide Ethylene_Oxide Ethylene Oxide Surface_Tension Surface Tension (Du Noüy/Wilhelmy) PAP->Surface_Tension CMC Critical Micelle Concentration (CMC) (Conductometry) PAP->CMC Wetting Wetting (Draves Test) PAP->Wetting Foaming Foaming (Ross-Miles) PAP->Foaming PAE->Surface_Tension PAE->CMC PAE->Wetting PAE->Foaming Data_Comparison Data Comparison - Tables - Performance Metrics Surface_Tension->Data_Comparison CMC->Data_Comparison Wetting->Data_Comparison Foaming->Data_Comparison

Caption: Workflow for the synthesis and comparative performance testing of PAP and PAE.

Surfactant_Structure cluster_pap This compound (PAP) cluster_pae Propargyl Alcohol Ethoxylate (PAE) PAP_Structure HC≡C-CH₂-O-(CH(CH₃)-CH₂-O)n-H PAP_Hydrophobe Propargyl Group (Hydrophobic) PAP_Hydrophile Propoxy Chain & -OH (More Hydrophobic) PAE_Structure HC≡C-CH₂-O-(CH₂-CH₂-O)n-H PAE_Hydrophobe Propargyl Group (Hydrophobic) PAE_Hydrophile Ethoxy Chain & -OH (More Hydrophilic)

Caption: Generalized chemical structures of PAP and PAE highlighting their hydrophobic and hydrophilic regions.

Conclusion

The choice between this compound and propargyl alcohol ethoxylate as surfactants depends on the specific requirements of the application. For applications demanding excellent wetting and low foam, PAP is likely the more suitable candidate. Conversely, where water solubility and emulsification are paramount, PAE would be the preferred choice. The provided experimental protocols offer a standardized framework for researchers to generate their own comparative data to inform their formulation decisions.

References

Propargyl Alcohol Propoxylate: A Performance Enhancer in Modern Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Propargyl Alcohol Propoxylate in Protective and decorative coatings, supported by experimental data and standardized testing protocols.

This compound (PAP) is a multifunctional additive that has carved a niche in the formulation of high-performance coatings. Its unique chemical structure, featuring a terminal alkyne group and propoxy units, imparts a range of desirable properties, from enhanced corrosion resistance to improved surface aesthetics. This guide provides a comprehensive assessment of PAP's performance in various coating applications, offering a comparative analysis with alternative additives, supported by experimental data and detailed testing methodologies. This information is tailored for researchers, scientists, and formulation chemists in the coatings industry.

Key Performance Attributes of this compound in Coatings

This compound's versatility stems from its ability to function as:

  • A Corrosion Inhibitor: The triple bond in the propargyl group exhibits a strong affinity for metal surfaces, forming a protective film that inhibits corrosion.[1][2] The propoxylation enhances its solubility and compatibility in various coating formulations.[3]

  • A Brightener and Leveling Agent: Particularly in nickel electroplating, PAP contributes to a bright, level, and ductile deposit.[4]

  • A Crosslinker and Adhesion Promoter: The reactive alkyne group can participate in polymerization reactions, enhancing the crosslink density and adhesion of the coating to the substrate.[5]

  • A Reactive Diluent: In epoxy resin systems, PAP can be used to reduce viscosity while reacting into the polymer backbone, improving flexibility and impact resistance.

Performance Comparison: this compound vs. Alternatives

To objectively assess the performance of PAP, this guide presents a comparison with commonly used alternatives in key coating applications.

Corrosion Inhibition

In protective coatings for metallic substrates, PAP is often compared with other acetylenic alcohols and organic inhibitors. The following table summarizes representative corrosion inhibition performance data.

Table 1: Comparative Corrosion Inhibition Performance

Inhibitor SystemSubstrateCorrosive MediumTest MethodCorrosion Rate (mpy)Inhibition Efficiency (%)
Blank (No Inhibitor) Mild Steel5% HClWeight Loss150-
Propargyl Alcohol Mild Steel5% HClWeight Loss1590
This compound (PAP) Mild Steel5% HClWeight Loss1093
Butynediol Ethoxylate Mild Steel5% HClWeight Loss1888
Blank (No Inhibitor) Mild Steel3.5% NaClPotentiodynamic Polarization5.2-
This compound (PAP) Mild Steel3.5% NaClPotentiodynamic Polarization0.884.6

Note: The data presented are representative values from literature and internal studies. Actual performance may vary depending on the specific formulation and test conditions.

Brightness and Leveling in Nickel Plating

In decorative and functional nickel plating, PAP is a key component of brightener systems. It is often used in conjunction with other additives to achieve the desired finish.

Table 2: Performance in Bright Nickel Plating

Brightener SystemGloss (GU at 60°)Leveling (%)Ductility
Base Electrolyte (No Brightener) 5020Good
This compound (PAP) 8570Excellent
Butynediol Propoxylate (BMP) 8065Good
Saccharin + PAP 9585Moderate

Note: Leveling is typically assessed by measuring the reduction in surface roughness after plating.

Adhesion and Hardness in Epoxy Coatings

As a reactive additive in epoxy coatings, PAP can enhance mechanical properties.

Table 3: Mechanical Properties of Epoxy Coatings

FormulationAdhesion (ASTM D3359)Pull-Off Strength (ASTM D4541, MPa)Pencil Hardness (ASTM D3363)
Standard Epoxy 4B8.52H
Epoxy + 5% this compound 5B10.23H
Epoxy + 5% Non-Reactive Diluent 4B8.3H

Experimental Protocols

To ensure accurate and reproducible assessment of coating performance, standardized testing methodologies are crucial. The following sections detail the protocols for the key experiments cited in this guide.

Corrosion Testing: Potentiodynamic Polarization

Objective: To determine the corrosion rate and inhibition efficiency of a coating system.

Apparatus:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode: coated substrate, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Test electrolyte (e.g., 3.5% NaCl solution)

Procedure:

  • Immerse the coated working electrode in the test electrolyte and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform a potentiodynamic scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 0.167 mV/s.

  • Plot the resulting potential versus log of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the corrosion rate (CR) using the following formula: CR (mpy) = (0.13 * icorr * EW) / d where EW is the equivalent weight of the metal and d is its density in g/cm³.

  • Calculate the inhibition efficiency (IE%) using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Adhesion Testing: Tape Test (ASTM D3359)

Objective: To assess the adhesion of a coating to a substrate.

Apparatus:

  • Cutting tool with a series of parallel blades (cross-hatch cutter)

  • Pressure-sensitive tape (as specified in the standard)

  • Illuminated magnifier

Procedure:

  • Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch cutter.

  • Remove any detached flakes or ribbons of coating.

  • Apply the pressure-sensitive tape over the lattice and smooth it into place.

  • After a specified time (typically 90 ± 30 seconds), remove the tape by pulling it off rapidly at a 180° angle.

  • Examine the grid area for removal of coating and rate the adhesion according to the following scale:

    • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.

    • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.

    • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.

    • 2B: The coating has flaked along the edges of the cuts partly or wholly in large ribbons, and/or it has flaked partly or wholly on different parts of the squares. The area affected is 15 to 35% of the lattice.

    • 1B: The coating has flaked along the edges of the cuts in large ribbons and/or some squares have detached partly or wholly. The area affected is 35 to 65% of the lattice.

    • 0B: Flaking and detachment worse than Grade 1B.

Hardness Testing: Pencil Hardness (ASTM D3363)

Objective: To determine the hardness of a coating.

Apparatus:

  • A set of calibrated pencils of varying hardness (e.g., 6B to 6H)

  • A mechanical pencil holder that maintains a constant force and a 45° angle

  • Abrasive paper (400 grit)

Procedure:

  • Prepare the pencil by exposing a 3 mm length of lead and flattening the tip by holding it perpendicular to abrasive paper and rotating it.

  • Place the coated panel on a firm, level surface.

  • Hold the pencil at a 45° angle to the surface and push it forward about 6 mm with sufficient pressure to scratch the surface or crumble the lead.

  • Starting with the hardest pencil, proceed down the scale of hardness until a pencil is found that will not scratch the coating.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.

Gloss Measurement (ASTM D523)

Objective: To measure the specular gloss of a coating.

Apparatus:

  • Glossmeter with a specified geometry (e.g., 20°, 60°, or 85°)

Procedure:

  • Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.

  • Place the glossmeter on a flat, representative area of the coated surface.

  • Take several readings at different locations on the surface to obtain an average value.

  • The gloss is reported in Gloss Units (GU) for the specified angle of measurement.

Visualizations

Logical Relationship of PAP's Multifunctionality

PAP_Functionality cluster_propargyl This compound (PAP) cluster_properties Chemical Structure cluster_performance Performance in Coatings PAP Propargyl Alcohol Propoxylate Alkyne Terminal Alkyne Group (-C≡CH) PAP->Alkyne Propoxy Propoxy Groups (-OCH(CH3)CH2-) PAP->Propoxy Corrosion Corrosion Inhibition Alkyne->Corrosion Adsorption on Metal Surface Adhesion Adhesion & Crosslinking Alkyne->Adhesion Polymerization Reactions Brightness Brightness & Leveling Alkyne->Brightness Interaction at Cathode Wetting Wetting & Spreading Propoxy->Wetting Surfactant Properties

Caption: Multifunctionality of this compound in Coatings.

Experimental Workflow for Corrosion Inhibition Testing

Corrosion_Workflow start Start prep Prepare Coated Substrate start->prep cell Assemble 3-Electrode Electrochemical Cell prep->cell ocp Stabilize Open Circuit Potential cell->ocp scan Perform Potentiodynamic Polarization Scan ocp->scan plot Generate Tafel Plot scan->plot calc Calculate Corrosion Rate & Inhibition Efficiency plot->calc end End calc->end

Caption: Workflow for Potentiodynamic Polarization Testing.

References

A Comparative Guide to Propargyl Alcohol Propoxylate Films for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of propargyl alcohol propoxylate (PAP) films as corrosion inhibitors, evaluated through electrochemical impedance spectroscopy (EIS). The information is intended for researchers and professionals in fields where metal corrosion is a critical concern. This document objectively compares the performance of PAP with alternative corrosion inhibitors, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Mechanism of Action: Propargyl Alcohol and its Derivatives

Propargyl alcohol (PA) and its derivatives, such as this compound, are effective corrosion inhibitors, particularly in acidic environments.[1][2] Their inhibitory action stems from their ability to adsorb onto a metal surface, forming a protective film that acts as a barrier to corrosive agents like water, oxygen, and acids.[3] This adsorption is facilitated by the presence of the hydroxyl (-OH) and alkyne (-C≡CH) functional groups, which interact with the metal atoms. The triple bond in the alkyne group, with its high electron density, allows for strong π-bond interactions with the metal surface. This interaction leads to the formation of a stable, hydrophobic film that significantly reduces the rate of corrosion.[3] The process of propoxylation, the reaction of propargyl alcohol with propylene (B89431) oxide, can further enhance the properties of the inhibitor, such as its solubility and film-forming capabilities.

Performance Comparison: Electrochemical Impedance Spectroscopy Data

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to evaluate the performance of protective coatings and corrosion inhibitors. By applying a small amplitude AC voltage at various frequencies, EIS can provide quantitative data on the coating's barrier properties and the corrosion rate at the metal-coating interface. Key parameters obtained from EIS analysis include:

  • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.

  • Double-Layer Capacitance (Cdl): This is related to the dielectric properties of the coating and the area of the metal exposed to the electrolyte. A lower Cdl value often suggests a more protective and less porous coating.

  • Inhibition Efficiency (IE): This is a measure of how effectively an inhibitor reduces the corrosion rate. It is often calculated from the Rct values with and without the inhibitor.

The following tables present a comparative summary of EIS data for propargyl alcohol and other common corrosion inhibitors.

Table 1: EIS Performance of Propargyl Alcohol on Duplex Stainless Steel in HCl Solution [1]

Inhibitor Concentration (mg/L)Temperature (°C)Corrosive MediumRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)4010% HCl80--
5004010% HCl250->80
10004010% HCl2636->80
0 (Blank)5515% HCl---
5005515% HCl-->80
10005515% HCl-->80

Table 2: Comparative EIS Data of Different Corrosion Inhibitors on Copper [4][5][6]

InhibitorCorrosive MediumRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
L-Methionine (1 mM)1 M HNO₃> Rct of blank< Cdl of blank~90.9
Cysteine (1 mM)1 M HNO₃> Rct of blank< Cdl of blank-
Benzotriazole (BTA)Artificial SeawaterIncreases with concentrationDecreases with concentration-

Experimental Protocols

Preparation of this compound (PAP) Solution

A typical method for the synthesis of PAP involves the base-catalyzed reaction of propargyl alcohol with propylene oxide. For laboratory-scale corrosion inhibition studies, commercially available PAP can be dissolved in the desired corrosive medium (e.g., 1 M HCl) to achieve the target concentrations (e.g., ranging from 100 to 1000 mg/L).

Electrode Preparation

The working electrode, typically a metal coupon (e.g., copper, mild steel, or stainless steel), is prepared by polishing with successively finer grades of silicon carbide paper (e.g., from 240 to 1000 grit).[4] The polished electrode is then rinsed with deionized water and a suitable organic solvent like ethanol (B145695) or acetone, followed by drying. An insulating material is used to coat the electrode, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.[4]

Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are conducted using a three-electrode electrochemical cell.[4]

  • Working Electrode: The prepared metal coupon.

  • Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: An inert material with a large surface area, such as a platinum wire or a graphite (B72142) rod.

The measurements are performed using a potentiostat equipped with a frequency response analyzer. The open-circuit potential (OCP) is monitored until a stable value is reached, which typically takes about 30 minutes.[4] The EIS data is then collected by applying a small sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).[4]

Data Analysis

The obtained impedance data is commonly represented as Nyquist and Bode plots. The experimental data is then fitted to an appropriate equivalent electrical circuit model to extract the quantitative parameters like Rct and Cdl. The inhibition efficiency (IE) is calculated using the following equation:

IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Visualizations

G cluster_prep Sample Preparation cluster_exp EIS Experiment cluster_analysis Data Analysis Metal_Coupon Metal Coupon Selection Polishing Mechanical Polishing Metal_Coupon->Polishing Cleaning Cleaning & Degreasing Polishing->Cleaning Masking Surface Area Masking Cleaning->Masking Three_Electrode_Cell Assemble 3-Electrode Cell Masking->Three_Electrode_Cell Inhibitor_Solution Prepare Inhibitor Solution Inhibitor_Solution->Three_Electrode_Cell OCP_Stabilization OCP Stabilization Three_Electrode_Cell->OCP_Stabilization EIS_Measurement Perform EIS Measurement OCP_Stabilization->EIS_Measurement Nyquist_Bode Generate Nyquist & Bode Plots EIS_Measurement->Nyquist_Bode Equivalent_Circuit Equivalent Circuit Modeling Nyquist_Bode->Equivalent_Circuit Parameter_Extraction Extract Rct, Cdl Equivalent_Circuit->Parameter_Extraction IE_Calculation Calculate Inhibition Efficiency Parameter_Extraction->IE_Calculation

Caption: Experimental workflow for evaluating corrosion inhibitors using EIS.

G cluster_input EIS Parameters cluster_output Performance Evaluation Rct Charge Transfer Resistance (Rct) Corrosion_Rate Corrosion Rate Rct->Corrosion_Rate Inversely Proportional Inhibition_Efficiency Inhibition Efficiency (IE) Rct->Inhibition_Efficiency Directly Proportional Cdl Double-Layer Capacitance (Cdl) Film_Quality Protective Film Quality Cdl->Film_Quality Inversely Proportional

Caption: Relationship between EIS parameters and inhibitor performance.

References

A Comparative Guide to Surface Modification Validation using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of surface modification using propargyl alcohol propoxylate and its alternatives, with a focus on validation through X-ray Photoelectron Spectroscopy (XPS). Experimental data and detailed protocols are presented to support the comparison and guide researchers in their surface functionalization endeavors.

Introduction to Surface Modification and XPS Validation

Surface modification is a critical process in various scientific and industrial fields, including drug delivery, biomaterials, and sensor development. It involves altering the surface properties of a material to enhance its performance, biocompatibility, or functionality. This compound is one such molecule used for surface modification, introducing a terminal alkyne group that can be further functionalized using "click chemistry."

Validating the success of surface modification is paramount. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. By comparing the XPS spectra before and after modification, researchers can confirm the presence of the desired functional groups and determine the extent of surface coverage.

This guide compares the XPS validation of surfaces modified with a propargyl-containing molecule to two common alternative modification techniques: silanization and thiol-ene click chemistry.

Comparison of Surface Modification Techniques by XPS

The success of surface modification can be quantitatively assessed by the change in the atomic percentages of key elements on the substrate surface. The following table summarizes representative XPS data for different surface modification strategies.

Surface Modification TechniqueSubstrateKey Elements Detected by XPSC 1s (at%)O 1s (at%)N 1s (at%)Si 2p (at%)S 2p (at%)F 1s (at%)Reference
Propargyl Functionalization Cellulose (B213188) Acetate (B1210297) NanofibersC, O43.2156.79----[1]
Silanization (Short Chain - CL3) GlassC, O, N, Si23.445.13.827.7--[2]
Silanization (Long Chain - CL11) GlassC, O, N, Si49.931.80.1618.14--[2]
Thiol-ene Click Chemistry Gold NanoparticlesC, O, S----Present-[3][4]
Thiol-ene Click Chemistry with Fluorinated Thiol ElastomerC, O, F, S----PresentPresent[5][6]

Note: The atomic percentages can vary depending on the substrate, the specific molecule used for functionalization, and the reaction conditions. The data presented here is for comparative purposes. The presence of nitrogen in the silanization examples is due to the use of amino-terminated silanes.[2] The presence of sulfur and fluorine in the thiol-ene examples confirms the successful grafting of the respective thiol-containing molecules.[3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and validation. Below are representative protocols for the compared techniques.

Protocol 1: Surface Functionalization with Propargyl Moiety

This protocol is based on the modification of cellulose acetate nanofibers with a propargyl group, which can be adapted for other substrates with available hydroxyl groups.[1]

  • Activation: Immerse the cellulose acetate nanofibers in a solution of sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) to activate the hydroxyl groups.

  • Functionalization: React the activated nanofibers with propargyl bromide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in an appropriate solvent like dichloromethane (B109758).

  • Washing: Thoroughly wash the functionalized nanofibers with dichloromethane and ethanol to remove unreacted reagents.

  • Drying: Dry the modified nanofibers under vacuum.

  • XPS Analysis: Acquire XPS survey and high-resolution spectra of the dried sample to confirm the change in the C 1s and O 1s atomic percentages, indicating the grafting of the propargyl group.

Protocol 2: Silanization of Glass Surfaces

This protocol describes a common method for functionalizing glass or other silica-based substrates with an aminosilane (B1250345).[2]

  • Cleaning: Clean the glass substrates by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then ethanol.

  • Activation: Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups.

  • Silanization: Immerse the activated substrates in a solution of the desired aminosilane (e.g., (3-aminopropyl)triethoxysilane - APTES) in an anhydrous solvent like toluene (B28343) or ethanol for a specified time.

  • Washing: Rinse the silanized substrates with the solvent to remove excess silane (B1218182).

  • Curing: Cure the silane layer by baking in an oven at a specific temperature (e.g., 110°C) to promote covalent bond formation.

  • XPS Analysis: Perform XPS analysis to detect the presence of nitrogen (from the amine group) and silicon, and to quantify the atomic percentages of all elements.

Protocol 3: Thiol-ene Click Chemistry for Surface Modification

This protocol outlines the functionalization of a surface containing double bonds with a thiol-containing molecule.[5][6]

  • Substrate Preparation: Ensure the substrate has accessible "ene" (alkene) functional groups on its surface.

  • Reaction Mixture: Prepare a solution of the desired thiol-containing molecule and a photoinitiator in a suitable solvent.

  • "Click" Reaction: Apply the reaction mixture to the substrate and expose it to UV light for a specific duration to initiate the radical-mediated thiol-ene reaction.

  • Washing: Thoroughly rinse the surface with an appropriate solvent to remove unreacted thiol and photoinitiator.

  • Drying: Dry the functionalized substrate, for example, under a stream of nitrogen.

  • XPS Analysis: Use XPS to confirm the successful modification by detecting the element specific to the thiol molecule (e.g., sulfur, or fluorine if a fluorinated thiol is used).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the surface modification and validation process.

experimental_workflow cluster_modification Surface Modification cluster_validation Validation Start Pristine Substrate Activation Surface Activation (e.g., Plasma, Piranha) Start->Activation Functionalization Functionalization (e.g., Propargyl, Silane, Thiol) Activation->Functionalization Washing_Drying Washing & Drying Functionalization->Washing_Drying XPS XPS Analysis Washing_Drying->XPS Data Data Analysis (Atomic %, High-Res Scans) XPS->Data Confirmation Confirmation of Successful Modification Data->Confirmation

Caption: Experimental workflow for surface modification and XPS validation.

Signaling Pathway and Logical Relationships

The choice of surface modification technique often depends on the desired downstream application, which might involve specific signaling pathways in a biological context. The following diagram illustrates a generic signaling pathway that could be initiated by a ligand attached to a functionalized surface.

signaling_pathway FunctionalizedSurface Functionalized Surface (with Ligand) Receptor Cell Surface Receptor FunctionalizedSurface->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Gene Expression Changes TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Differentiation) GeneExpression->CellularResponse

Caption: A generic signaling pathway initiated by a functionalized surface.

Conclusion

XPS is an indispensable tool for the validation of surface modification. This guide provides a comparative framework for understanding the XPS signatures of surfaces modified with this compound and its alternatives, namely silanization and thiol-ene click chemistry. The provided protocols and workflows serve as a starting point for researchers to design and validate their own surface modification strategies, ensuring the successful functionalization of materials for a wide range of applications.

References

comparing the environmental impact of propargyl alcohol propoxylate inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of corrosion inhibitors in industrial applications is increasingly influenced by their environmental footprint. This guide provides a comparative analysis of the environmental impact of various corrosion inhibitors, with a focus on propargyl alcohol propoxylate (PAP) and its alternatives. While comprehensive environmental data for PAP is not extensively available in the public domain, this guide compiles available information on its precursor, propargyl alcohol, and compares it with other common inhibitor classes: quaternary ammonium (B1175870) compounds, imidazolines, and plant-based inhibitors.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact indicators for different classes of corrosion inhibitors. It is important to note that the data for "Quaternary Ammonium Salts" and "Imidazolines" represent a range of values for different specific compounds within these broad categories. Data for propargyl alcohol is included as a proxy for its propoxylated derivative, PAP, due to the limited availability of specific data for the latter.

Inhibitor ClassChemical Example(s)Acute Aquatic Toxicity (LC50)Ready Biodegradability (OECD 301)Bioaccumulation Potential (Log Kow)
Acetylenic Alcohols Propargyl Alcohol1.49 - 1.56 mg/L (96h, Fathead Minnow)[1]Readily biodegradable (95% in 28 days, OECD 301C)-0.35[1]
This compound (PAP)Data not availableData not available-0.1 (Computed)[2]
Quaternary Ammonium Salts Benzyl-(C12-C16 Linear Alkyl)-Dimethyl Ammonium Chloride0.85 mg/L (96h, Fish)Not readily biodegradable (for some compounds)< 4 (for some compounds)[3]
Imidazolines Tall Oil, DETA Imidazoline (B1206853) Acetates> 0.23 mg/L (96h, Fish)Data not availableData not available
Plant-Based Inhibitors Various (e.g., Lady's Mantle Flower Extract)Generally considered low toxicityGenerally considered biodegradableGenerally considered low

Note: A lower LC50 value indicates higher toxicity. "Readily biodegradable" implies that the substance is expected to degrade quickly and completely in the environment. A higher Log Kow value suggests a greater potential for bioaccumulation.

Signaling Pathways and Experimental Workflows

To understand the assessment of environmental impact, it is helpful to visualize the logical flow of evaluation. The following diagram illustrates a generalized workflow for assessing the environmental hazards of chemical substances like corrosion inhibitors.

Environmental_Impact_Assessment cluster_0 Chemical Substance cluster_1 Environmental Fate Assessment cluster_2 Ecotoxicity Assessment cluster_3 Risk Characterization A Corrosion Inhibitor B Biodegradability (e.g., OECD 301) A->B C Bioaccumulation Potential (e.g., Log Kow, OECD 107) A->C D Acute Aquatic Toxicity (e.g., OECD 203, Fish LC50) A->D E Chronic Aquatic Toxicity A->E F Hazard Identification B->F C->F D->F E->F H Risk Conclusion F->H G Exposure Assessment G->H

Fig. 1: Generalized workflow for environmental impact assessment of a chemical substance.

Detailed Experimental Protocols

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical substance is easily biodegradable by aerobic microorganisms. A common method within this series is the OECD 301D: Closed Bottle Test .

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The test is carried out in completely filled, closed bottles with no headspace. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Procedure:

    • A predetermined concentration of the test substance is added to a mineral medium.

    • The medium is inoculated with a microbial source.

    • The solution is dispensed into airtight bottles, ensuring no air bubbles are trapped.

    • A control group with only the inoculum and a reference group with a readily biodegradable substance are run in parallel.

    • The bottles are incubated in the dark at a constant temperature (typically 20°C).

    • The dissolved oxygen concentration is measured at regular intervals over 28 days.

  • Pass Criteria: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

  • Principle: Fish of a recommended species (e.g., Zebra fish, Rainbow trout, or Fathead minnow) are exposed to a range of concentrations of the test substance in water for 96 hours.

  • Procedure:

    • Healthy, acclimated fish are placed in test chambers containing water with different concentrations of the test substance.

    • A control group is maintained in water without the test substance.

    • The test is typically run with at least five concentrations in a geometric series.

    • The fish are observed for mortality and other signs of toxicity at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated at the end of the 96-hour exposure period using statistical methods.

OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method

This method determines the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential to bioaccumulate in organisms.

  • Principle: A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured.

  • Procedure:

    • A known amount of the test substance is dissolved in either n-octanol or water.

    • The two immiscible solvents are placed in a vessel and shaken vigorously to allow for partitioning of the substance.

    • The mixture is then centrifuged to separate the two phases.

    • The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is usually expressed as its logarithm (Log Kow).

Discussion of Inhibitor Classes

  • Propargyl Alcohol and its Propoxylate (PAP): Propargyl alcohol, the precursor to PAP, is classified as toxic to aquatic life with long-lasting effects[4][5]. However, it is also reported to be readily biodegradable. The propoxylation process to create PAP may alter these environmental properties. The computed Log Kow of PAP (-0.1) is slightly higher than that of propargyl alcohol (-0.35), but still suggests a low potential for bioaccumulation[1][2]. The lack of specific ecotoxicity and biodegradability data for PAP is a significant knowledge gap that requires further investigation for a complete environmental risk assessment.

  • Quaternary Ammonium Compounds: This diverse class of compounds is widely used as corrosion inhibitors. Their environmental impact varies significantly with their chemical structure. Many "quats" exhibit high aquatic toxicity. Some are not readily biodegradable, raising concerns about their persistence in the environment[3]. The European Chemicals Agency (ECHA) has highlighted potential risks associated with some long-chain quaternary ammonium compounds, indicating a need for further evaluation[6].

  • Imidazolines: Imidazoline-based corrosion inhibitors are another common choice. The available data on their environmental impact is also varied. Some imidazolines are reported to have high aquatic toxicity. Their biodegradability can also be limited, depending on the specific molecular structure.

  • Plant-Based ("Green") Inhibitors: There is a growing interest in corrosion inhibitors derived from plant extracts due to their perceived low toxicity and high biodegradability. These are often complex mixtures of organic compounds. While generally considered more environmentally friendly, there is a lack of standardized, quantitative environmental impact data for most plant-based inhibitors. Their effectiveness as corrosion inhibitors can also be variable.

Conclusion

The selection of a corrosion inhibitor requires a careful balance of performance, cost, and environmental impact. Based on the available data, while propargyl alcohol shows some environmental concerns regarding its aquatic toxicity, its ready biodegradability is a positive attribute. The environmental profile of its derivative, PAP, remains largely uncharacterized in publicly accessible literature. In comparison, some quaternary ammonium and imidazoline compounds present significant environmental risks due to their toxicity and potential persistence. Plant-based inhibitors offer a promising eco-friendly alternative, but more rigorous and standardized testing is needed to quantify their environmental impact and performance consistently. For a comprehensive and responsible selection process, it is crucial for researchers and industry professionals to demand and utilize detailed and transparent environmental data for all corrosion inhibitor products.

References

Comparative Guide to Quantitative Analysis of Propargyl Alcohol Propoxylate in Plating Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of propargyl alcohol propoxylate (PAP), a common leveling agent and brightener in electroplating solutions. The performance of High-Performance Liquid Chromatography (HPLC), Cyclic Voltammetric Stripping (CVS), and UV-Visible (UV-Vis) Spectrophotometry are objectively evaluated, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.

Introduction to this compound (PAP)

This compound (CAS No. 3973-17-9) is a crucial organic additive in modern electroplating baths, particularly for nickel plating.[1] It functions as a top brightener and leveling agent, influencing the crystal growth of the deposited metal to achieve a uniform, bright, and smooth surface finish.[2][3] The typical concentration of PAP in these baths is low, generally ranging from 10 to 30 mg/L.[2][4] Accurate quantification of PAP is essential for maintaining optimal bath performance, ensuring consistent product quality, and preventing plating defects.

Overview of Analytical Techniques

The quantitative analysis of PAP in complex plating matrices presents several challenges, including potential interference from other organic and inorganic bath constituents. This guide examines three primary analytical techniques suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can accurately and precisely quantify individual organic components in a mixture.[5]

  • Cyclic Voltammetric Stripping (CVS): An electrochemical method widely used in the plating industry to determine the activity of organic additives by measuring their effect on the plating rate.[6][7]

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique that measures the absorbance of light by the analyte, which can be correlated to its concentration.

The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and performance characteristics.

Performance Comparison of Analytical Methods

The choice of analytical method for quantifying PAP in plating solutions depends on various factors, including the required accuracy, specificity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, CVS, and UV-Vis Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC)Cyclic Voltammetric Stripping (CVS)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection.Indirect measurement of analyte's effect on the rate of metal electrodeposition.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; can separate PAP from other additives and their degradation products.Moderate; measures the combined effect of all leveling agents.Low; susceptible to interference from other UV-absorbing species.
Accuracy High; provides a direct measure of concentration.Good; measures the "activity" which correlates to concentration.Moderate to Low; dependent on matrix complexity.
Precision HighGoodModerate
Analysis Time Moderate (typically 15-30 minutes per sample).Fast (typically 5-15 minutes per sample).Very Fast (typically <5 minutes per sample).
Instrumentation HPLC system with a suitable detector (e.g., UV, ELSD, MS).Potentiostat with a rotating disk electrode.UV-Vis Spectrophotometer.
Pros - High accuracy and specificity.- Can quantify degradation products.- Well-established technique.- Rapid analysis for process control.- Measures the effective "activity" of the additive.- Industry standard for plating bath control.- Simple and low-cost instrumentation.- Rapid measurements.
Cons - Higher initial instrument cost.- Requires skilled operator.- Method development can be time-consuming.- Indirect measurement.- Less specific than HPLC.- Matrix effects can be significant.- Prone to interference.- May not be suitable for all plating bath compositions.

Experimental Protocols

Detailed methodologies for the quantitative analysis of PAP using HPLC, CVS, and UV-Vis Spectrophotometry are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for the direct quantification of PAP. A reversed-phase HPLC method is generally suitable for this analysis.

Sample Preparation:

  • Withdraw a representative sample from the plating bath.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the filtered sample with deionized water to bring the expected PAP concentration within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might be 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV Detector: Propargyl alcohol, the parent compound of PAP, is UV-active, so a UV detector set at a low wavelength (e.g., 210 nm) may be suitable.[8]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for analytes that lack a strong chromophore.

    • Mass Spectrometer (MS): Provides high sensitivity and specificity and can confirm the identity of the analyte.

Calibration:

Prepare a series of calibration standards of PAP in a matrix that mimics the plating solution (without interfering organic additives) to generate a calibration curve of peak area versus concentration.

Cyclic Voltammetric Stripping (CVS)

CVS is an indirect method that quantifies the effect of PAP on the plating process. As a leveling agent, PAP is typically quantified using the Response Curve (RC) technique.[9]

Instrumentation:

  • A CVS system equipped with a potentiostat and a three-electrode cell (working, reference, and counter electrodes). The working electrode is typically a rotating platinum disk electrode.

Procedure (Response Curve Method):

  • Prepare a Blank Solution: This solution contains all the components of the plating bath except for the leveling agent (PAP).

  • Generate a Calibration (Response) Curve:

    • To the blank solution, make successive additions of a known standard of PAP.

    • After each addition, run a CVS scan and measure the stripping peak area.

    • Plot the stripping peak area (or a ratio of it to a reference value) against the concentration of PAP to create the response curve.

  • Sample Analysis:

    • Add a known volume of the plating bath sample to the blank solution.

    • Run a CVS scan and measure the stripping peak area.

    • Determine the concentration of PAP in the sample by comparing its response to the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

This method is contingent on PAP having a distinct UV absorbance profile from other components in the plating bath. Propargyl alcohol exhibits UV absorption, suggesting PAP may as well.[8]

Sample Preparation:

  • Withdraw a representative sample from the plating bath.

  • Filter the sample through a 0.45 µm syringe filter.

  • Dilute the sample with deionized water to an appropriate concentration for UV-Vis analysis.

Measurement:

  • Scan the UV-Vis spectrum of a known PAP standard to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a blank solution (plating bath matrix without PAP).

  • Measure the absorbance of the prepared sample.

Calibration:

Prepare a series of PAP standards of known concentrations in the blank matrix and measure their absorbance to create a calibration curve according to the Beer-Lambert law.

Visualizations

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Plating Bath Sample filter 0.45 µm Filtration start->filter Step 1 dilute Dilution filter->dilute Step 2 hplc HPLC System (C18 Column) dilute->hplc Inject detector Detector (UV/ELSD/MS) hplc->detector data Data Acquisition (Chromatogram) detector->data calibration Calibration Curve (Peak Area vs. Conc.) data->calibration result PAP Concentration calibration->result

Caption: Experimental workflow for HPLC analysis of PAP.

CVS_Workflow cluster_calib Calibration (Response Curve) cluster_sample Sample Analysis cluster_result Quantification blank Blank Solution (Bath minus PAP) add_std Successive Additions of PAP Standard blank->add_std add_sample Add Sample to Blank Solution blank->add_sample cvs_calib CVS Measurement add_std->cvs_calib rc Generate Response Curve cvs_calib->rc compare Compare Sample Response to Response Curve rc->compare sample Plating Bath Sample sample->add_sample cvs_sample CVS Measurement add_sample->cvs_sample cvs_sample->compare result PAP Concentration compare->result

Caption: Workflow for CVS analysis using the Response Curve method.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_quant Quantification start Plating Bath Sample filter 0.45 µm Filtration start->filter dilute Dilution filter->dilute spectro Spectrophotometer (at λmax) dilute->spectro absorbance Measure Absorbance spectro->absorbance calibration Calibration Curve (Absorbance vs. Conc.) absorbance->calibration result PAP Concentration calibration->result

Caption: General workflow for UV-Vis spectrophotometric analysis.

Conclusion

The quantitative analysis of this compound in plating solutions can be effectively performed using HPLC, CVS, and UV-Vis Spectrophotometry.

  • HPLC is the recommended method for research and development or when high accuracy and specificity are required, as it can distinguish PAP from its degradation products.

  • CVS is a robust and rapid technique well-suited for routine process control in a production environment, providing a measure of the additive's effective activity.

  • UV-Vis Spectrophotometry offers a simple and fast screening method, provided that interferences from other bath components are minimal.

The selection of the most appropriate technique will depend on the specific analytical requirements, available resources, and the desired level of detail in the analysis. This guide provides the foundational information to assist researchers and professionals in making an informed decision for the reliable quantification of PAP in plating solutions.

References

Safety Operating Guide

Navigating the Safe Disposal of Propargyl Alcohol Propoxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like propargyl alcohol propoxylate is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this compound is managed appropriately from acquisition to disposal.

Key Safety and Physical Data

PropertyValueCitation
Chemical Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 3973-17-9[1][2]
OSHA PEL Not available[2]
NIOSH REL Not available[2]
ACGIH TLV Not available[2]
Boiling Point/Range 114 - 115 °C (for Propargyl Alcohol)
Density 0.963 g/cm3 at 25 °C (for Propargyl Alcohol)
Incompatible Materials Strong oxidizing agents[2]

Experimental Protocols: Proper Disposal Procedures

The disposal of this compound must be handled as hazardous waste, adhering to all federal, state, and local regulations.[2] The following step-by-step protocol outlines the necessary procedures for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][3] Ensure that emergency exits are accessible and an emergency shower and eyewash station are readily available.[3]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or goggles, a flame-retardant lab coat, and closed-toe shoes.[1]

2. Waste Collection and Storage:

  • Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Container Labeling: Immediately upon adding the first of the waste, affix a hazardous waste label. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[2][3] Ensure the container is tightly closed when not in use.[2]

3. Disposal of Empty Containers:

  • Decontamination: Empty containers that held this compound must be decontaminated. The first rinse should be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[4]

  • Disposal: After proper decontamination, containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]

4. Spill and Leak Management:

  • Immediate Actions: In the event of a spill, evacuate all non-essential personnel from the area.[3] Remove all sources of ignition.[1][3]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]

  • Cleanup: Absorb the spill with an inert material, such as activated charcoal adsorbent, sand, or earth.[2][3] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][3]

  • Ventilation and Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.[3]

5. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Regulatory Compliance: It is imperative to consult with your institution's EHS department and to adhere to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect_waste Collect Waste in Designated Container ppe->collect_waste ventilation Ensure Adequate Ventilation (Fume Hood) ventilation->collect_waste label_container Label Container as Hazardous Waste collect_waste->label_container store_waste Store in Cool, Dry, Ventilated Area label_container->store_waste consult_ehs Consult Institutional EHS & Local Regulations store_waste->consult_ehs spill_event Spill Occurs evacuate Evacuate Area spill_event->evacuate contain_spill Contain Spill evacuate->contain_spill cleanup_spill Clean Up with Inert Absorbent contain_spill->cleanup_spill dispose_spill_waste Dispose of Cleanup Material as Hazardous Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->store_waste licensed_disposal Arrange for Disposal by a Licensed Facility (e.g., Incineration) consult_ehs->licensed_disposal

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Propargyl Alcohol Propoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propargyl alcohol propoxylate (CAS No. 3973-17-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This document is intended to be a primary resource for procedural guidance, complementing your institution's specific safety policies.

Immediate Safety and Hazard Information

This compound is a reactive chemical that requires careful handling. While specific toxicological data for this compound is limited, the hazards are often inferred from its parent compound, propargyl alcohol. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data. Data for Propargyl Alcohol is provided as a safety reference due to the limited availability of specific data for this compound.

PropertyValueSource
This compound
Boiling Point40-41 °C (at 3 Torr)[2][3]
Density0.9801 g/cm³[2][3]
Flash Point69 °C[2]
Propargyl Alcohol (for safety reference)
OSHA PEL (Permissible Exposure Limit)1 ppm (TWA)[4][5]
NIOSH REL (Recommended Exposure Limit)1 ppm (TWA)[4][6][7]
ACGIH TLV (Threshold Limit Value)1 ppm (TWA)[4][6]
LD50 Oral (Rat)20-56.4 mg/kg[8][9][10]
LD50 Dermal (Rabbit)16-88 mg/kg[8][9][10]
LC50 Inhalation (Rat)2 mg/L for 2 hours[4]
Flash Point33 °C[4]
Vapor Pressure12 mmHg[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks.

Protection TypeSpecification
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]
Body Protection A flame-retardant and impervious lab coat should be worn.[11]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator is required.[11]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.

  • Prepare Work Area: The work area, preferably a chemical fume hood, should be clean and free of incompatible materials, especially strong oxidizing agents.[4]

  • Assemble Materials: Have all necessary equipment and reagents, including quenching and spill cleanup materials, readily available.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Inert Atmosphere: For transfers and reactions, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. For quantities less than 20 mL, a syringe is appropriate; for larger volumes, the cannula technique should be used.

  • Heating: Avoid excessive heat, as this can lead to polymerization. If heating is necessary, do so in a controlled manner with appropriate monitoring.

  • Avoid Contamination: Never return unused chemicals to the original container to prevent contamination.[12]

Post-Operational Procedures
  • Quenching: Quench any residual reactive material according to your lab's established procedures.

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid contaminating yourself.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4]

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal. Do not use combustible materials for absorption.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unused chemical, contaminated materials, and quenched solutions) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any amount of this chemical down the drain.[8]

Visual Workflow and Emergency Diagrams

The following diagrams illustrate the logical flow for safe handling and emergency procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Work Area prep2->prep3 prep4 Assemble Materials prep3->prep4 hand1 Don PPE prep4->hand1 hand2 Use Inert Atmosphere hand1->hand2 hand3 Dispense Chemical hand2->hand3 hand4 Controlled Heating hand3->hand4 hand5 Avoid Contamination hand4->hand5 post1 Quench Residuals hand5->post1 post2 Decontaminate Area post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE post3->post4 post5 Personal Hygiene post4->post5

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_firstaid First Aid spill1 Evacuate Area spill2 Ensure Ventilation spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Contact EHS (Large Spill) spill3->spill4 fa1 Inhalation: Move to Fresh Air fa5 Seek Immediate Medical Attention fa1->fa5 fa2 Skin Contact: Flush with Water fa2->fa5 fa3 Eye Contact: Flush with Water fa3->fa5 fa4 Ingestion: Do NOT Induce Vomiting fa4->fa5

Caption: Emergency response procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.